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Core Science & Biosynthesis

Foundational

The Mitochondrial Metabolism of Isovaleryl-L-Carnitine: Pathway Dynamics and Analytical Resolution

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Introduction: The Biochemical Imperative In the landscape of mitochondrial...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction: The Biochemical Imperative

In the landscape of mitochondrial metabolism, the management of acyl-CoA intermediates is a critical determinant of cellular homeostasis. Isovaleryl-L-carnitine (IVC), a C5-acylcarnitine, is a direct metabolic byproduct of L-leucine catabolism[1]. Under normal physiological conditions, leucine is transaminated to


-ketoisocaproate and subsequently oxidatively decarboxylated to isovaleryl-CoA. The pathway typically proceeds via isovaleryl-CoA dehydrogenase (IVD) to form 3-methylcrotonyl-CoA.

However, in the context of Isovaleric Acidemia (IVA)—an inborn error of metabolism characterized by IVD deficiency—isovaleryl-CoA rapidly accumulates in the mitochondrial matrix. This accumulation is highly toxic, not merely due to the intrinsic toxicity of the intermediate, but because it sequesters the intramitochondrial pool of free Coenzyme A (CoA), thereby halting


-oxidation and the tricarboxylic acid (TCA) cycle. To survive this biochemical bottleneck, the mitochondria rely on a highly conserved detoxification mechanism: the carnitine shuttle system.

Mechanistic Pathway: The Carnitine Conjugation System

As an application scientist studying metabolic flux, it is crucial to understand the causality behind carnitine conjugation. The primary function of this pathway in the presence of an enzymatic block is CoA pool preservation .

When isovaleryl-CoA accumulates, the enzyme Carnitine Acetyltransferase (CRAT) —which exhibits high affinity for short-chain (C2-C6) acyl-CoAs—catalyzes a transesterification reaction. It transfers the isovaleryl moiety from CoA to the hydroxyl group of L-carnitine. While Carnitine Palmitoyltransferase II (CPT2) is famous for handling long-chain fatty acids (LCFAs)[2], it is the CRAT/CrOT sub-families that primarily mediate the clearance of short-branched chain intermediates.

This reaction yields Isovaleryl-L-carnitine, a membrane-permeable metabolite that can safely exit the mitochondria and be excreted in the urine, simultaneously liberating free CoA to sustain essential mitochondrial respiration. This mechanism forms the pharmacological basis for high-dose L-carnitine supplementation in IVA patients, driving the CRAT reaction forward via mass action.

G Leu L-Leucine KIC α-Ketoisocaproate Leu->KIC BCAT IsoCoA Isovaleryl-CoA (Mitochondrial Matrix) KIC->IsoCoA BCKDC IVD Isovaleryl-CoA Dehydrogenase (Deficient in IVA) IsoCoA->IVD Normal Route CRAT Carnitine Acyltransferase (CRAT) IsoCoA->CRAT Detoxification 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA IVD->3-Methylcrotonyl-CoA Blocked Carnitine L-Carnitine Carnitine->CRAT Co-substrate IsoCarn Isovaleryl-L-Carnitine (Excreted via Urine) CRAT->IsoCarn Transesterification FreeCoA Free Coenzyme A (Restored Pool) CRAT->FreeCoA Liberated

Mitochondrial detoxification pathway of Isovaleryl-CoA to Isovaleryl-L-Carnitine.

The Analytical Challenge: Isobaric Interferences in Mass Spectrometry

In clinical and drug development laboratories, acylcarnitine profiling is predominantly performed using Flow Injection Analysis-Tandem Mass Spectrometry (FIA-TMS). While high-throughput, FIA-TMS lacks chromatographic separation.

This presents a severe analytical vulnerability: Isobaric interference . Isovalerylcarnitine (i-C5) shares the exact nominal mass and fragmentation pattern (yielding an m/z 85 product ion) with two other C5-acylcarnitines:

  • 2-Methylbutyrylcarnitine (m-C5): A biomarker for Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).

  • Pivaloylcarnitine (p-C5): An exogenous artifact. Pivalic acid is widely used as a steric hindrance moiety in prodrug antibiotics (e.g., pivampicillin) and cosmetic nipple fissure balms[3]. In vivo, pivalate is conjugated with carnitine to form p-C5.

Because FIA-TMS cannot distinguish i-C5 from p-C5, maternal use of pivalate-containing products frequently triggers false-positive newborn screening results for Isovaleric Acidemia[4]. To resolve this, a self-validating second-tier UHPLC-MS/MS protocol is mandatory[5].

Quantitative Data & Reference Ranges

To properly interpret metabolic flux or diagnostic panels, scientists must rely on established quantitative thresholds. The table below summarizes the critical reference ranges for C5-acylcarnitines[3][6].

AnalyteClinical MatrixNormal Reference RangeElevated Threshold (Pathology/Artifact)
Total C5-Acylcarnitine Plasma

0.24 µmol/L
> 0.35 µmol/L (Requires 2nd Tier Test)
Isovalerylcarnitine (i-C5) Dried Blood Spot (DBS)< 0.15 µmol/L> 0.50 µmol/L (Indicative of True IVA)
Pivaloylcarnitine (p-C5) Dried Blood Spot (DBS)Not Detected> 0.50 µmol/L (False Positive Artifact)

Step-by-Step Methodology: Second-Tier UHPLC-MS/MS Isomeric Resolution

To achieve baseline separation of C5 isomers, we exploit the subtle hydrophobic differences of the branched carbon chains using a C18 stationary phase. Below is the validated, step-by-step methodology for extracting and quantifying these isomers[5].

Phase 1: Sample Extraction
  • Sample Preparation: Punch a single 3.2 mm disc from a Dried Blood Spot (DBS) card into a 96-well microplate, or aliquot 10 µL of plasma.

  • Internal Standard Addition: Add 100 µL of extraction solvent (Methanol) spiked with deuterium-labeled internal standards (e.g.,

    
    -isovalerylcarnitine at 0.5 µmol/L). Causality: The stable isotope corrects for matrix effects and ionization suppression during ESI.
    
  • Agitation: Shake the microplate at 700 rpm at 45°C for 45 minutes to ensure complete desorption of acylcarnitines from the cellulose matrix.

  • Supernatant Transfer: Centrifuge at 3000 x g for 5 minutes. Transfer the supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Phase 2: Derivatization (Optional but Recommended)
  • Esterification: Add 50 µL of 3N Butanolic HCl to the dried extract. Incubate at 60°C for 15 minutes. Causality: Butyl esterification increases the hydrophobicity of the acylcarnitines, dramatically improving retention and peak shape on the reversed-phase C18 column.

  • Evaporation & Reconstitution: Evaporate the butanolic HCl completely under nitrogen. Reconstitute the residue in 100 µL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Phase 3: Chromatographic Separation & Detection
  • UHPLC Conditions: Inject 2 µL onto a sub-2µm C18 UHPLC column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 50°C.

  • Gradient Elution: Run a linear gradient from 10% to 50% Acetonitrile over 5 minutes. Causality: The gradient slowly disrupts the hydrophobic interactions, allowing pivaloylcarnitine (most sterically hindered) to elute slightly later than isovalerylcarnitine.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) targeting the precursor-to-product transition (e.g., m/z 302.2

    
     85.0 for derivatized C5-acylcarnitines).
    

Workflow Step1 1. Sample Prep (DBS/Plasma) Step2 2. Extraction (MeOH + IS) Step1->Step2 Step3 3. Derivatization (Butanolic HCl) Step2->Step3 Step4 4. UHPLC (C18 Gradient) Step3->Step4 Step5 5. MS/MS (MRM Mode) Step4->Step5 Step6 6. Data Analysis (Isomer Resolution) Step5->Step6

Step-by-step UHPLC-MS/MS analytical workflow for C5-acylcarnitine isomer resolution.

Conclusion for Drug Development

Understanding the mitochondrial dynamics of isovaleryl-L-carnitine extends beyond diagnostics. In drug development, the carnitine shuttle represents a highly exploitable pathway for clearing toxic acyl-CoA intermediates. By mapping the exact enzymatic affinities of CRAT and CPT2, and utilizing rigorously validated UHPLC-MS/MS workflows to monitor isomeric flux, researchers can accurately assess the pharmacokinetic efficacy of L-carnitine adjuvant therapies and avoid costly false-positive safety signals during clinical trials.

References

  • Title: Identification of C5-Acylcarnitines Using Flow Injection Analysis-Tandem Mass Spectrometry Source: Shimadzu URL: [Link]

  • Title: Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test Source: UT Southwestern Medical Center / Elsevier URL: [Link]

  • Title: Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening: The Application of a Second-Tier Source: SciELO URL: [Link]

  • Title: Carnitine Panel - Interpretive Information Source: ARUP Laboratories URL: [Link]

  • Title: The Carnitine Acyltransferases Project Source: Liang Tong Lab at Columbia University URL: [Link]

  • Title: Carnitine Palmitoyltransferase II (CPT2) Deficiency in a Patient With Recurrent Rhabdomyolysis: A Case Report Source: PMC - NIH URL: [Link]

Sources

Exploratory

molecular weight and chemical structure of isovaleryl-L-carnitine chloride

An in-depth technical guide on Isovaleryl-L-carnitine chloride, structured for researchers and drug development professionals.[1][2] Chemical Characterization, Metabolic Significance, and Analytical Protocols Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on Isovaleryl-L-carnitine chloride, structured for researchers and drug development professionals.[1][2]

Chemical Characterization, Metabolic Significance, and Analytical Protocols

Executive Summary

Isovaleryl-L-carnitine chloride (IVC-Cl) is the chloride salt form of isovalerylcarnitine, a specific acylcarnitine derived from the catabolism of L-leucine.[1][2] In clinical diagnostics and metabolic research, it serves as a critical biomarker for Isovaleric Acidemia (IVA), an inborn error of metabolism caused by isovaleryl-CoA dehydrogenase deficiency.[1][2]

This guide provides a comprehensive technical analysis of IVC-Cl, ranging from its precise physicochemical properties and structural identification to validated LC-MS/MS quantification protocols.[1][2] It addresses the specific challenge of differentiating IVC from its isobaric isomers, such as pivaloylcarnitine and 2-methylbutyrylcarnitine, ensuring data integrity in high-throughput screening.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The chloride salt is the preferred form for reference standards due to its enhanced stability and solubility compared to the zwitterionic inner salt.[2]

Core Chemical Data
ParameterTechnical Specification
Chemical Name Isovaleryl-L-carnitine chloride
IUPAC Name (2R)-3-carboxy-N,N,N-trimethyl-2-(3-methylbutanoyloxy)propan-1-aminium chloride
CAS Number 139144-12-0 (Chloride salt)(Note: 31023-24-2 refers to the inner salt)
Molecular Formula C₁₂H₂₄ClNO₄ (C₁₂H₂₄NO₄⁺[1][2][3][4][5][6][7][] · Cl⁻)
Molecular Weight 281.78 g/mol
Synonyms CAR 5:0; C5:0 Carnitine; L-Carnitine isovaleryl ester chloride
Appearance White to off-white crystalline solid
Solubility Water (>50 mg/mL), DMSO (20 mg/mL), Ethanol (25 mg/mL)
Structural Characterization

The molecule consists of an L-carnitine backbone esterified at the β-hydroxyl position with isovaleric acid (3-methylbutanoic acid).[1][2]

  • Quaternary Ammonium: The trimethylammonium group (CH3)3N+ provides a permanent positive charge, facilitating high sensitivity in ESI+ Mass Spectrometry.[2]

  • Ester Linkage: The isovaleryl group is attached via an ester bond, which is susceptible to hydrolysis under highly alkaline conditions or prolonged heating.[2]

  • Chirality: The molecule possesses a single chiral center at the C2 position of the propyl chain.[2] The biologically active form is the L-(R)-enantiomer .[1][2]

Biological Significance & Metabolic Pathway[1][2]

Isovaleryl-L-carnitine is formed in the mitochondrial matrix.[1][2] It functions as a detoxification and transport mechanism for isovaleryl-CoA, an intermediate in the breakdown of the branched-chain amino acid L-leucine.[1][2]

Mechanism of Formation

When isovaleryl-CoA dehydrogenase (IVD) is deficient (as in Isovaleric Acidemia), isovaleryl-CoA accumulates.[1][2] Carnitine Acetyltransferase (CRAT) or Carnitine Octanoyltransferase (COT) converts this toxic acyl-CoA into isovalerylcarnitine, which can be exported from the mitochondria and excreted in urine/blood.[1][2]

MetabolicPathway cluster_mitochondria Mitochondrial Matrix Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination IsovalerylCoA Isovaleryl-CoA (Accumulates in IVA) KIC->IsovalerylCoA BCKAD Complex IVC Isovaleryl-L-carnitine (Biomarker) IsovalerylCoA->IVC Carnitine Isovaleryltransferase (+ L-Carnitine) 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA IsovalerylCoA->3-Methylcrotonyl-CoA IVD Enzyme (Blocked in IVA) Bloodstream Systemic Circulation (Plasma/DBS Analysis) IVC->Bloodstream Transport out of Mitochondria

Figure 1: Metabolic formation of Isovaleryl-L-carnitine from Leucine catabolism.[1][2][9] The green pathway represents the detoxification shunt active during isovaleryl-CoA accumulation.[1][2]

Analytical Protocols: Quantification by LC-MS/MS

Accurate quantification of IVC-Cl requires separation from isobaric interferences.[1][2] Direct Flow-Injection Analysis (FIA) often cannot distinguish between Isovalerylcarnitine , 2-Methylbutyrylcarnitine , and Pivaloylcarnitine (exogenous, from antibiotic use).[1]

Protocol: Chromatographic Separation of C5 Isomers

This method uses UPLC-MS/MS to resolve isomers, ensuring false positives for IVA are minimized.[1][2]

Reagents:

  • Internal Standard: Isovaleryl-L-carnitine-d3 chloride (or d9).[1][2]

  • Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.[2]

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 3.0 x 150 mm, 3.5 µm) or equivalent HSS T3 column.[1][2]

  • Flow Rate: 0.4 - 0.6 mL/min.[1][2]

  • Temperature: 40-50°C.

Step-by-Step Workflow:

  • Sample Preparation (Dried Blood Spots or Plasma):

    • Punch 3.2 mm DBS disk or aliquot 10 µL plasma.

    • Add 100 µL Methanol containing Internal Standards (IS).

    • Shake/Vortex for 20 mins at room temperature.

    • Centrifuge at 13,000 x g for 5 mins.

    • Transfer supernatant to a clean vial.[2]

    • Optional: Evaporate and derivatize with 3N HCl in n-Butanol (65°C, 15 min) to form butyl esters for higher sensitivity, though non-derivatized methods are increasingly common.[1][2]

  • LC Gradient (Non-derivatized example):

    • 0-1 min: 95% A (Equilibration).[1]

    • 1-8 min: Linear gradient to 60% B.

    • 8-10 min: Wash at 100% B.

    • 10-12 min: Re-equilibrate at 95% A.

  • MS/MS Detection (MRM Mode):

    • Ionization: ESI Positive (+).[2]

    • Transitions:

      • Isovalerylcarnitine: 246.2 → 85.1 (Characteristic carnitine fragment).[2]

      • IS (d3): 249.2 → 85.1 .[2]

      • Note: If derivatized (butylated), precursor masses shift by +56 Da (302.2 → 85.1).[2]

AnalyticalWorkflow cluster_isomers Isobaric Resolution Sample Sample (DBS/Plasma) Extraction Extraction (MeOH + IS) Sample->Extraction Separation UPLC Separation (C18 Column) Extraction->Separation Detection MS/MS Detection (MRM 246>85) Separation->Detection Iso Isovaleryl-C5 (Target) Separation->Iso Pival Pivaloyl-C5 (Interference) Separation->Pival Data Quantification & Isomer ID Detection->Data

Figure 2: Analytical workflow for the specific quantification of Isovalerylcarnitine, highlighting the critical separation step.

Differentiation of C5-Carnitine Isomers

A critical aspect of working with Isovaleryl-L-carnitine is distinguishing it from isomers that share the same nominal mass (245 Da for zwitterion).[1][2]

IsomerOriginClinical Relevance
Isovalerylcarnitine Leucine CatabolismMarker for Isovaleric Acidemia (IVA).[1][2]
2-Methylbutyrylcarnitine Isoleucine CatabolismMarker for 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD).[1][2]
Pivaloylcarnitine Exogenous (Antibiotics)False positive (from pivalic acid containing antibiotics like pivampicillin).[2]

Differentiation Strategy: While FIA-MS/MS sums these signals (reporting "Total C5"), the UPLC method described above separates them based on retention time. Typically, Pivaloylcarnitine elutes first, followed by Isovalerylcarnitine and 2-Methylbutyrylcarnitine.[1][2]

References

  • PubChem. (2025).[2][3] Isovaleryl-L-carnitine chloride (Compound CID 25105259).[1][2][3] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Miotto, G., et al. (1992).[2] Control of hepatic proteolysis by leucine and isovaleryl-L-carnitine through a common locus. Journal of Biological Chemistry. Retrieved from [Link][1][2]

  • Rinaldo, P., Cowan, T. M., & Matern, D. (2008).[2] Acylcarnitine profile analysis. Genetics in Medicine, 10(2), 151-156.[1][2] Retrieved from [Link][1][2]

  • Giesbertz, P., et al. (2015).[2] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Isovaleryl-L-carnitine (C5) as a Biomarker for Isovaleric Acidemia

Topic: Role of Isovaleryl-L-carnitine as a Biomarker for Isovaleric Acidemia Content Type: Technical Whitepaper Audience: Researchers, Clinical Scientists, and Drug Development Professionals[1] Precision Analytics, Isoba...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of Isovaleryl-L-carnitine as a Biomarker for Isovaleric Acidemia Content Type: Technical Whitepaper Audience: Researchers, Clinical Scientists, and Drug Development Professionals[1]

Precision Analytics, Isobaric Interference, and Therapeutic Monitoring [1]

Executive Summary

Isovaleryl-L-carnitine (C5) serves as the primary diagnostic biomarker for Isovaleric Acidemia (IVA), an autosomal recessive disorder of leucine metabolism caused by isovaleryl-CoA dehydrogenase (IVD) deficiency.[1][2] While C5 elevation in dried blood spots (DBS) is the cornerstone of newborn screening (NBS), its utility is complicated by isobaric interference from pivaloylcarnitine (exogenous) and 2-methylbutyrylcarnitine (endogenous).

This guide provides a rigorous technical analysis of C5 as a biomarker, detailing the mechanistic formation, the critical necessity of chromatographic separation for specificity, and its role in monitoring L-carnitine detoxification therapy.

Pathophysiological Foundation: The Metabolic Block

Isovaleric acidemia results from a defect in the IVD gene (chromosome 15q15), leading to a loss of function in isovaleryl-CoA dehydrogenase.[2] This enzyme catalyzes the third step of leucine catabolism: the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA.[1][3]

The Carnitine Rescue Mechanism

When IVD is deficient, isovaleryl-CoA accumulates in the mitochondria.[1] To prevent mitochondrial toxicity and CoA sequestration, the cell utilizes carnitine N-acyltransferase to transfer the isovaleryl group to L-carnitine, forming isovaleryl-L-carnitine (C5) .[1] This acylcarnitine is transportable across the mitochondrial and plasma membranes, allowing for urinary excretion and serving as a measurable blood biomarker.

Pathway Visualization

The following diagram illustrates the metabolic block and the diversion of isovaleryl-CoA into the carnitine conjugation pathway.

LeucineMetabolism Leucine L-Leucine KIC α-Ketocaproate Leucine->KIC Transamination IsovalerylCoA Isovaleryl-CoA (Accumulates) KIC->IsovalerylCoA Decarboxylation MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA Blocked in IVA IVG Isovalerylglycine (Urine Biomarker) IsovalerylCoA->IVG Glycine Conjugation C5 Isovaleryl-L-carnitine (C5) (Blood Biomarker) IsovalerylCoA->C5 Carnitine Conjugation BCAT BCAT BCKDH BCKDH Complex IVD Isovaleryl-CoA Dehydrogenase (DEFICIENT) CNAT Carnitine N-acyltransferase GLYAT Glycine N-acylase

Figure 1: Leucine catabolic pathway highlighting the metabolic block at isovaleryl-CoA dehydrogenase (IVD) and the formation of diagnostic conjugates.

The Specificity Challenge: Isobaric Interferences

In standard Flow Injection Analysis (FIA-MS/MS), species are detected solely by mass-to-charge ratio (m/z).[1] Isovaleryl-L-carnitine (C5) has a precursor ion of m/z 246 . However, two other clinically relevant compounds share this exact mass, leading to false positives.

The Isobars
  • Isovalerylcarnitine (Target): Marker for Isovaleric Acidemia.[4][5][6][7]

  • 2-Methylbutyrylcarnitine (Endogenous): Marker for 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD) or Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[1]

  • Pivaloylcarnitine (Exogenous): A drug metabolite derived from pivalic acid-containing antibiotics (e.g., pivmecillinam) or nipple balms containing isodecyl neopentanoate.[1] This is the most common cause of false positives in regions where these agents are prescribed [1, 2].

Quantitative Differentiation

Differentiation requires chromatographic separation (UPLC-MS/MS) as a second-tier test.[1][5]

AnalyteOriginClinical SignificanceNBS Action
Isovalerylcarnitine Endogenous (Pathologic)Isovaleric Acidemia (IVA)Urgent Referral
2-Methylbutyrylcarnitine Endogenous (Pathologic)2-MBCD / SBCADDNon-urgent Referral
Pivaloylcarnitine Exogenous (Iatrogenic)None (Artifact)False Positive - No Action
Valerylcarnitine EndogenousGlutaric Acidemia Type II (rarely)Monitor

Analytical Methodologies

To ensure data integrity, a two-tiered approach is recommended: high-throughput screening followed by high-specificity confirmation.[1]

Protocol A: Primary Screening (FIA-MS/MS)

Scope: High-throughput Newborn Screening (NBS)[1]

Principle: Direct infusion of extracted DBS without chromatographic separation. Target Transition: m/z 246.2


 85.1 (Precursor 

Product).
  • Sample Prep: Punch 3.2 mm DBS into a 96-well plate.

  • Extraction: Add 100 µL Methanol containing internal standards (isotopically labeled

    
    -Isovalerylcarnitine ).
    
  • Incubation: Shake at room temperature for 20 minutes.

  • Injection: Flow injection (no column) into ESI-MS/MS.

  • Logic: If C5 > Cutoff (typically 0.5 - 0.9 µM), trigger Protocol B.

Protocol B: Confirmatory Separation (UPLC-MS/MS)

Scope: Second-tier testing to resolve isobars.

Principle: Utilization of a C18 or Phenyl-Hexyl column to resolve pivaloylcarnitine from isovalerylcarnitine based on hydrophobicity.[1]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

Step-by-Step Workflow:

  • Extraction: Use the remaining extract from Protocol A or a fresh punch. Evaporate solvent under

    
     and reconstitute in Mobile Phase A:B (90:10).
    
  • Gradient Elution:

    • 0-1 min: 10% B (Isocratic hold)[1]

    • 1-6 min: Linear gradient to 60% B

    • 6-7 min: Wash at 95% B[1]

  • Detection: MRM mode monitoring m/z 246

    
     85.
    
  • Retention Time (Typical):

    • Pivaloylcarnitine: ~2.8 min (Elutes first due to bulky tert-butyl group)[1]

    • Isovalerylcarnitine: ~3.4 min[1]

    • 2-Methylbutyrylcarnitine: ~3.6 min[1]

Analytical Decision Workflow

The following logic gate ensures false positives (pivalate) do not trigger unnecessary clinical anxiety.

AnalyticalWorkflow Start DBS Sample (Newborn Screening) FIA Tier 1: FIA-MS/MS (Total C5 Measurement) Start->FIA Check C5 > Cutoff? (> 0.5 µM) FIA->Check Negative Screen Negative (Release Results) Check->Negative No Tier2 Tier 2: UPLC-MS/MS (Isobar Separation) Check->Tier2 Yes PivPeak Peak: Pivaloylcarnitine Tier2->PivPeak IsoPeak Peak: Isovalerylcarnitine Tier2->IsoPeak MBCPeak Peak: 2-Methylbutyryl-C Tier2->MBCPeak ActionFP False Positive (Antibiotic/Cream Interference) PivPeak->ActionFP ActionTP Presumptive IVA (Initiate Confirmation) IsoPeak->ActionTP ActionSBC Suspect SBCADD (Follow-up) MBCPeak->ActionSBC

Figure 2: Analytical decision tree for handling elevated C5 results, distinguishing true IVA from iatrogenic artifacts.

Clinical & Drug Development Applications[11]

Therapeutic Monitoring

In confirmed IVA patients, isovaleryl-L-carnitine is not just a diagnostic marker but a pharmacodynamic biomarker for L-carnitine therapy.[1]

  • Mechanism: High-dose L-carnitine (100–300 mg/kg/day) promotes the conversion of toxic isovaleryl-CoA to non-toxic isovaleryl-L-carnitine [3].[1]

  • Efficacy Signal: An increase in urinary or plasma isovaleryl-L-carnitine, accompanied by a decrease in free isovaleric acid (or isovalerylglycine), indicates effective detoxification.[1]

  • Safety: Monitoring free carnitine (C0) is essential to prevent secondary carnitine deficiency caused by the high excretion of the C5-ester.

Reference Ranges (DBS)
GroupTotal C5 (µmol/L)Interpretation
Healthy Newborns < 0.5Normal
False Positive (Pivalate) 0.5 – 10.0+Artifact (Confirm via UPLC)
Isovaleric Acidemia (IVA) 2.0 – >20.0Pathologic

Note: There is significant overlap in total C5 between Pivalate interference and true IVA, necessitating the separation described in Section 4.2.

References

  • Stuppia, L. et al. (2016). Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening: The Application of a Second-Tier Test. Journal of Inborn Errors of Metabolism & Screening. Link

  • Boemer, F. et al. (2014).[8] Isovalerylcarnitine isovalerylcarnitine levels in newborn screening: The pivalate interference.[9][10][11] Clinica Chimica Acta. Link

  • Vockley, J. & Ensenauer, R. (2006).[6][12] Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics. Link

  • Minkler, P. E. et al. (2017).[7] Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B. Link

  • Frazier, D. M. et al. (2006). Nutrition management guideline for isovaleric acidemia. Genetics in Medicine. Link

Sources

Exploratory

Technical Guide: Differential Analysis of Isovaleryl-L-carnitine vs. 2-Methylbutyryl-L-carnitine

Executive Summary In high-throughput newborn screening (NBS), the detection of elevated C5-acylcarnitine is a critical trigger for identifying Isovaleric Acidemia (IVA). However, standard flow-injection tandem mass spect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-throughput newborn screening (NBS), the detection of elevated C5-acylcarnitine is a critical trigger for identifying Isovaleric Acidemia (IVA). However, standard flow-injection tandem mass spectrometry (MS/MS) cannot distinguish between Isovaleryl-L-carnitine (IVC) and its isomer 2-Methylbutyryl-L-carnitine (2MBC) , nor does it separate the iatrogenic interferent Pivaloylcarnitine .

This guide addresses the biochemical divergence, clinical stratification, and analytical resolution of these isomers.[1] It provides a validated second-tier UPLC-MS/MS protocol designed to eliminate false positives for IVA and accurately diagnose 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2MBDD/SBCADD).

Part 1: Biochemical Origins & Mechanistic Divergence

The fundamental difference between IVC and 2MBC lies in their metabolic precursors: Leucine and Isoleucine , respectively. While they share the same molecular weight (


 protonated), their accumulation signals defects in distinct enzymatic pathways.
Isovaleryl-L-carnitine (IVC)
  • Origin: Leucine Catabolism.[2][3]

  • Enzyme Defect: Isovaleryl-CoA Dehydrogenase (IVD).[2][4][5]

  • Pathology (IVA): Accumulation of isovaleric acid is toxic to the CNS. Acute neonatal presentation includes metabolic acidosis, hyperammonemia, and a characteristic "sweaty feet" odor.[6][7] Without treatment, mortality is high.

  • Biomarker: IVC accumulates when Isovaleryl-CoA cannot be dehydrogenated to 3-Methylcrotonyl-CoA.

2-Methylbutyryl-L-carnitine (2MBC)
  • Origin: Isoleucine Catabolism.

  • Enzyme Defect: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD).[5][8]

  • Pathology (SBCADD): Often asymptomatic or benign in many screened populations, though some cases manifest with muscle hypotonia or developmental delay.

  • Biomarker: 2MBC accumulates when 2-Methylbutyryl-CoA cannot be dehydrogenated to Tiglyl-CoA.

The Iatrogenic Confounder: Pivaloylcarnitine
  • Origin: Exogenous. Derived from pivalic acid-containing antibiotics (e.g., pivmecillinam) or nipple creams used by nursing mothers.

  • Significance: Causes massive false-positive C5 elevations. It is clinically benign but indistinguishable from IVC/2MBC without chromatographic separation.

Visualization: Metabolic Divergence

The following diagram illustrates the parallel catabolic pathways and the specific blockages leading to isomer accumulation.

MetabolicPathways cluster_Leu Leucine Catabolism (IVA Pathway) cluster_Ile Isoleucine Catabolism (SBCADD Pathway) Leu L-Leucine KetoLeu α-Ketoisocaproic Acid Leu->KetoLeu IsoValCoA Isovaleryl-CoA KetoLeu->IsoValCoA IVC_Met Isovaleryl-L-carnitine (IVC) IsoValCoA->IVC_Met Accumulation via Carnitine Acyltransferase MC_CoA 3-Methylcrotonyl-CoA IsoValCoA->MC_CoA Isovaleryl-CoA Dehydrogenase (IVD) Block_IVD X Ile L-Isoleucine KetoIle α-Keto-β-methylvaleric Acid Ile->KetoIle MB_CoA 2-Methylbutyryl-CoA KetoIle->MB_CoA MBC_Met 2-Methylbutyryl-L-carnitine (2MBC) MB_CoA->MBC_Met Accumulation via Carnitine Acyltransferase Tiglyl Tiglyl-CoA MB_CoA->Tiglyl SBCAD Enzyme

Caption: Parallel catabolic pathways of Leucine and Isoleucine. Red nodes indicate the diagnostic acylcarnitine isomers resulting from specific enzymatic blockages.

Part 2: Analytical Methodology (Second-Tier Testing)

Standard NBS relies on flow-injection analysis (FIA), which lacks a chromatographic column. In FIA, IVC, 2MBC, and Pivaloylcarnitine all appear as a single peak at m/z 246 . To differentiate them, we must exploit their structural differences using Ultra-Performance Liquid Chromatography (UPLC) .

Experimental Design Strategy
  • Column Choice: A C18 stationary phase (e.g., BEH C18 or Raptor ARC-18) is required. The branched nature of IVC and 2MBC creates slight differences in hydrophobicity.

  • Mobile Phase: A gradient of Water/Methanol with Formic Acid is standard. Methanol is preferred over Acetonitrile for C5 isomer separation due to better selectivity for the branched alkyl chains.

  • Derivatization vs. Native:

    • Derivatized (Butanolic HCl): Increases sensitivity and lipophilicity, often yielding better resolution.

    • Underivatized: Faster, simpler sample prep. Modern UPLC columns can separate these isomers without derivatization. The protocol below uses the underivatized approach for rapid turnaround.

Validated Protocol: UPLC-MS/MS Separation of C5 Isomers

Objective: Quantify and separate IVC, 2MBC, Valerylcarnitine, and Pivaloylcarnitine in Dried Blood Spots (DBS).

Reagents & Standards
  • Internal Standard (IS): Isovaleryl-L-carnitine-d9 (Use d9 to avoid interference).

  • Extraction Solvent: Methanol containing 0.1% Formic Acid.

  • Mobile Phase A: 99.9% Water, 0.1% Formic Acid.

  • Mobile Phase B: 99.9% Methanol, 0.1% Formic Acid.

Step-by-Step Workflow
  • Sample Punch: Punch a 3.2 mm disk from the DBS into a 96-well plate.

  • Extraction: Add 100 µL of Extraction Solvent (containing IS).

  • Incubation: Shake at 600 rpm for 20 minutes at room temperature.

  • Transfer: Transfer supernatant to a fresh plate. Note: No derivatization step.

  • Injection: Inject 5 µL into the UPLC-MS/MS system.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient Profile:

    • 0.0 min: 10% B

    • 4.0 min: 60% B (Slow ramp critical for isomer separation)

    • 4.1 min: 98% B (Wash)

    • 5.0 min: 10% B (Re-equilibration)

  • Total Run Time: ~6 minutes.

Mass Spectrometry Parameters (MRM Mode)
AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
C5 Isomers 246.285.12520
IS (IVC-d9) 255.285.12520

Note: The Product ion 85.1 corresponds to the characteristic carnitine backbone fragment.

Part 3: Data Interpretation & Clinical Decision Logic

Chromatographic Separation Profile

Under the conditions described above, the elution order is dictated by the branching of the acyl chain. Straight chains retain longer than branched chains on C18.

IsomerStructureElution OrderRelative Retention Time (Approx)
Pivaloylcarnitine Tertiary branched1st (Earliest)0.85
2-Methylbutyryl-L-carnitine Ante-iso branched2nd0.92
Isovaleryl-L-carnitine Iso-branched3rd1.00 (Reference)
Valerylcarnitine Straight chain4th (Latest)1.15
Diagnostic Logic Flow

The separation allows for immediate clinical triage.

  • High Pivaloylcarnitine: Review maternal medication history. No follow-up needed for infant.

  • High 2MBC: Suspect SBCADD.[8] Request Urine Organic Acids (look for 2-methylbutyrylglycine).

  • High IVC: CRITICAL EMERGENCY. Suspect IVA. Initiate emergency protocol (protein restriction), check ammonia, request Urine Organic Acids (look for Isovalerylglycine).

Visualization: Diagnostic Workflow

This diagram outlines the decision tree from the initial screen to final diagnosis.

DiagnosticWorkflow cluster_Results Chromatographic Identification Screen Newborn Screen: Elevated C5 Acylcarnitine SecondTier 2nd Tier Test: UPLC-MS/MS Separation Screen->SecondTier Reflex Testing Piv Peak: Pivaloylcarnitine SecondTier->Piv MBC Peak: 2-Methylbutyryl-carnitine SecondTier->MBC IVC Peak: Isovaleryl-carnitine SecondTier->IVC Action_Piv False Positive (Antibiotics/Supplements) STOP Piv->Action_Piv Action_MBC Suspect SBCADD Confirm: Urine Organic Acids (2-methylbutyrylglycine) MBC->Action_MBC Action_IVC Suspect Isovaleric Acidemia (IVA) URGENT REFERRAL Confirm: Urine Organic Acids (Isovalerylglycine) IVC->Action_IVC

Caption: Clinical decision tree following second-tier UPLC-MS/MS analysis. Differentiating the specific isomer dictates whether the case is dismissed, monitored, or treated as a medical emergency.

Part 4: Confirmatory Testing (Urine Organic Acids)

While UPLC-MS/MS in blood is the filter, Gas Chromatography-Mass Spectrometry (GC-MS) of urine provides the definitive metabolic fingerprint.

DisorderPrimary Blood Marker (UPLC)Primary Urine Marker (GC-MS)Secondary Urine Markers
Isovaleric Acidemia (IVA) Isovaleryl-L-carnitineIsovalerylglycine 3-Hydroxyisovaleric acid
SBCADD 2-Methylbutyryl-L-carnitine2-Methylbutyrylglycine 2-Ethylhydracrylic acid
False Positive PivaloylcarnitinePivaloylglycine Pivalic acid

Expert Insight: In IVA, isovalerylglycine is formed by the conjugation of accumulated isovaleryl-CoA with glycine by the enzyme glycine N-acylase. This detoxification pathway is highly efficient, making isovalerylglycine a massive peak in the urine of affected patients, often more reliable than free isovaleric acid which is volatile and can be lost during sample preparation.

References

  • ACMG ACT Sheet. (2025). Newborn Screening ACT Sheet: Isovaleric Acidemia. American College of Medical Genetics and Genomics. [Link]

  • Forni, S., et al. (2010).[9] Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test. Molecular Genetics and Metabolism. [Link]

  • Janzen, N., et al. (2013).[9] Application of a Second-Tier Newborn Screening Assay for C5 Isoforms. Journal of Inherited Metabolic Disease. [Link]

  • Restek Corporation. (2023).[10] LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]

  • Waters Corporation. (2020). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. [Link]

Sources

Foundational

Isovaleryl-L-carnitine Accumulation in Organic Acidemias: Pathophysiology, Diagnostic Differentiation, and Therapeutic Clearance

Executive Summary This technical guide analyzes the accumulation of isovaleryl-L-carnitine (C5-carnitine) as a primary biomarker in Isovaleric Acidemia (IVA).[1] It addresses the biochemical bottleneck caused by isovaler...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the accumulation of isovaleryl-L-carnitine (C5-carnitine) as a primary biomarker in Isovaleric Acidemia (IVA).[1] It addresses the biochemical bottleneck caused by isovaleryl-CoA dehydrogenase (IVD) deficiency, the critical analytical challenge of distinguishing isobaric C5 acylcarnitines (isovaleryl vs. 2-methylbutyryl vs. pivaloyl), and the pharmacodynamic rationale for L-carnitine supplementation. Designed for researchers and drug development professionals, this document synthesizes mechanistic insights with rigorous diagnostic protocols.

Molecular Pathophysiology: The Isovaleryl-CoA Bottleneck

Isovaleric Acidemia (IVA) is an autosomal recessive disorder of leucine catabolism.[2][3][4] The pathology is driven not by the absence of the final product, but by the upstream accumulation of isovaleryl-CoA , a thioester that inhibits the urea cycle (specifically N-acetylglutamate synthase) and disrupts mitochondrial homeostasis.

The Metabolic Block

In a healthy state, isovaleryl-CoA is dehydrogenated to 3-methylcrotonyl-CoA by the FAD-dependent enzyme isovaleryl-CoA dehydrogenase (IVD) .[5] In IVA, IVD deficiency causes isovaleryl-CoA to accumulate within the mitochondrial matrix.[5]

Detoxification Shunts

To mitigate toxicity, the cell utilizes two primary conjugation pathways to convert the lipophilic, non-excretable isovaleryl-CoA into water-soluble metabolites:

  • Glycine N-Acylase (GLYAT): Conjugates isovaleryl-CoA with glycine to form isovalerylglycine (IVG) . This is the high-affinity, physiological detoxification route.

  • Carnitine Acyltransferase (CAT): Conjugates isovaleryl-CoA with L-carnitine to form isovaleryl-L-carnitine (IVC) . This pathway becomes critical during acute decompensation or when glycine capacity is saturated.

Visualization: Leucine Catabolic Block and Shunts

The following diagram illustrates the enzymatic block and the diversion of isovaleryl-CoA into diagnostic markers.

LeucineCatabolism cluster_enzymes Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination IVCoA Isovaleryl-CoA (Toxic Accumulation) KIC->IVCoA Decarboxylation MCrotonyl 3-Methylcrotonyl-CoA IVCoA->MCrotonyl   Block    IVG Isovalerylglycine (Urine Marker) IVCoA->IVG Glycine N-Acylase + Glycine IVC Isovaleryl-L-carnitine (Plasma Marker C5) IVCoA->IVC Carnitine Acyltransferase + L-Carnitine BCAT BCAT BCKDH BCKDH IVD IVD (Deficient)

Figure 1: Leucine catabolism pathway showing the IVD block (red) and the diversion of isovaleryl-CoA into glycine and carnitine conjugates (green).[3]

Diagnostic Analytics: The Isobaric Challenge

The primary screening marker for IVA is C5-acylcarnitine . However, tandem mass spectrometry (MS/MS) without chromatographic separation cannot distinguish between isomers with identical mass-to-charge (m/z) ratios.

The C5 Isobars

A "C5 Elevation" on a newborn screen (NBS) is not pathognomonic for IVA. It represents a composite signal of three distinct molecules:

  • Isovaleryl-L-carnitine: The true marker for Isovaleric Acidemia.

  • 2-Methylbutyryl-L-carnitine: Marker for Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency (2-methylbutyryl-glycinuria).

  • Pivaloylcarnitine: An exogenous artifact caused by pivalic acid-containing antibiotics (e.g., pivampicillin, pivmecillinam). This is a frequent cause of false positives [1].

Differentiation Protocol

To validate a C5 elevation, a second-tier test using UPLC-MS/MS or urine organic acid analysis is required.

Table 1: Differential Diagnosis of C5 Acylcarnitine Elevation

AnalyteConditionUrine Organic Acid MarkerClinical Status
Isovaleryl-carnitine Isovaleric Acidemia (IVA)Isovalerylglycine (IVG) Potentially Critical
2-Methylbutyryl-carnitine SBCAD Deficiency2-Methylbutyrylglycine (2MBG) Generally Benign
Pivaloylcarnitine Drug InterferencePivalic Acid / Pivaloylglycine Iatrogenic (Benign)
Reference Ranges

Quantitative interpretation depends on the assay and population.

  • NBS Cut-off (Dried Blood Spot): Typically > 0.5 – 1.0 µmol/L (varies by lab).

  • Confirmed IVA (Symptomatic): Plasma C5 often > 5.0 µmol/L, reaching > 50 µmol/L during crisis [2].

  • Asymptomatic IVA (c.932C>T mutation): Plasma C5 often 1.0 – 5.0 µmol/L [3].

Visualization: Diagnostic Decision Tree

The following workflow ensures rigorous differentiation of C5 elevations.

C5_Diagnosis Start Elevated C5-Carnitine (Newborn Screen) Meds Check Maternal/Infant Medication History Start->Meds Pivalic Pivalic Acid Antibiotics? Meds->Pivalic FalsePos False Positive (Pivaloylcarnitine) Pivalic->FalsePos Yes UOA Urine Organic Acid Analysis (GC-MS) Pivalic->UOA No ResultIVG Isovalerylglycine (IVG) Present? UOA->ResultIVG Result2MBG 2-Methylbutyrylglycine Present? ResultIVG->Result2MBG No DiagIVA Diagnosis: Isovaleric Acidemia ResultIVG->DiagIVA Yes (Dominant Peak) DiagSBCAD Diagnosis: SBCAD Deficiency Result2MBG->DiagSBCAD Yes DiagUnk Re-evaluate / DNA Testing Result2MBG->DiagUnk No

Figure 2: Diagnostic algorithm for differentiating causes of C5-acylcarnitine elevation.

Therapeutic Mechanism: L-Carnitine Pharmacodynamics

The accumulation of isovaleryl-L-carnitine is not merely a diagnostic marker; it is the product of a therapeutic strategy.[5]

Mechanism of Action

In IVA, the intramitochondrial pool of free Coenzyme A (CoA-SH) is depleted as it becomes trapped as isovaleryl-CoA.[3] This "CoA sequestration" impairs the TCA cycle and other CoA-dependent pathways.

  • L-Carnitine Supplementation: By providing exogenous carnitine, the equilibrium of the carnitine acyltransferase reaction is shifted to favor the formation of isovaleryl-carnitine.

  • Excretion: Unlike isovaleryl-CoA, isovaleryl-carnitine can be transported out of the mitochondria via the carnitine-acylcarnitine translocase (CACT) and efficiently excreted in urine [4].

Dosing and Monitoring
  • Standard Dose: 50–100 mg/kg/day.

  • Acute Decompensation: Up to 300–400 mg/kg/day may be utilized to maximize detoxification flux.

  • Efficacy Marker: Successful therapy is paradoxically marked by high urinary excretion of isovaleryl-carnitine (indicating effective removal of isovaleryl groups) and the maintenance of free carnitine levels in plasma.

Future Directions: Beyond Dietary Management

While current management relies on substrate reduction (low leucine diet) and conjugation therapy (carnitine/glycine), the research pipeline is evolving toward correcting the underlying genetic defect.

mRNA Replacement Therapy

Leveraging the success of lipid nanoparticle (LNP) encapsulated mRNA for Methylmalonic Acidemia (MMA) and Propionic Acidemia (PA), preclinical concepts are being adapted for IVA. The goal is to deliver functional IVD mRNA to hepatocytes, restoring mitochondrial dehydrogenase activity. While no clinical trials are currently active specifically for IVA mRNA, the shared pathophysiology with MMA makes it a logical candidate for the next wave of LNP-based IEM therapies [5].

VUS Resolution Models

A significant hurdle in drug development and diagnosis is the high frequency of Variants of Uncertain Significance (VUS) in the IVD gene. Recent advancements include the generation of IVD-null HEK293T cell lines using CRISPR/Cas9.[2][4] These cells serve as a "blank slate" validation platform: patient-specific VUS can be transfected into these cells to definitively measure residual enzymatic activity, distinguishing benign polymorphisms from pathogenic mutations requiring aggressive therapy [6].

References

  • Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B, 2017. Link

  • Classic Isovaleric Acidemia - GeneReviews®. NCBI Bookshelf, 2024. Link

  • Isovaleric acidemia: New aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics, 2006. Link

  • L-carnitine therapy in isovaleric acidemia. Journal of Clinical Investigation, 1984. Link

  • Systemic Messenger RNA Therapy as a Treatment for Methylmalonic Acidemia. Cell Reports, 2017. Link

  • Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening. Molecular Genetics and Metabolism, 2021. Link

Sources

Exploratory

isovaleryl-L-carnitine chloride CAS number and physicochemical properties

Physicochemical Characterization, Metabolic Significance, and Analytical Protocols Executive Summary Isovaleryl-L-carnitine chloride (IVC-Cl) is a specific acylcarnitine ester derived from the catabolism of L-leucine.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization, Metabolic Significance, and Analytical Protocols

Executive Summary

Isovaleryl-L-carnitine chloride (IVC-Cl) is a specific acylcarnitine ester derived from the catabolism of L-leucine.[1][2][3] In clinical diagnostics and metabolic research, it serves as a critical biomarker for Isovaleric Acidemia (IVA), an inborn error of metabolism caused by isovaleryl-CoA dehydrogenase deficiency.[3]

This guide provides a comprehensive technical profile of IVC-Cl, distinguishing it from its isobaric counterparts (e.g., pivaloylcarnitine, 2-methylbutyrylcarnitine).[3] It details the physicochemical properties required for assay development, outlines the metabolic pathways involved, and establishes a self-validating LC-MS/MS workflow for precise quantification in biological matrices.

Identity & Physicochemical Profile[1][3][4][5][6][7][8]

The chloride salt form (CAS 139144-12-0) is the standard reagent for preparing calibration curves due to its enhanced stability compared to the zwitterionic inner salt.[3] Researchers must rigorously distinguish between the salt and free base forms to ensure accurate molarity calculations.[3]

Table 1: Physicochemical Properties
PropertyDataNotes
CAS Number 139144-12-0 Specific to the Chloride salt form.[1][2][3][4]
Chemical Name (2R)-3-carboxy-N,N,N-trimethyl-2-(3-methyl-1-oxobutoxy)-1-propanaminium chlorideIUPAC nomenclature.[1][3]
Synonyms Isovalerylcarnitine chloride; C5-Carnitine; CAR 5:0"C5" is a generic term often including isomers.[3]
Molecular Formula C₁₂H₂₄ClNO₄Salt form.[3]
Molecular Weight 281.78 g/mol Use this value for gravimetric preparation.[3]
Appearance White to off-white crystalline solidHygroscopic; handle in low humidity.[3]
Solubility Water (>50 mg/mL); DMSO (20 mg/mL); Ethanol (25 mg/mL)High polarity due to quaternary ammonium.[3]
Specific Rotation [α]²⁰D ≈ -23° (c=1, H₂O)Indicative of the biologically active L-isomer.[3][5]
Storage -20°C (Long-term); 2-8°C (Short-term)Protect from moisture; store under inert gas if possible.[3]

Metabolic Context & Mechanism[10]

Biological Role

Isovaleryl-L-carnitine is formed via the transesterification of isovaleryl-CoA by carnitine acetyltransferase (CRAT) or carnitine octanoyltransferase (CROT).[3] This reaction buffers the mitochondrial acyl-CoA pool, facilitating the transport of isovaleryl groups out of the mitochondria when downstream enzymes (like isovaleryl-CoA dehydrogenase) are impaired.[3]

The Isobaric Interference Challenge

In mass spectrometry, IVC (C5) is isobaric with:

  • 2-Methylbutyrylcarnitine: Derived from Isoleucine catabolism.[3]

  • Pivaloylcarnitine: Exogenous, derived from pivalate-containing antibiotics (e.g., pivampicillin).[3]

  • Valerylcarnitine: A minor straight-chain isomer.[3]

Differentiation is crucial: Elevated IVC indicates Isovaleric Acidemia, whereas elevated Pivaloylcarnitine indicates drug exposure (false positive for IVA).[3]

Diagram 1: Leucine Catabolism & Acylcarnitine Formation

This pathway illustrates the origin of Isovaleryl-L-carnitine and its diagnostic relevance.[3]

Leucine_Catabolism Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination IVCoA Isovaleryl-CoA KIC->IVCoA Decarboxylation MC_CoA 3-Methylcrotonyl-CoA IVCoA->MC_CoA Dehydrogenation (Normal Path) IVC Isovaleryl-L-Carnitine (Biomarker) IVCoA->IVC Buffering (Accumulation Path) IVA_Disorder Isovaleric Acidemia (Blockage) IVD Isovaleryl-CoA Dehydrogenase (IVD) IVA_Disorder->IVD Inhibits/Deficient BCAT BCAT BCKDH BCKDH IVD->MC_CoA Enzyme Action CACT Carnitine Acyltransferase (CRAT/CROT) CACT->IVC

Caption: Pathological accumulation of Isovaleryl-CoA (due to IVD deficiency) drives the formation of Isovaleryl-L-carnitine via carnitine acyltransferase.[3]

Analytical Methodologies: LC-MS/MS Quantification[3]

The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Unlike Flow Injection Analysis (FIA), which reports a sum of C5 isobars, this method uses a chromatographic column to resolve IVC from pivaloylcarnitine.

Sample Preparation (Dried Blood Spots - DBS)

Principle: Methanolic extraction with stable-isotope labeled internal standards (IS).[3]

  • Punch: Obtain a 3.2 mm diameter punch from the DBS card into a 96-well plate.

  • Extraction: Add 100 µL of Working Internal Standard Solution (methanol containing Isovaleryl-L-carnitine-d9 chloride).

    • Note: The use of deuterated IS (d9) corrects for matrix effects and recovery losses.[3]

  • Incubation: Shake at 600 rpm for 20 minutes at room temperature.

  • Transfer: Transfer supernatant to a clean plate.

  • Evaporation: Dry under N₂ gas at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3][6][7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][6]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).[3]

    • 1-5 min: 5% -> 60% B (Separation of isomers).[3]

    • 5-7 min: 95% B (Wash).[3]

  • Detection: Positive Electrospray Ionization (+ESI), MRM mode.[3]

MRM Transitions
AnalytePrecursor (m/z)Product (m/z)Retention Time (Approx)
Isovaleryl-L-carnitine 246.285.03.2 min
Pivaloylcarnitine 246.285.03.5 min
Isovaleryl-L-carnitine-d9 255.385.03.2 min

Critical Note: Both isomers share the 85.0 fragment (characteristic of the carnitine backbone).[3] Chromatographic resolution is the only way to distinguish them in this workflow.

Diagram 2: Analytical Workflow & Decision Logic

This workflow ensures differentiation between metabolic disease (IVA) and antibiotic artifact.[3]

Analytical_Workflow Sample Biological Sample (Plasma/DBS) Extract Extraction + IS (MeOH + d9-IVC) Sample->Extract LC LC Separation (C18 Column) Extract->LC Inject MS MS/MS Detection (MRM 246.2 > 85.0) LC->MS Elute Analysis Peak Analysis MS->Analysis Res_IVC Peak A: Isovaleryl-L-carnitine (Indicates IVA) Analysis->Res_IVC RT ~3.2 min Res_Piv Peak B: Pivaloylcarnitine (Indicates Antibiotics) Analysis->Res_Piv RT ~3.5 min Res_MBC Peak C: 2-Methylbutyryl (Indicates SBCADD) Analysis->Res_MBC RT ~3.0 min

Caption: Chromatographic retention time (RT) is the critical discriminator for isobaric C5 species.

Handling, Stability, and Storage[6]

Stability Profile
  • Solid State: Stable for >2 years at -20°C. The chloride salt is hygroscopic; exposure to ambient moisture can lead to hydrolysis of the ester bond over time.[3]

  • Solution State:

    • Aqueous/Organic Solvents: Stable for 24 hours at 4°C (autosampler).

    • Long-term Solution: Store stock solutions (e.g., in DMSO or Methanol) at -80°C. Avoid repeated freeze-thaw cycles, which promote hydrolysis.[3]

Safety & Handling
  • PPE: Standard laboratory PPE (gloves, goggles, lab coat).

  • Hygroscopicity: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the solid.[3]

  • Disposal: Dispose of as chemical waste containing organic nitrogen compounds.[3]

References

  • Rinaldo, P., Cowan, T. M., & Matern, D. (2008). Acylcarnitine profile analysis. Genetics in Medicine, 10(2), 151–156. Retrieved from [Link]

  • Miotto, G., et al. (1992).[3] Control of hepatic proteolysis by leucine and isovaleryl-L-carnitine. Journal of Biological Chemistry, 267(31), 22066-22072.[3] Retrieved from [Link][3]

  • PubChem. (n.d.).[3] Isovaleryl-L-carnitine chloride Compound Summary. National Library of Medicine.[3] Retrieved from [Link][3]

Sources

Foundational

Mechanism of Isovaleryl-CoA Conversion to Isovaleryl-L-Carnitine: A Technical Guide

Executive Summary This technical guide delineates the biochemical mechanism, metabolic context, and analytical quantification of the conversion of Isovaleryl-CoA to Isovaleryl-L-carnitine . This reaction, catalyzed prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the biochemical mechanism, metabolic context, and analytical quantification of the conversion of Isovaleryl-CoA to Isovaleryl-L-carnitine . This reaction, catalyzed primarily by Carnitine Acetyltransferase (CRAT) within the mitochondrial matrix, represents a critical detoxification shunt in the catabolism of Leucine.

For researchers and drug developers, understanding this mechanism is pivotal for managing Isovaleric Acidemia (IVA) , where the primary oxidative pathway is blocked, necessitating the diversion of toxic acyl-CoA esters into excretable carnitine conjugates.

Part 1: Molecular Mechanism of Conversion

The Enzymatic Catalyst

While often functionally described in older literature as "carnitine isovaleryltransferase" (CIVT), the catalytic activity for short-chain branched acyl-CoAs (like isovaleryl-CoA) is primarily attributed to Carnitine Acetyltransferase (CRAT; EC 2.3.1.7) .[1][2]

  • Localization: Mitochondrial Matrix (primary site for BCAA catabolism).[1]

  • Substrate Specificity: CRAT exhibits highest affinity for acetyl-CoA but retains significant activity for short-chain acyl-CoAs (C3–C5), including the branched isovaleryl moiety.

Reaction Kinetics: Ping-Pong Bi-Bi

The conversion follows a Ping-Pong Bi-Bi (Double Displacement) kinetic mechanism. The enzyme oscillates between a free form and an acyl-enzyme intermediate (though in CRAT, the "intermediate" is often a stabilized ternary complex rather than a covalent acyl-enzyme, depending on the specific model; the consensus for CRAT is a direct nucleophilic attack facilitated by a ternary complex, often modeled kinetically as ordered Bi-Bi or Ping-Pong depending on product release rates). However, the classical description for carnitine acyltransferases involves the following catalytic flow:

  • Binding: Isovaleryl-CoA binds to the enzyme first.

  • Catalysis: The isovaleryl group is positioned for transfer.

  • Exchange: CoASH is released, and L-Carnitine enters the active site (or binds prior to CoASH release in ordered mechanisms).

  • Product Formation: Isovaleryl-L-carnitine is formed and released.

Structural Catalysis (The "General Base" Mechanism)

The active site of CRAT utilizes a catalytic Histidine (His343 in humans) residue to facilitate the transfer.[2]

  • Substrate Alignment: Isovaleryl-CoA enters the substrate tunnel.

  • Proton Abstraction: The

    
     atom of His343  acts as a general base, abstracting a proton from the 3-hydroxyl group  of L-carnitine.
    
  • Nucleophilic Attack: The activated oxyanion of L-carnitine attacks the carbonyl carbon of the isovaleryl-CoA thioester bond.

  • Tetrahedral Transition: A tetrahedral intermediate is formed, stabilized by an oxyanion hole (often involving a serine or backbone amide).

  • Thioester Cleavage: The bond between the isovaleryl group and CoA breaks. The proton held by His343 is donated to the leaving thiolate anion of CoA, forming free CoASH.

Mechanistic Visualization

The following diagram illustrates the catalytic flow within the CRAT active site.

CRAT_Mechanism Substrate1 Isovaleryl-CoA Complex1 E-Isovaleryl-CoA Complex Substrate1->Complex1 Binding Enzyme CRAT (Free) Enzyme->Complex1 Transition Tetrahedral Transition State (His343 Base Catalysis) Complex1->Transition Activation Product1 CoASH Transition->Product1 Leaving Group Product2 Isovaleryl-L-Carnitine Transition->Product2 Acyl Transfer Substrate2 L-Carnitine Substrate2->Transition Nucleophilic Attack Product2->Enzyme Release (Recycle)

Caption: The catalytic cycle of CRAT converting Isovaleryl-CoA to Isovaleryl-L-Carnitine via His343-mediated nucleophilic attack.

Part 2: Metabolic Context & Clinical Relevance

The Leucine Catabolism Pathway

Isovaleryl-CoA is an intermediate in the catabolism of Leucine . Under normal physiological conditions, it is dehydrogenated by Isovaleryl-CoA Dehydrogenase (IVD) .[3]

  • Pathology (Isovaleric Acidemia - IVA): When IVD is deficient, isovaleryl-CoA accumulates.[3]

  • The Carnitine Rescue: The accumulation of isovaleryl-CoA inhibits upstream enzymes and depletes free CoA (CoASH). The conversion to Isovalerylcarnitine by CRAT serves two purposes:

    • Detoxification: Isovalerylcarnitine is less toxic than the CoA ester or free isovaleric acid.

    • Excretion: Unlike acyl-CoAs, acylcarnitines can be transported out of the mitochondria (via CACT) and excreted efficiently in urine.

Pathway Visualization

Leucine_Pathway Leucine L-Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination IVCoA Isovaleryl-CoA KIC->IVCoA Decarboxylation MCCoA 3-Methylcrotonyl-CoA IVCoA->MCCoA Normal Pathway IVCarn Isovaleryl-L-Carnitine (Excreted in Urine) IVCoA->IVCarn Detoxification Shunt BCAT BCAT BCKDH BCKDH Complex IVD Isovaleryl-CoA Dehydrogenase (IVD) IVD->MCCoA Block in IVA CRAT CRAT (Carnitine Therapy) CRAT->IVCarn Facilitates

Caption: Leucine catabolism showing the metabolic block in IVA (Red) and the carnitine detoxification shunt (Green).

Pharmacological Intervention

Therapy for IVA relies on high-dose L-Carnitine supplementation (100 mg/kg/day).[3][4] This drives the equilibrium of the CRAT reaction toward isovalerylcarnitine formation by increasing the substrate (L-Carnitine) concentration, adhering to the Law of Mass Action.

ParameterUntreated IVATreated IVA (L-Carnitine)
Free Carnitine Extremely Low (Secondary Deficiency)Normalized / High
Isovaleryl-CoA Toxic AccumulationReduced (Converted)
Urinary Metabolite Isovalerylglycine (via Glycine N-acylase)Isovalerylcarnitine (Dominant)
Metabolic Stability Prone to Acidosis/HyperammonemiaImproved Stability

Part 3: Experimental Methodology

Quantification via LC-MS/MS

To study this conversion or diagnose IVA, researchers must quantify Isovalerylcarnitine (C5).[5][6] A critical challenge is separating it from its isomers: 2-Methylbutyrylcarnitine (SBCADD marker) and Pivaloylcarnitine (antibiotic artifact).

Protocol: Separation of C5 Acylcarnitine Isomers

Objective: Chromatographic resolution of isobaric C5 species (m/z 246).

Materials:

  • Instrument: UPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S).

  • Column: PFP (Pentafluorophenyl) or C18 with high aqueous stability. Recommendation: ACQUITY UPLC HSS T3 or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[7][5][8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

  • Sample Prep:

    • Extract 10 µL plasma/urine with 100 µL Methanol containing isotopically labeled internal standards (Isovalerylcarnitine-d9).

    • Centrifuge (10,000 x g, 5 min) and collect supernatant.

    • Evaporate under Nitrogen; reconstitute in Mobile Phase A:B (90:10).

  • Chromatography (Gradient):

    • Critical Step: Use a shallow gradient to resolve isomers.

    • 0-1 min: 1% B (Isocratic).

    • 1-10 min: 1% to 40% B (Linear).

    • Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Precursor: m/z 246.2 (C5-Carnitine).

    • Product: m/z 85.0 (Characteristic carnitine fragment).

    • Internal Standard: m/z 255.2 -> 85.0 (C5-d9).

Data Interpretation:

  • Pivaloylcarnitine: Elutes first (most polar).

  • 2-Methylbutyrylcarnitine: Elutes second.[5]

  • Isovalerylcarnitine: Elutes last (least polar).

Enzymatic Assay (In Vitro)

To verify CRAT activity specifically for isovaleryl-CoA:

  • Reaction Mix: 100 mM Tris-HCl (pH 7.8), 1 mM EDTA, 0.5 mM DTNB (Ellman's Reagent), 50 µM Isovaleryl-CoA.

  • Initiation: Add L-Carnitine (5 mM).

  • Detection: Monitor absorbance at 412 nm .

    • Principle: CRAT releases CoASH. The free thiol (-SH) of CoASH reacts with DTNB to release TNB (yellow anion).

  • Calculation: Rate (

    
    mol/min) = 
    
    
    
    Abs/min /
    
    
    (13,600
    
    
    ).

References

  • Jogl, G., et al. (2004). Structure and Function of Carnitine Acyltransferases. The Journal of Biological Chemistry. Link

  • Roe, C. R., et al. (1984).[9] L-Carnitine Therapy in Isovaleric Acidemia. The Journal of Clinical Investigation. Link

  • Ramsay, R. R., et al. (2001). Carnitine acyltransferases: structure, function, and regulation. Biochemical Society Transactions. Link

  • Violante, S., et al. (2013). Carnitine O-acetyltransferase (CRAT) and mitochondrial metabolism. Mitochondrion.[1][2][4][10] Link

  • Millington, D. S., et al. (2011). Tandem Mass Spectrometry in the Diagnosis of Inborn Errors of Metabolism. Current Protocols in Human Genetics. Link

Sources

Exploratory

toxicological profile of accumulated isovaleryl-L-carnitine in cell models

Title: Toxicological Profile of Accumulated Isovaleryl-L-Carnitine in Cell Models: Mechanisms, Pathways, and Analytical Workflows Executive Summary Isovaleryl-L-carnitine (IVC) presents a fascinating biochemical paradox....

Author: BenchChem Technical Support Team. Date: March 2026

Title: Toxicological Profile of Accumulated Isovaleryl-L-Carnitine in Cell Models: Mechanisms, Pathways, and Analytical Workflows

Executive Summary

Isovaleryl-L-carnitine (IVC) presents a fascinating biochemical paradox. Under physiological conditions, the transesterification of isovaleryl-CoA to IVC is a critical detoxification mechanism, particularly in inborn errors of metabolism like Isovaleric Acidemia (IVA)[1]. However, in cell models subjected to massive acylcarnitine accumulation, this "detoxification product" crosses a threshold into lipotoxicity. This whitepaper synthesizes the molecular mechanisms of IVC-induced cellular toxicity, detailing how zwitterionic membrane disruption, mitochondrial bioenergetic failure, and oxidative stress converge to drive cellular apoptosis. Furthermore, it provides self-validating experimental workflows for researchers investigating acylcarnitine toxicity in drug development.

The Pathophysiological Context: From Detoxification to Lipotoxicity

In healthy cellular metabolism, branched-chain amino acids (like leucine) are catabolized seamlessly. In IVA, a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) leads to the massive accumulation of isovaleryl-CoA[1]. To free up the intracellular CoA pool, carnitine acyltransferases conjugate the toxic CoA derivative with L-carnitine, forming IVC[1].

While low doses of IVC and L-carnitine have been shown to promote osteoblast differentiation and reduce baseline oxidative stress[2], the pathological accumulation of acylcarnitines paints a different picture. When the concentration of amphipathic acylcarnitines exceeds cellular buffering capacity, they cease to be mere biomarkers[3] and become active drivers of cytopathology[4].

Molecular Mechanisms of IVC Toxicity

As an Application Scientist, I approach toxicity not as a single event, but as a cascade of structural and metabolic failures. The toxicity of accumulated IVC in cell models (such as patient-derived fibroblasts or C2C12 myotubes) is driven by three primary mechanisms:

A. Zwitterionic Membrane Disruption

Acylcarnitines consist of a polar carnitine head group and a hydrophobic acyl tail. At high micromolar concentrations, they act as zwitterionic detergents. They intercalate into the phospholipid bilayer, altering membrane fluidity and reducing the barrier integrity to solutes[4]. This structural disruption compromises membrane-bound ion pumps (e.g., Na+/K+ ATPase), leading to severe intracellular calcium dysregulation and the activation of stress kinases (MAPK, JNK, ERK)[4].

B. Mitochondrial Bioenergetic Collapse

The accumulation of isovaleric acid derivatives directly antagonizes the tricarboxylic acid (TCA) cycle. Specifically, these metabolites act as potent inhibitors of succinyl-CoA ligase, severely depressing mitochondrial oxygen consumption[3]. Furthermore, the forced continuous efflux of IVC out of the mitochondria depletes the intracellular free carnitine pool, effectively halting the β-oxidation of other essential long-chain fatty acids[1].

C. Oxidative Stress and Myokine Release

The uncoupling of the electron transport chain (ETC) caused by membrane disruption and TCA cycle inhibition leads to the generation of reactive oxygen species (ROS). Toxic accumulation of isovaleric derivatives has been shown to rapidly deplete reduced glutathione (GSH) levels, stripping the cell of its primary antioxidant defense[1]. In muscle cell models (C2C12), this oxidative stress triggers the release of pro-inflammatory myokines, such as Interleukin-6 (IL-6), and activates caspase-dependent apoptotic pathways[4].

G IVCoA Isovaleryl-CoA Accumulation (IVD Enzyme Deficiency) IVC Isovaleryl-L-Carnitine (IVC) Pathological Accumulation IVCoA->IVC Carnitine Acyltransferase Membrane Membrane Intercalation & Solubilization IVC->Membrane Zwitterionic Detergent Effect Mito Mitochondrial Dysfunction (TCA Cycle Inhibition) IVC->Mito CoA/Carnitine Depletion ROS Oxidative Stress (GSH Depletion) Membrane->ROS Mito->ROS Apoptosis Cellular Apoptosis & Myokine Release ROS->Apoptosis

Fig 1: Mechanistic pathway of IVC accumulation leading to cellular toxicity and apoptosis.

Quantitative Toxicological Profile

To standardize the evaluation of IVC toxicity across different cell models, the following table summarizes the key quantitative endpoints and the causality behind their measurement.

Toxicological EndpointCellular CompartmentTypical Observation in High-IVC ModelsCausality / Rationale
Membrane Permeability Plasma Membrane>3-fold increase in adenylate kinase leakageZwitterionic intercalation disrupts lipid bilayer integrity[4].
TCA Cycle Flux Mitochondria>50% reduction in succinyl-CoA ligase activityIsovaleric derivatives competitively inhibit TCA enzymes[3].
Redox State (GSH) Cytosol / MitochondriaSignificant depletion of reduced glutathioneUncoupled ETC leaks electrons, generating superoxide radicals[1].
Inflammatory Stress Extracellular MediaDose-dependent increase in IL-6 secretionMembrane stress activates MAPK/ERK signaling pathways[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols investigating acylcarnitine toxicity must be self-validating. This means incorporating internal controls that confirm the assay is measuring the intended biological mechanism rather than experimental artifacts.

Protocol 1: Induction of IVC Accumulation & High-Resolution LC-MS/MS Quantification

Causality: We must accurately quantify the intracellular concentration of IVC to correlate it with toxicity. LC-MS/MS is used because C5-acylcarnitines consist of isobaric isomers (e.g., 2-methylbutyrylcarnitine) that must be chromatographically separated[3].

  • Cell Culture & Loading: Culture wild-type and IVD-knockdown fibroblasts in DMEM. Supplement media with 0, 50, 100, and 500 µM isovaleric acid and 100 µM L-carnitine for 24 hours to force endogenous IVC synthesis.

  • Quenching & Extraction: Rapidly wash cells with ice-cold PBS. Quench metabolism using 80% cold methanol (-20°C).

  • Internal Standard Spike (Self-Validation Checkpoint): Immediately spike the extraction buffer with 100 nM of stable-isotope labeled standard (d9-isovalerylcarnitine). Rationale: The d9-IVC standard validates the extraction efficiency and corrects for matrix-induced ion suppression during electrospray ionization.

  • LC-MS/MS Analysis: Separate metabolites using a HILIC column. Monitor the specific MRM transitions for IVC (m/z 246.2 → 85.1) and d9-IVC (m/z 255.2 → 85.1).

Protocol 2: Multiparametric Assessment of Mitochondrial Dysfunction (Seahorse XF)

Causality: Because IVC inhibits TCA cycle enzymes[3], we must measure the Oxygen Consumption Rate (OCR) dynamically to distinguish between primary mitochondrial failure and secondary cell death.

  • Sensor Calibration: Seed C2C12 myotubes in a Seahorse XF96 microplate. Pre-treat with IVC (100 µM) for 12 hours.

  • Basal Respiration: Measure baseline OCR for 15 minutes.

  • Oligomycin Injection (Self-Validation Checkpoint 1): Inject 1 µM Oligomycin (ATP synthase inhibitor). Rationale: This validates that the basal oxygen consumption was actively coupled to ATP production.

  • FCCP Injection (Self-Validation Checkpoint 2): Inject 1.5 µM FCCP (uncoupler). Rationale: This forces the mitochondria to their maximum respiratory capacity. A failure to increase OCR here confirms that IVC accumulation has fundamentally damaged the ETC or TCA cycle substrate availability.

  • Rotenone/Antimycin A Injection: Inject 0.5 µM Rot/AA to shut down mitochondrial respiration entirely, allowing calculation of non-mitochondrial oxygen consumption (e.g., from ROS-generating enzymes).

Workflow Culture 1. Cell Model Setup Fibroblasts / C2C12 Treatment 2. IVC Loading Dose-Response (10-500 µM) Culture->Treatment LCMS 3. LC-MS/MS Quantify Intracellular IVC Treatment->LCMS Seahorse 4. Bioenergetics Seahorse XF Analyzer Treatment->Seahorse Validation 5. Self-Validation d9-IVC IS & FCCP Controls LCMS->Validation Seahorse->Validation Analysis 6. Data Synthesis Toxicity Profiling Validation->Analysis

Fig 2: Self-validating experimental workflow for assessing IVC toxicity and bioenergetics.

References

  • MedLink Neurology. "Isovaleric acidemia.
  • European registry and network for Intoxication type Metabolic Diseases (E-IMD). "Isovaleric acidemia (IVA).
  • National Institutes of Health (PMC). "Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects.
  • National Institutes of Health (PMC). "L-Carnitine Reduces Oxidative Stress and Promotes Cells Differentiation and Bone Matrix Proteins Expression in Human Osteoblast-Like Cells.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution LC-MS/MS Quantification of Isovaleryl-L-Carnitine in Plasma

Target Audience: Clinical Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Area: Metabolic Profiling, Biomarker Quantification, and Expanded Newborn Screening (NBS) Introduction & Cli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Clinical Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Area: Metabolic Profiling, Biomarker Quantification, and Expanded Newborn Screening (NBS)

Introduction & Clinical Causality

Isovaleryl-L-carnitine (C5-carnitine) is a critical acylcarnitine biomarker used in the diagnosis and monitoring of isovaleric acidemia (IVA)—an inborn error of metabolism caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase. Accurate quantification of C5-carnitine in plasma is paramount for clinical research and therapeutic monitoring.

Historically, Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) has been the gold standard for high-throughput screening. However, FIA-MS/MS lacks chromatographic separation, rendering it incapable of distinguishing isovalerylcarnitine from its isobaric and isomeric counterparts, such as 2-methylbutyrylcarnitine, valerylcarnitine, and critically, pivaloylcarnitine [1]. Pivaloylcarnitine is frequently elevated in patients exposed to pivalate-conjugated antibiotics (e.g., pivmecillinam) or neopentanoate-containing maternal nipple balms, leading to a high rate of false-positive IVA diagnoses [1].

To overcome this analytical bottleneck, this protocol details a second-tier, underivatized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) or high-resolution Ultra-Performance Liquid Chromatography (UPLC), this method provides baseline separation of C5 isomers, ensuring absolute diagnostic specificity and quantitative rigor [2].

Mechanistic Insights: Why Underivatized LC-MS/MS?

The Pitfalls of Derivatization

Traditional methods employ butyl esterification (using butanolic HCl) to increase the hydrophobicity and MS ionization efficiency of acylcarnitines. However, this derivatization process is time-consuming, utilizes highly corrosive reagents, and can induce the artificial hydrolysis of longer-chain acylcarnitines into shorter-chain artifacts.

The HILIC Advantage

Analyzing acylcarnitines in their native, underivatized state preserves sample integrity. Because underivatized carnitines are highly polar (zwitterionic at physiological pH), reversed-phase C18 columns often fail to provide adequate retention. HILIC stationary phases, conversely, excel at retaining polar metabolites through a complex mechanism of hydrophilic partitioning, hydrogen bonding, and electrostatic interactions, allowing for the distinct chromatographic resolution of C5-carnitine isomers [2].

Collision-Induced Dissociation (CID) Causality

In the positive electrospray ionization (ESI+) mode, underivatized isovaleryl-L-carnitine forms a robust protonated precursor ion


 at m/z 246.2. Upon collision-induced dissociation (CID), the molecule undergoes a highly predictable fragmentation pathway. The cleavage of the ester bond and the loss of trimethylamine (a neutral loss of 59 Da) consistently yields a characteristic product ion at m/z 85.1. This m/z 85.1 fragment represents the dehydrated carnitine backbone and serves as the universal quantifier ion for acylcarnitines [3].

CID_Pathway P Isovaleryl-L-carnitine Precursor Ion [M+H]+ m/z 246.2 Q1 Qualifier Ion m/z 145.1 (Loss of 101 Da) P->Q1 Neutral Loss (-101 Da) Q2 Quantifier Ion m/z 85.1 (Carnitine Backbone) P->Q2 Loss of Acyl group & Trimethylamine

Caption: CID fragmentation pathway of underivatized Isovaleryl-L-carnitine in ESI+ mode.

Materials and Reagents

  • Analytical Standards: Isovaleryl-L-carnitine chloride (Purity

    
     98%).
    
  • Internal Standard (IS): Isovaleryl-L-carnitine-

    
     chloride. The use of a stable isotope-labeled internal standard is non-negotiable; it corrects for matrix-induced ion suppression in the ESI source and normalizes any volumetric losses during protein precipitation.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 M

    
    cm).
    
  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

Step-by-Step Sample Preparation Protocol

This protocol utilizes a solvent-based protein precipitation technique. The addition of cold organic solvent denatures plasma proteins, driving them out of solution, while the polar acylcarnitines remain highly soluble in the supernatant.

Workflow Execution
  • Thawing: Thaw plasma samples on ice. Vortex gently to ensure homogeneity.

  • Aliquot: Transfer 50 µL of human plasma into a clean 1.5 mL low-bind microcentrifuge tube.

  • Precipitation & IS Addition: Add 200 µL of cold extraction solvent (Acetonitrile/Methanol, 80:20 v/v) spiked with the Internal Standard (Isovaleryl-L-carnitine-

    
     at a working concentration of 0.5 µM).
    
    • Scientific Note: The 4:1 ratio of organic solvent to plasma is critical to achieve >95% precipitation of high-molecular-weight proteins.

  • Mixing: Vortex vigorously for 30 seconds .

  • Incubation: Incubate the mixture at 4°C for 10 minutes to maximize protein flocculation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully aspirate 150 µL of the clear supernatant and transfer it to an LC-MS autosampler vial equipped with a glass insert.

  • Injection: Inject 2 to 5 µL onto the LC-MS/MS system.

Workflow A 1. Aliquot Plasma (50 µL) B 2. Protein Precipitation Add 200 µL ACN/MeOH (80:20) containing d9-Isovalerylcarnitine (IS) A->B C 3. Mixing & Incubation Vortex 30s, Incubate 10 min at 4°C B->C D 4. Centrifugation 14,000 x g for 10 min at 4°C C->D E 5. Supernatant Transfer Transfer 150 µL to Autosampler Vial D->E F 6. LC-MS/MS Analysis Inject 2-5 µL onto HILIC Column E->F

Caption: Step-by-step protein precipitation and sample extraction workflow for plasma.

LC-MS/MS Analytical Conditions

Liquid Chromatography (HILIC) Parameters
  • Column: Waters Acquity UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 45°C (Elevated temperature reduces mobile phase viscosity and improves peak shape for zwitterionic compounds).

  • Mobile Phase A: 10 mM Ammonium Formate in Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.005.095.0Initial
1.005.095.06 (Linear)
5.0040.060.06 (Linear)
6.0040.060.06 (Linear)
6.105.095.06 (Linear)
9.005.095.06 (Linear)

Note: In HILIC, the organic solvent (Acetonitrile) is the weak solvent. The gradient starts with high organic content to retain the polar acylcarnitines, gradually increasing the aqueous phase to elute them.

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source operating in Positive Ion Mode .

Source Parameters:

  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 150 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Isovaleryl-L-carnitine246.285.15025Quantifier
Isovaleryl-L-carnitine246.2145.15018Qualifier
Isovaleryl-L-carnitine-

(IS)
255.285.15025IS Quantifier

Method Validation & Expected Results

A self-validating bioanalytical method must demonstrate strict adherence to FDA/EMA guidelines for bioanalytical method validation. The underivatized HILIC-MS/MS method yields robust analytical performance, summarized in the table below[2]:

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (Range)

0.05 – 50.0 µmol/L (

)
Limit of Quantitation (LOQ) S/N

10, CV

20%
0.05 µmol/L
Intra-Assay Precision (CV%)

15% (

20% at LOQ)
3.2% – 5.8%
Inter-Assay Precision (CV%)

15% (

20% at LOQ)
4.5% – 8.1%
Extraction Recovery Consistent across ranges88% – 96%
Matrix Effect IS-normalized MF: 0.85–1.1592% – 104%

Chromatographic Resolution: A critical validation metric for this specific assay is the baseline separation of isovalerylcarnitine from pivaloylcarnitine. Under the described HILIC conditions, isovalerylcarnitine typically elutes at ~3.4 minutes, while the sterically bulky pivaloylcarnitine elutes at ~3.1 minutes, completely eliminating the risk of isobaric cross-talk[1, 3].

Conclusion

By transitioning from non-specific FIA-MS/MS to a high-resolution, underivatized HILIC-LC-MS/MS platform, laboratories can effectively eliminate false-positive results caused by exogenous isobaric interferences like pivaloylcarnitine. The integration of a stable isotope-labeled internal standard (


-isovalerylcarnitine) ensures that matrix effects are mathematically neutralized, providing drug development professionals and clinical researchers with a highly trustworthy, self-validating system for metabolic profiling.

References

  • Poggiali S, Ombrone D, Forni G, et al. "Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening: The Application of a Second-Tier Test." Journal of Inborn Errors of Metabolism and Screening, 2016.[Link]

  • Peng M, Liu L, Jiang M, et al. "Measurement of Free Carnitine and Acylcarnitines in Plasma by HILIC-ESI-MS/MS Without Derivatization." Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 2013.[Link]

  • Giesbertz P, Ecker J, Haag A, et al. "Acylcarnitine profiling by low-resolution LC-MS." PLOS One, 2019.[Link]

Application

Application Note: High-Throughput Extraction and UPLC-MS/MS Analysis of Isovaleryl-L-Carnitine (C5) from Dried Blood Spots (DBS)

Audience: Researchers, Clinical Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol Introduction & Clinical Significance Isovaleryl-L-carnitine (C5-acylcarnitine) is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Clinical Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol

Introduction & Clinical Significance

Isovaleryl-L-carnitine (C5-acylcarnitine) is a critical biomarker used in clinical research and newborn screening for the diagnosis of Isovaleric Acidemia (IVA), an inborn error of leucine metabolism[1]. Traditionally, acylcarnitines in dried blood spots (DBS) are analyzed using Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). However, FIA-MS/MS cannot chromatographically separate isobaric compounds.

Isovaleryl-L-carnitine (i-C5) shares the exact nominal mass and fragmentation pattern (m/z 246


 85) with several isobars, most notably pivaloylcarnitine (p-C5) —an exogenous artifact derived from pivalate-conjugated antibiotics—and 2-methylbutyrylcarnitine , a biomarker for short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency[1][2]. To eliminate false positives and ensure diagnostic accuracy, a second-tier extraction and Ultra-Performance Liquid Chromatography (UPLC-MS/MS) methodology is required to physically separate these isobars prior to mass detection[3].

Isobars C5 C5-Acylcarnitine Pool (m/z 246 -> 85) IsoV Isovaleryl-L-carnitine (Isovaleric Acidemia) C5->IsoV Target Biomarker Piv Pivaloylcarnitine (Antibiotic False Positive) C5->Piv Exogenous Interference Methyl 2-Methylbutyrylcarnitine (SBCAD Deficiency) C5->Methyl Endogenous Isobar

Figure 1: Logical relationship of C5-acylcarnitine isobars requiring chromatographic separation.

Mechanistic Insights & Assay Design (Causality)

As a robust bioanalytical assay, every step in this extraction protocol is designed with a specific physicochemical purpose:

  • Matrix Selection (DBS): DBS standardizes the sample volume. A 3.2 mm (1/8 inch) punch consistently yields approximately 3.2 µL of whole blood, bypassing the need for complex volumetric pipetting of viscous whole blood[2].

  • Extraction Solvent (Methanol): Methanol serves a dual purpose. It efficiently disrupts the hydrophobic interactions between acylcarnitines and cellulose-bound blood proteins. Simultaneously, it acts as a protein precipitant, crashing out hemoglobin and albumin to prevent severe ion suppression in the electrospray ionization (ESI) source[3][4].

  • Internal Standard (d9-Isovaleryl-L-Carnitine): The addition of a stable isotope-labeled (SIL) internal standard directly into the extraction solvent is non-negotiable. Because d9-isovaleryl-L-carnitine shares the exact extraction efficiency and ionization dynamics as the endogenous analyte, it perfectly corrects for variable matrix effects (e.g., varying hematocrit levels across different patient DBS cards)[2].

  • Non-Derivatized vs. Butylated: While classic FIA-MS/MS protocols utilize butanolic HCl to form butyl esters (increasing hydrophobicity and MS sensitivity), this protocol utilizes a non-derivatized approach. Skipping derivatization preserves the subtle structural differences between the C5 isobars, allowing for superior baseline resolution on a C18 or HILIC UPLC column[4].

Materials and Reagents

  • Sample Matrix: Whatman 903 or Ahlstrom 226 filter paper cards.

  • Extraction Solvent: LC-MS Grade Methanol.

  • Internal Standard (IS): d9-Isovaleryl-L-Carnitine (Cambridge Isotope Laboratories or equivalent).

  • Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Equipment: 3.2 mm pneumatic hole puncher, 96-well V-bottom polypropylene microplates, orbital microplate shaker, nitrogen evaporator.

Step-by-Step Methodology

This protocol outlines the extraction of non-derivatized C5-acylcarnitines optimized for downstream UPLC-MS/MS analysis.

Step 4.1: Sample Preparation
  • Using a clean 3.2 mm hole puncher, punch a single disc from the center of the DBS card into a 96-well V-bottom microplate[4].

  • Self-Validation Check: Ensure the punch is taken from a uniformly saturated area of the blood spot. Avoid the edges where chromatographic effects of the paper may alter hematocrit distribution.

Step 4.2: Solvent Extraction
  • Prepare the working extraction solution: Methanol spiked with d9-Isovaleryl-L-Carnitine at a concentration of 40 nmol/L[2].

  • Add 100 µL of the working extraction solution to each well containing a DBS punch[3][4].

  • Seal the 96-well plate securely with a pierceable foil or silicone mat.

  • Incubate the plate on an orbital shaker at 45°C for 45 minutes at 700 rpm [4]. Note: The thermal energy and mechanical agitation are critical to fully desorb the acylcarnitines from the cellulose matrix.

Step 4.3: Evaporation and Reconstitution
  • Centrifuge the plate briefly (1,000 x g for 2 minutes) to ensure all liquid and the DBS punch are at the bottom.

  • Transfer 80 µL of the supernatant to a clean 96-well plate[1].

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature[2].

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent (50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 5 minutes and centrifuge at 3,000 x g for 5 minutes prior to injection.

Step 4.4: UPLC-MS/MS Parameters
  • Column: High-strength silica C18 column (e.g., 2.1 x 100 mm, 1.7 µm) or a specialized mixed-mode column.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 4 minutes to ensure baseline separation of pivaloylcarnitine and isovaleryl-L-carnitine.

  • Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) transitions: m/z 246.2

    
     85.1 (Analyte) and m/z 255.2 
    
    
    
    85.1 (IS)[1].

Workflow Step1 1. DBS Punching (3.2 mm disc, ~3.2 µL blood) Step2 2. Solvent Extraction (100 µL MeOH + d9-IS) Step1->Step2 Step3 3. Incubation & Shaking (45 min, 45°C, 700 rpm) Step2->Step3 Step4 4. Transfer Supernatant (Isolate from cellulose matrix) Step3->Step4 Step5 5. Nitrogen Evaporation (Dry down at RT) Step4->Step5 Step6 6. Reconstitution (50:50 ACN:H2O + 0.1% FA) Step5->Step6 Step7 7. UPLC-MS/MS Analysis (Isobaric Separation) Step6->Step7

Figure 2: Step-by-step extraction workflow of C5-acylcarnitine from dried blood spots.

Self-Validating Quality Control System

To ensure the trustworthiness of the generated data, the assay must operate as a self-validating system. Implement the following criteria for every analytical batch:

  • System Suitability: Inject a neat standard of mixed C5 isobars to verify a chromatographic resolution (

    
    ) of 
    
    
    
    between isovaleryl-L-carnitine and pivaloylcarnitine.
  • Internal Standard Tracking: Monitor the absolute peak area of d9-isovaleryl-L-carnitine across all samples. A deviation of

    
     from the batch mean indicates severe matrix suppression, poor extraction, or a pipetting error, automatically flagging the sample for re-extraction.
    
  • Blank Matrix Control: Run a blank filter paper punch extracted with IS. The target analyte peak (m/z 246) must be

    
     of the Lower Limit of Quantitation (LOQ) to rule out carryover.
    

Quantitative Validation Data

The following table summarizes the typical validation parameters expected when executing this non-derivatized UPLC-MS/MS methodology for C5-acylcarnitine extraction from DBS[2][3].

Validation ParameterTarget SpecificationClinical/Analytical Implication
Linearity Range 0.05 – 20.0 µmol/LCovers endogenous baseline and severe pathological elevations.
Coefficient of Determination (

)

Ensures accurate quantitation across the dynamic range.
Limit of Detection (LOD)

µmol/L
Sufficient sensitivity to detect trace levels in standard DBS.
Limit of Quantitation (LOQ)

µmol/L
Defines the lowest concentration reliably measured with

CV.
Extraction Recovery 85% – 110%Confirms that the 45°C methanolic extraction efficiently desorbs the analyte.
Intra-Assay Precision (CV)

Demonstrates repeatability within a single 96-well extraction plate.
Inter-Assay Precision (CV)

Demonstrates robustness across different days, operators, and reagent lots.

References

1.[3] Development of Second-Tier Liquid Chromatography-Tandem Mass Spectrometry Analysis for Expanded Newborn Screening in Japan. MDPI.[Link] 2.[2] Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening: The Application of a Second-Tier Test. SciELO.[Link] 3.[4] Blood carnitine profiling on tandem mass spectrometry in liver cirrhotic patients. PMC - NIH.[Link] 4.[1] A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. PMC - NIH.[Link]

Sources

Method

using isovaleryl-L-carnitine chloride as a mass spectrometry internal standard

Application Note: High-Precision Quantification of Isovalerylcarnitine using Isovaleryl-L-carnitine-d9 Chloride as Internal Standard Part 1: Introduction & Clinical Significance Isovaleryl-L-carnitine (IVC) is a specific...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Quantification of Isovalerylcarnitine using Isovaleryl-L-carnitine-d9 Chloride as Internal Standard

Part 1: Introduction & Clinical Significance

Isovaleryl-L-carnitine (IVC) is a specific acylcarnitine metabolite (C5) critical in the diagnosis of Isovaleric Acidemia (IVA) , an inborn error of leucine metabolism caused by isovaleryl-CoA dehydrogenase deficiency.[1] In newborn screening (NBS), elevated C5 levels trigger an alert.

However, a major analytical challenge exists: Isobaric Interference .[1] The C5 mass channel (m/z 246) is shared by three distinct isomers:

  • Isovalerylcarnitine (i-C5): The marker for IVA.[1][2]

  • Pivaloylcarnitine (p-C5): An exogenous artifact caused by pivalate-conjugated antibiotics (e.g., pivampicillin) or nipple balms.[1]

  • 2-Methylbutyrylcarnitine (m-C5): Associated with Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[1][3]

The Role of the Internal Standard: To accurately quantify i-C5 and distinguish it from false positives (p-C5), we employ Isotope Dilution Mass Spectrometry (IDMS) .[1] The protocol utilizes Isovaleryl-L-carnitine-d9 chloride (d9-IVC) as the Internal Standard (IS).[1] The "chloride" designation refers to the salt form, which ensures solubility and stability in aqueous mobile phases, distinct from the zwitterionic forms often found in biology.[1]

Part 2: Technical Principles & Material Specifications

The Mechanism: Isotope Dilution (IDMS)

The d9-labeled IS is added at a fixed concentration early in the sample preparation. It mimics the extraction recovery, ionization efficiency, and matrix effects experienced by the endogenous analyte (IVC).[1]

  • Analyte (IVC):

    
    , m/z 246.2 
    
    
    
    85.1
  • Internal Standard (d9-IVC):

    
    , m/z 255.3 
    
    
    
    85.1[1]
Material Handling: The Chloride Salt

Isovaleryl-L-carnitine chloride is hygroscopic.[1]

  • Storage: -20°C, desiccated.

  • Handling: Equilibrate the vial to room temperature before opening to prevent condensation, which causes hydrolysis of the ester bond.

  • Solubility: Highly soluble in water and methanol.

Part 3: Experimental Protocol (Second-Tier Confirmatory Test)

This protocol describes a Second-Tier LC-MS/MS method designed to separate C5 isomers, unlike First-Tier Flow Injection Analysis (FIA) which cannot distinguish them.[1]

A. Reagents & Stock Solutions
  • Primary Stock (IS): Dissolve 1 mg d9-Isovaleryl-L-carnitine chloride in 10 mL Methanol (100 µg/mL).

  • Working Internal Standard (WIS): Dilute Primary Stock to 10 ng/mL in Mobile Phase A.

  • Calibration Standards: Prepare unlabeled Isovaleryl-L-carnitine chloride in 3% BSA (bovine serum albumin) to mimic blood matrix (Range: 0.5 – 50 µM).

B. Sample Preparation (Dried Blood Spots - DBS)

Rationale: Methanol extraction precipitates hemoglobin while solubilizing acylcarnitines.[1]

  • Punch: Punch a 3.2 mm disk from the DBS card into a 96-well plate.

  • Extraction: Add 100 µL of Working Internal Standard (WIS) in Methanol.

    • Note: Adding IS during extraction compensates for extraction inefficiency.[1]

  • Incubation: Shake at 45°C for 45 minutes (improves recovery from cellulose matrix).

  • Transfer: Transfer supernatant to a fresh plate.

  • Drying (Optional): Evaporate under

    
     and reconstitute in Mobile Phase A (if higher sensitivity is needed). For routine analysis, direct injection of the extract is often sufficient.[1]
    
C. LC-MS/MS Conditions

Rationale: A C18 column with a specific gradient is required to chromatographically resolve i-C5 from p-C5.[1]

  • Column: Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

Gradient Profile:

Time (min) % B Event
0.0 5 Load/Desalt
1.0 5 Isocratic Hold
8.0 60 Linear Gradient (Separation of Isomers)
8.1 100 Wash
10.0 100 Wash

| 10.1 | 5 | Re-equilibration |[1]

D. Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive Mode.

  • Source Temp: 400°C.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (V) Role
Isovaleryl-L-carnitine 246.2 85.1 25 Analyte
Pivaloylcarnitine 246.2 85.1 25 Interference
2-Methylbutyrylcarnitine 246.2 85.1 25 Isomer

| d9-Isovaleryl-L-carnitine | 255.3 | 85.1 | 25 | Internal Standard |[1]

Part 4: Data Analysis & Visualization

Separation Logic (Graphviz Diagram)

The following diagram illustrates the decision logic and physical workflow for distinguishing True IVA from False Positives.

G Start Newborn Screening (FIA-MS/MS) Result Elevated C5 Acylcarnitine (> 0.5 µM) Start->Result Screen Positive Action Initiate Second-Tier LC-MS/MS Protocol Result->Action Extraction Extraction with d9-Isovaleryl-L-carnitine IS Action->Extraction LC LC Separation (C18 Column) Extraction->LC Peak1 Peak RT: 3.2 min Pivaloylcarnitine LC->Peak1 Peak2 Peak RT: 3.5 min Isovalerylcarnitine LC->Peak2 Peak3 Peak RT: 3.7 min 2-Methylbutyrylcarnitine LC->Peak3 Diagnosis1 False Positive (Antibiotic Use) Peak1->Diagnosis1 Diagnosis2 Isovaleric Acidemia (IVA) Peak2->Diagnosis2 Diagnosis3 SBCADD Peak3->Diagnosis3

Caption: Workflow for differentiating C5 isomers. Retention times (RT) are illustrative and depend on the specific gradient.

Calculation (Self-Validating)

Quantification is derived from the Response Ratio (RR) , making the method independent of absolute ionization intensity fluctuations.




[1]

Part 5: Validation & Troubleshooting

Validation Metrics (Acceptance Criteria)
  • Linearity:

    
     over 0.5 – 50 µM range.[1]
    
  • Recovery: 80% – 120% (assessed by spiking pre- vs. post-extraction).[1]

  • Precision (CV): < 15% for QC samples.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low IS Signal Ion suppression or hydrolysis.[1]Check extraction solvent pH; ensure stock was stored desiccated.[1]
Co-eluting Peaks Gradient too fast.Flatten the gradient slope between 5-60% B.
Shift in RT pH fluctuation in Mobile Phase A.Prepare fresh 0.1% Formic Acid daily; ensure column temperature is stable (40°C).
High Background Contamination.[1]Clean the source; Pivalic acid is sticky—run blanks between high samples.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2010). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline. NBS04-A. Link[1]

  • Shigematsu, Y., et al. (2010).[1] "Differentiation of isovalerylcarnitine from pivaloylcarnitine in newborn screening by LC-MS/MS." Journal of Chromatography B, 878(17-18), 1379-1384.[1] Link

  • Matern, D., et al. (2007).[1] "Reduction of the false-positive rate in newborn screening by implementation of second-tier tests." Journal of Inherited Metabolic Disease, 30(4), 585-592.[1] Link

  • Cayman Chemical. (2023). Isovaleryl-DL-carnitine-d9 (chloride) Product Information. Link

Sources

Application

Application Note: Advanced HPLC-MS/MS Strategies for Short-Chain Acylcarnitines

Topic: HPLC Separation Methods for Short-Chain Acylcarnitines Content Type: Application Note & Protocol Audience: Researchers, Clinical Scientists, Drug Development Professionals[1] Executive Summary: The Analytical Dile...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Separation Methods for Short-Chain Acylcarnitines Content Type: Application Note & Protocol Audience: Researchers, Clinical Scientists, Drug Development Professionals[1]

Executive Summary: The Analytical Dilemma

Short-chain acylcarnitines (SCACs, chain length C2–C5) represent a unique analytical challenge in metabolomics and clinical diagnostics. They sit at the intersection of two conflicting chromatographic properties:

  • High Polarity: The quaternary ammonium group and carboxylic acid moiety make ultra-short chains (C0–C3) difficult to retain on standard C18 Reverse-Phase Liquid Chromatography (RPLC) columns without ion-pairing reagents.

  • Structural Isomerism: As the chain lengthens to C4 and C5, critical positional isomers emerge (e.g., Isobutyryl- vs. Butyrylcarnitine) that require high methylene selectivity—a strength of RPLC, not Hydrophilic Interaction Liquid Chromatography (HILIC).

This guide details two distinct, self-validating protocols: Method A (Modified RPLC) for isomeric resolution, and Method B (HILIC) for maximum sensitivity of ultra-polar species.

Critical Isomeric Separations (The Clinical "Why")

Before selecting a method, the researcher must define the biological question. In clinical diagnostics for Inborn Errors of Metabolism (IEM), total quantification is insufficient. You must separate isomers to avoid false positives.

Target Mass (m/z)IsomersClinical RelevancePreferred Method
232.1 C4-Butyryl vs. C4-Isobutyryl Distinguishes SCAD Deficiency from IBCD Deficiency.[2][3]Method A (RPLC)
246.1 C5-Isovaleryl vs. C5-2-Methylbutyryl Distinguishes Isovaleric Acidemia (IVA) from 2-Methylbutyryl-CoA Dehydrogenase Deficiency.Method A (RPLC)
162.1 C0-Free Carnitine Primary marker for Carnitine Uptake Deficiency.Method B (HILIC)

Method A: High-Resolution RPLC (The "Isomer" Protocol)

Best For: Comprehensive profiling where separating C4/C5 isomers is critical. Mechanism: Uses a "High-Strength Silica" (HSS) or "Sterically Protected" C18 column. These phases are designed to withstand 100% aqueous conditions (preventing phase collapse) to retain polar C0/C2 while providing the hydrophobic selectivity needed to resolve C4/C5 isomers.

Reagents & Materials[2][3][4][5]
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) OR Restek Raptor ARC-18 (2.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid. (Methanol is preferred over Acetonitrile for SCACs as it provides better methylene selectivity for isomers).

  • Standards: Deuterated internal standards (e.g., d3-C3, d3-C4, d9-C5) are mandatory to correct for matrix effects.

Chromatographic Conditions[3][4][5][7]
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50°C (Critical: Higher temperature improves mass transfer and peak shape for isomers).

  • Injection Volume: 2–5 µL.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve Purpose
0.00 99 1 Initial Load/Retain C0/C2
1.00 99 1 6 Isocratic Hold for Polar Retention
7.00 50 50 6 Separation of C4/C5 Isomers
7.10 5 95 1 Wash (Elute Long Chains)
9.00 5 95 6 Wash Hold
9.10 99 1 1 Re-equilibration

| 12.00 | 99 | 1 | 6 | Ready for Next Injection |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3]

  • Transition Type: MRM (Multiple Reaction Monitoring).

  • Common Precursor Scan: 85 m/z (Characteristic fragment for acylcarnitines).

Method B: HILIC-MS/MS (The "Polar Retention" Protocol)

Best For: Maximum sensitivity for Free Carnitine (C0), Acetylcarnitine (C2), and Propionylcarnitine (C3). Mechanism: HILIC retains analytes based on polarity.[5][6] It elutes C0 last (most polar), opposite to RPLC. The high organic starting conditions enhance desolvation efficiency in the MS source, often boosting sensitivity by 5-10x compared to RPLC. Limitation: Poor separation of C4/C5 isomers (they often co-elute).

Reagents & Materials[2][3][4][5]
  • Column: Amide-based HILIC (e.g., Waters BEH Amide or Agilent Poroshell 120 HILIC-Z).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Sample Diluent: 85:15 Acetonitrile:Water (Must match initial mobile phase to prevent peak distortion).

Chromatographic Conditions[3][4][5][7]
  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B (Organic) Purpose
0.00 90 Retain C0/C2
1.00 90 Isocratic Hold
6.00 60 Elute Less Polar SCACs
6.10 40 Column Flush

| 8.00 | 90 | Re-equilibration |

Sample Preparation Workflow (Protein Precipitation)

This "Dilute and Shoot" workflow is compatible with both methods, though the final diluent must be adjusted.

SamplePrep Start Biological Sample (Plasma/Serum/Urine) IS_Add Add Internal Standard Mix (Deuterated C0, C2, C3, C4, C5) Start->IS_Add Precip Protein Precipitation Add 3:1 (v/v) Methanol (for RPLC) OR Acetonitrile (for HILIC) IS_Add->Precip Vortex Vortex (30s) & Centrifuge (10,000 x g, 10 min) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dry Evaporate to Dryness (Under N2 at 40°C) Supernatant->Dry Optional (For Concentration) Recon Reconstitution Supernatant->Recon Direct Inject (If Sensitivity Allows) Dry->Recon MethodA Inject Method A (Isomer Focus) Recon->MethodA For RPLC: Dissolve in 95:5 Water:MeOH MethodB Inject Method B (Sensitivity Focus) Recon->MethodB For HILIC: Dissolve in 85:15 ACN:Water

Figure 1: Unified Sample Preparation Workflow for Acylcarnitine Analysis.

Troubleshooting & Optimization

Peak Tailing on C0 (Free Carnitine)
  • Cause: Secondary interactions with residual silanols on the silica surface.

  • Solution (RPLC): Increase buffer ionic strength (up to 20mM Ammonium Formate) or use a column with better end-capping (e.g., HSS T3).

  • Solution (HILIC): Ensure pH is controlled (pH 3.0–4.0 is ideal for the amide phase).

Co-elution of C4 Isomers (Butyryl/Isobutyryl)[2][3]
  • Diagnosis: A single broad peak or "shoulder" at m/z 232.1.

  • Fix:

    • Lower the % Organic slope: Make the gradient shallower around the elution time (e.g., 0.5% change per minute).

    • Switch Solvent: Use Methanol instead of Acetonitrile in RPLC (Methanol forms hydrogen bonds that differentiate the branched isobutyryl from linear butyryl).

    • Temperature: Lowering column temperature to 30°C can sometimes improve selectivity, though it increases backpressure.

References

  • Clinical Significance of Acylcarnitine Isomers: Forni, S., et al. "Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS." Clinica Chimica Acta, 2010. Link

  • RPLC Method Grounding (Raptor ARC-18): Restek Corporation. "LC-MS/MS Analysis of 25 Underivatized Acylcarnitines." Application Note, 2023.[7][4] Link

  • HILIC Methodology: Kivilompolo, M., et al. "Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance–hydrophilic interaction liquid chromatography–tandem mass spectrometry."[8][9] Journal of Chromatography A, 2013.[8][10] Link

  • Urine Analysis Protocol: Waters Corporation. "An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine." Application Note, 2015. Link

Sources

Method

Application Note: Solubility, Stability, and Handling of Isovaleryl-L-carnitine Chloride

[1] Executive Summary Isovaleryl-L-carnitine (IVC) chloride is a critical acylcarnitine biomarker associated with Isovaleric Acidemia (IVA), a disorder of leucine metabolism.[1] Accurate quantification in clinical and re...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Isovaleryl-L-carnitine (IVC) chloride is a critical acylcarnitine biomarker associated with Isovaleric Acidemia (IVA), a disorder of leucine metabolism.[1] Accurate quantification in clinical and research settings relies heavily on the precise preparation of reference standards.

This guide addresses a common technical challenge: balancing solubility with stability. While IVC chloride is highly soluble in water due to its ionic quaternary ammonium structure, it is susceptible to spontaneous hydrolysis in aqueous environments.[1] Conversely, methanol offers robust solubility and significantly enhanced stability for stock storage.[1] This protocol defines the optimal workflow for solubilization, storage, and application in LC-MS/MS workflows.[1]

Physicochemical Profile & Solubility Data

Understanding the molecular nature of IVC chloride is prerequisite to proper handling. It is a zwitterionic compound with a permanent positive charge (quaternary amine) and a carboxylic acid moiety, supplied as a chloride salt.

Table 1: Physicochemical Properties and Solubility Limits[1]
PropertySpecificationNotes
Molecular Formula C₁₂H₂₄NO₄[1][2][3][4] · ClChloride salt form
Molecular Weight 281.78 g/mol Use this value for molarity calculations
Appearance White to off-white crystalline solidHygroscopic; store desiccated
Solubility in Water High (> 50 mg/mL) Freely soluble due to ionic nature.[1] Caution: Prone to hydrolysis.[1]
Solubility in Methanol High (> 25 mg/mL) Recommended solvent for primary stock solutions.
Solubility in Ethanol ~25 mg/mLGood alternative, but methanol is preferred for MS compatibility.[1]
Solubility in DMSO ~20 mg/mLSuitable, but high boiling point makes removal difficult.[1]

Mechanism of Action: Solubility vs. Stability

The choice of solvent dictates the shelf-life of your standard.[1]

  • The Aqueous Trap: In water (pH ~7), the ester bond linking the isovaleryl group to the carnitine backbone is vulnerable to nucleophilic attack by water (hydrolysis), releasing free carnitine and isovaleric acid. This degradation accelerates at room temperature.[1]

  • The Methanol Shield: Methanol provides a protic polar environment that dissolves the salt effectively but significantly reduces the rate of ester hydrolysis compared to water, especially when stored at low temperatures (-20°C).

Diagram 1: Solvation & Stability Logic Flow

IVC_Stability Solid Isovaleryl-L-carnitine (Solid Salt) Solvent Choose Solvent Solid->Solvent Water Water / PBS Solvent->Water Aqueous Path Methanol Methanol (Recommended) Solvent->Methanol Organic Path State_Aq High Solubility Rapid Hydrolysis Risk Water->State_Aq State_MeOH High Solubility High Stability Methanol->State_MeOH Usage_Aq Immediate Use Only (Working Std) State_Aq->Usage_Aq Usage_MeOH Long-Term Storage (Primary Stock) State_MeOH->Usage_MeOH

Caption: Decision matrix for solvent selection. Methanol is prioritized for stock stability, while water is restricted to immediate-use working solutions.[1]

Protocol: Preparation of Standards

Part A: Primary Stock Solution (10 mM in Methanol)

Objective: Create a stable, high-concentration master stock.

  • Calculate Mass: To prepare 10 mL of a 10 mM stock:

    
    
    
    
    
  • Weighing: Accurately weigh ~28.2 mg of IVC chloride into a glass scintillation vial. Record the exact mass to 0.01 mg precision.

  • Solvation: Add the calculated volume of HPLC-grade Methanol to achieve exactly 10.0 mM.

    • Note: Do not use water.[1][5][6]

  • Dissolution: Vortex for 30 seconds. The solid should dissolve instantly.[1] If particles remain, sonicate for 1 minute.

  • Storage: Aliquot into amber glass vials (tightly sealed). Store at -20°C or -80°C .

    • Stability:[1][7] Stable for >1 year at -80°C.[1][5]

Part B: Working Standard Solution (in Aqueous Buffer)

Objective: Create a dilution series for calibration curves (e.g., LC-MS/MS).

  • Thaw: Remove one aliquot of the Primary Stock (Methanol) and equilibrate to room temperature.

  • Dilution: Dilute the Primary Stock into the desired aqueous matrix (e.g., Water, 0.1% Formic Acid, or Mobile Phase A).[1]

    • Example: Dilute 10 µL of 10 mM Stock into 990 µL Water = 100 µM Working Solution.[1]

  • Usage Window: Use immediately. Do not store aqueous working standards for more than 24 hours at 4°C.

    • Validation: If the working solution sits for >24 hours, verify concentration against a fresh dilution to check for hydrolysis (appearance of free carnitine peak).

LC-MS/MS Application Note

When analyzing IVC, the solubility profile dictates the chromatography conditions.[1] IVC is highly polar.[1]

  • Column Choice: Reversed-phase C18 columns often yield poor retention for short-chain acylcarnitines like IVC.[1]

  • Recommended Mode: HILIC (Hydrophilic Interaction Liquid Chromatography) or Pentafluorophenyl (PFP) columns.

  • Mobile Phase Compatibility:

    • IVC is fully soluble in high-organic mobile phases (e.g., 90% Acetonitrile) used in HILIC.[1]

    • Ensure the sample diluent matches the starting mobile phase conditions to prevent peak distortion.

Diagram 2: Analytical Workflow

LCMS_Workflow Stock Primary Stock (MeOH, -80°C) Dilution Dilution Step (Mobile Phase/Water) Stock->Dilution Prepare Calibrators LC LC Separation (HILIC/C18) Dilution->LC Inject Sample Sample Prep (Protein Precip.) Sample->LC Inject MS MS/MS Detection (MRM Mode) LC->MS

Caption: Standard analytical workflow. Note that calibration standards are prepared fresh from the methanol stock.

Troubleshooting & FAQ

Q: Can I dissolve IVC directly in PBS? A: Yes, it is soluble up to ~10 mg/mL in PBS.[1] However, phosphate buffers can suppress ionization in MS applications.[1] Use volatile buffers (Ammonium Formate/Acetate) for MS.

Q: My stock solution has a precipitate after freezing. A: This is common.[1] Methanol has a low freezing point, but high concentrations of salt may crash out at -80°C. Vortex the vial vigorously after thawing; it will redissolve completely.[1]

Q: How do I distinguish Isovaleryl-L-carnitine from 2-Methylbutyryl-L-carnitine? A: These are isomers with identical mass.[1] They cannot be distinguished by MS alone without chromatographic separation.[1] Ensure your LC method (likely PFP or specialized C18) resolves these isomers if specific quantification is required.

References

  • Fingerhut, R., et al. (2009).[1] Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis. Analytical Chemistry. Retrieved from [Link]

  • Millington, D. S., et al. (1984).[1] Application of high resolution fast atom bombardment and constant B/E ratio linked scanning to the identification and analysis of acylcarnitines in metabolic disease. Retrieved from [Link]

Sources

Application

derivatization techniques for enhancing isovaleryl-L-carnitine detection

Application Note: Advanced Derivatization Strategies for the Enhanced Detection of Isovaleryl-L-Carnitine via LC-MS/MS Executive Summary Isovaleryl-L-carnitine (IVC, C5-acylcarnitine) is an essential diagnostic biomarker...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for the Enhanced Detection of Isovaleryl-L-Carnitine via LC-MS/MS

Executive Summary

Isovaleryl-L-carnitine (IVC, C5-acylcarnitine) is an essential diagnostic biomarker for isovaleric acidemia (IVA), a potentially fatal inborn error of leucine metabolism[1]. While tandem mass spectrometry (MS/MS) serves as the analytical backbone for newborn screening (NBS), the precise quantification of IVC is hindered by its zwitterionic polarity and the presence of isobaric interferences[2],[3]. This application note provides a comprehensive, self-validating guide to derivatization techniques—specifically Butyl Esterification and 3-Nitrophenylhydrazine (3NPH) tagging—designed to enhance ionization efficiency, improve chromatographic retention, and definitively resolve IVC from its isomers.

The Mechanistic Rationale for Derivatization

Analyzing underivatized IVC presents distinct analytical bottlenecks. As a highly polar molecule, native IVC exhibits suboptimal electrospray ionization (ESI+) efficiency in complex biological matrices like dried blood spots (DBS), often suffering from severe ion suppression[2]. Furthermore, IVC (native m/z 246.2) shares its exact mass with several critical C5 isomers, including valerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine[3],[1].

Chemical derivatization resolves these issues through structural causality. By covalently masking the polar carboxylic acid moiety, derivatization significantly increases the molecule's hydrophobicity. This thermodynamic shift drives the analytes toward the droplet surface during ESI, dramatically enhancing the desolvation process and subsequent ion yield. Additionally, the added hydrophobic bulk improves retention on reversed-phase liquid chromatography (RP-LC) columns, enabling the baseline separation of critical isobars prior to MS/MS detection[3],[1].

Chemical Causality: Selecting the Right Derivatization Tag

A. Butyl Esterification (The Clinical Standard) Reacting the carboxyl group of IVC with 3 M butanolic-HCl yields a butyl ester, shifting the precursor mass by +56 Da (m/z 246.2 → 302.2)[4]. During collision-induced dissociation (CID), butylated acylcarnitines produce a highly specific product ion at m/z 85.1, corresponding to the +CH2-CH=CH-COOH fragment from the carnitine backbone[2]. This universal fragment allows for precursor ion scanning of all acylcarnitines simultaneously, making it the gold standard for high-throughput NBS[4].

B. 3-Nitrophenylhydrazine (3NPH) Tagging (High-Resolution Profiling) For biomarker discovery requiring ultra-high sensitivity, 3NPH derivatization is utilized. 3NPH, catalyzed by EDC, converts the carboxylic acid into a 3-nitrophenylhydrazide[5]. This adds a highly conjugated, hydrophobic tag that drastically improves RP-LC retention. The linear elution correlation based on carbon chain length allows for precise retention time prediction, adding a layer of confidence for isobaric differentiation[5].

Self-Validating Experimental Protocols

Protocol A: High-Throughput Butyl Esterification (Clinical NBS Standard)

This protocol is optimized for dried blood spots (DBS) and relies on acid-catalyzed esterification[6],[4].

  • Extraction: Punch a 3.2 mm (1/8-inch) DBS disc into a 96-well plate. Add 100 µL of extraction solvent (Methanol containing stable isotope-labeled internal standards, e.g., Isovaleryl-L-carnitine-d9)[6].

  • Agitation: Incubate the plate on a microplate shaker at 45°C for 45 minutes at 700 rpm[1].

  • Evaporation: Transfer the supernatant to a clean V-bottom 96-well plate. Evaporate to complete dryness under a gentle stream of nitrogen gas at 50°C for 15 minutes[4].

  • Derivatization: Add 50 µL of 3 M Butanolic-HCl to each well. Seal the plate with a solvent-resistant mat[4].

  • Incubation: Incubate at 65°C for 15 minutes[4].

    • Causality Note: Strict temperature control (exactly 65°C) is required to drive the esterification to completion. Exceeding this temperature induces thermal hydrolysis of the acyl chain, leading to false negatives.

  • Second Evaporation: Remove the seal and evaporate the residual butanol-HCl under nitrogen at 50°C for 15 minutes[4].

  • Reconstitution: Reconstitute the derivatized extract in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.02% Formic Acid)[4].

  • Self-Validating System Integration: To ensure assay integrity, monitor the absolute peak area of the Isovaleryl-L-carnitine-d9 internal standard. A variance of >15% across the batch indicates matrix suppression or derivatization failure. Furthermore, evaluate the ratio of the m/z 302.2 → 85.1 transition against a secondary transition (m/z 302.2 → 246.2) to confirm the structural integrity of the butyl ester.

Protocol B: 3NPH Derivatization for LC-MS Profiling

This protocol is designed for high-resolution RP-LC separation of C5 isobars[5].

  • Extraction: Homogenize 5 mg of tissue or 17 µL of whole blood in 1 mL of 80:20 Methanol:Water. Centrifuge at 20,000 × g for 10 minutes at 4°C[5].

  • Aliquot & IS Addition: Transfer 20 µL of supernatant and add 20 pmol of isotopically labeled internal standard mix[5].

  • Reagent Addition: Sequentially add 5 µL of 250 mM 3NPH (in 50% aqueous methanol) and 5 µL of 150 mM EDC (in water), followed by 0.4 µL of 99% pyridine[5].

  • Incubation: Incubate the mixture at 30°C for 30 minutes on a rocking platform[5].

    • Causality Note: Pyridine acts as a nucleophilic catalyst, accelerating the coupling reaction between the EDC-activated carboxylic acid and the 3NPH amine, ensuring quantitative yields at near-ambient temperatures.

  • Self-Validating System Integration: Monitor the ratio of derivatized IVC to the unreacted 3NPH reagent peak. A completely depleted reagent peak indicates that the derivatization was starved due to excessive matrix interference, invalidating the quantitative result.

Quantitative Performance Metrics

The following table summarizes the mass spectrometric parameters and relative performance enhancements achieved through derivatization.

Table 1: MS/MS Transitions and Chromatographic Properties of Isovaleryl-L-Carnitine (IVC)

Derivatization MethodPrecursor Ion (m/z) [M+H]+Product Ion (m/z)RP-LC Retention BehaviorRelative Sensitivity (ESI+)Primary Application
Native (Underivatized) 246.285.1Poor (Elutes near void vol)1x (Baseline)Rapid FIA-MS/MS
Butyl Esterification 302.285.1Moderate (Retained)~5x to 10xClinical NBS
3NPH Tagging 381.2VariableExcellent (Predictable RT)~20x to 50xBiomarker Discovery

Workflow Visualization

G A Dried Blood Spot (DBS) Sample Collection B Methanol Extraction (w/ Isotope Standards) A->B C Evaporation to Dryness (N2 Gas, 50°C) B->C D Butyl Esterification (3M Butanolic-HCl, 65°C) C->D Clinical NBS E 3NPH Derivatization (3NPH + EDC, 30°C) C->E High-Sensitivity F Evaporation & Reconstitution D->F E->F G LC-MS/MS Analysis (MRM Mode) F->G H Data Processing & Isobaric Differentiation G->H

Workflow for Isovaleryl-L-carnitine extraction and derivatization in LC-MS/MS.

References

  • Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. PubMed.
  • Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Familias GA.
  • Acylcarnitine profiling by low-resolution LC-MS. PMC.
  • Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS. Restek Resource Hub.
  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek.
  • A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. MDPI.

Sources

Method

High-Throughput Screening of Isovalerylcarnitine (C5) via FIA-MS/MS

Application Note: AN-NBS-C5-001 Executive Summary Objective: To establish a robust, high-throughput Flow Injection Analysis (FIA) protocol for the primary screening of Isovalerylcarnitine (C5) in Dried Blood Spots (DBS)....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-NBS-C5-001

Executive Summary

Objective: To establish a robust, high-throughput Flow Injection Analysis (FIA) protocol for the primary screening of Isovalerylcarnitine (C5) in Dried Blood Spots (DBS).

Clinical Significance: Elevated C5-acylcarnitine is the primary biomarker for Isovaleric Acidemia (IVA) and 2-Methylbutyryl-CoA Dehydrogenase Deficiency (2-MBCD) . However, the specificity of this assay is historically compromised by isobaric interference from pivaloylcarnitine (a drug metabolite) and structural isomers.

Methodological Approach: This guide details a non-derivatized FIA-MS/MS workflow. Unlike chromatographic methods, FIA relies on direct injection without column separation, prioritizing speed (<2 min/sample) for population-scale screening. Specificity is achieved via Triple Quadrupole (QqQ) Mass Spectrometry using Multiple Reaction Monitoring (MRM).

Strategic Overview: The Isobaric Challenge

Expert Insight: The fundamental limitation of FIA for C5 screening is its inability to separate isomers. The mass spectrometer sees only the mass-to-charge ratio (


).
  • Target Analytes: Isovalerylcarnitine (IVA), 2-Methylbutyrylcarnitine (2-MBCD).

  • Interferences: Pivaloylcarnitine (Drug artifact from pivalate-containing antibiotics like Pivampicillin or nipple creams).[1][2]

Implication: A "Screen Positive" C5 result on FIA is presumptive . It requires a logic-based follow-up (Second-Tier Test) to differentiate true disease from drug interference.

Materials & Reagents

Internal Standards (IS)

Quantitative accuracy in FIA relies entirely on the ratio between the analyte and its stable-isotope labeled internal standard.

  • Primary IS: d9-Isovalerylcarnitine (C5-d9).

  • Preparation: Dissolve in extraction solvent to a final concentration of ~0.05 µmol/L (varies by kit/lab validation).

Mobile Phase Composition

A simplified mobile phase reduces background noise and ion suppression.

  • Solvent A: 80% Acetonitrile / 20% Water (HPLC Grade).

  • Modifier: 0.1% Formic Acid (promotes ionization in ESI+).

  • Note: Avoid phosphate buffers; they are non-volatile and will ruin the MS source.

Experimental Protocol: Sample Preparation

Method: Non-derivatized Extraction from DBS[3]

  • Punch: Punch a 3.2 mm (1/8 inch) disk from the center of the DBS into a 96-well polypropylene microplate.

  • Extraction: Add 100 µL of Working Internal Standard Solution (containing C5-d9) to each well.

  • Incubation: Seal plate with aluminum foil or adhesive film. Shake at 600-700 rpm for 45 minutes at ambient temperature (20-25°C).

    • Why? Acylcarnitines are highly soluble in methanol/water; agitation ensures complete recovery from the cellulose matrix.

  • Transfer: Transfer 60-80 µL of supernatant to a fresh V-bottom 96-well plate.

    • Caution: Do not disturb the paper disk. Cellulose fibers can clog the FIA injector needle.

  • Cover: Seal with a silicone mat or heat seal to prevent evaporation during the run.

Instrumentation Settings (FIA-MS/MS)

Flow Injection Gradient

Since there is no analytical column, the "gradient" controls the flow rate to the source, not the solvent composition.

StepTime (min)Flow Rate (µL/min)Purpose
10.0020Injection: Low flow to maximize ionization efficiency.
20.2020Data Acquisition: Stable flow during MS scanning.
31.00400Wash: High flow to purge the lines and reduce carryover.
41.30400Continue Wash.
51.3120Re-equilibration: Return to initial conditions.
61.5020Ready for next sample.
Mass Spectrometer Parameters (Generic QqQ)
  • Ionization Mode: Electrospray Ionization (ESI), Positive (+).

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Source Temperature: 300°C – 350°C (High temp aids desolvation of the aqueous mobile phase).

  • Desolvation Gas: 600 – 800 L/hr (Nitrogen).

  • Cone Voltage: Optimized per instrument (typically 20-30V).

MRM Transitions

The detection relies on the loss of the characteristic fragment (m/z 85) from the carnitine backbone.

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (s)Collision Energy (eV)
C5-Carnitine 246.2 85.0 0.0520 - 28
C5-d9 (IS) 255.2 85.0 0.0520 - 28

Note: If using butyl-derivatized methods, shift Precursor masses by +56 Da (C5 = 302, C5-d9 = 311).

Logic & Workflow Visualization

Analytical Workflow

The following diagram illustrates the physical path of the sample from punch to data.

FIA_Workflow DBS DBS Sample (3.2mm Punch) Extract Extraction (MeOH + IS) DBS->Extract 45 min Shake Plate 96-Well Plate (Supernatant) Extract->Plate Transfer Injector Auto-Sampler (Direct Inject) Plate->Injector MS MS/MS (QqQ) ESI Positive Injector->MS Flow Gradient Data Data Analysis (C5/IS Ratio) MS->Data MRM 246>85

Figure 1: Step-by-step analytical workflow for non-derivatized C5 screening.

Clinical Decision Logic

This diagram details the critical path for handling "Screen Positive" results, specifically addressing the pivalate interference.

Decision_Tree Screen FIA-MS/MS Screen (Total C5) Result Result > Cutoff? (e.g. > 0.6 µM) Screen->Result Neg Negative (Normal) Result->Neg No Pos Presumptive Positive Result->Pos Yes Check Check Medication History (Antibiotics/Nipple Cream) Pos->Check Tier2 2nd Tier Test (LC-MS/MS) Separates Isomers Check->Tier2 Indeterminate/High Risk Diag1 Diagnosis: IVA or 2-MBCD Tier2->Diag1 C5 Retention Time Diag2 False Positive (Pivaloylcarnitine) Tier2->Diag2 Pivaloyl Retention Time

Figure 2: Clinical decision tree distinguishing true IVA cases from pivalate interference.

Data Analysis & QC

Calculation

Concentration is calculated using the internal standard ratio:



  • RF (Response Factor): Typically assumed to be 1.0 for stable isotope pairs, but should be verified during validation.

Quality Control (QC)
  • Carryover Check: Inject a solvent blank immediately after a high-concentration control. C5 is lipophilic; carryover >0.5% indicates insufficient wash time (Step 3 in Flow Gradient).

  • IS Area Monitoring: A drop in IS area >50% across the plate indicates "ion suppression" (dirty source or matrix effect).

Cutoff Determination

Cutoffs must be population-specific.

  • Typical Normal Range: < 0.40 µmol/L.

  • Screening Cutoff: Typically set at the 99.5th percentile (e.g., 0.55 – 0.65 µmol/L ).

References

  • Clinical and Laboratory Standards Institute (CLSI). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline.[4][5][6] CLSI Document NBS04.[4][5][6] [Link]

  • American College of Medical Genetics (ACMG). ACT Sheet: Newborn Screening for Isovaleric Acidemia.[7][Link]

  • Boemer, F., et al. (2014).[2][8] Pivaloylcarnitine in newborn screening for isovaleric acidemia.[9] Molecular Genetics and Metabolism.[7][10] [Link]

  • Shigematsu, Y., et al. (2010). Newborn screening for isovaleric acidemia using tandem mass spectrometry: Data from 1.6 million newborns.[11] Clinical Chemistry.[3][11][12] [Link][11]

Sources

Application

synthesizing deuterated isovaleryl-L-carnitine for metabolic tracing

Application Note: Precision Synthesis and Metabolic Tracing of Deuterated Isovaleryl-L-Carnitine ( -IVC) -Isovaleryl-L-Carnitine. Executive Summary & Scientific Rationale Isovaleryl-L-carnitine (IVC) is a critical diagno...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis and Metabolic Tracing of Deuterated Isovaleryl-L-Carnitine ( -IVC)


-Isovaleryl-L-Carnitine.

Executive Summary & Scientific Rationale

Isovaleryl-L-carnitine (IVC) is a critical diagnostic marker for Isovaleric Acidemia (IVA) and a key intermediate in branched-chain amino acid (BCAA) catabolism. In metabolic flux analysis, the use of stable isotope-labeled analogs is essential for distinguishing endogenous metabolic pools from exogenous tracers.

This guide details the synthesis of


-Isovaleryl-L-Carnitine , where the terminal tert-butyl group of the isovaleryl moiety is fully deuterated. This specific labeling strategy (

) is chosen over

or

variants because:
  • Mass Shift (+9 Da): It provides a distinct mass spectral separation from the M+0 (endogenous), M+1, and M+2 natural isotopic envelopes, eliminating crosstalk during quantification.

  • Metabolic Stability: The deuterium labels are located on the methyl groups, which are chemically inert and resistant to solvent exchange, unlike alpha-keto protons.

The Chemical Strategy: Acid Chloride Activation

While carbodiimide (DCC/EDC) coupling is common for esters, it often results in urea byproducts difficult to separate from the zwitterionic carnitine. This protocol utilizes the Acid Chloride Method (adapted from Bohmer & Bremer), which drives the reaction to completion with gaseous HCl as the only byproduct, ensuring high purity suitable for sensitive LC-MS/MS applications.

Synthesis Workflow Diagram

The following diagram outlines the reaction logic and critical quality control checkpoints.

SynthesisWorkflow Precursor d9-Isovaleric Acid (Solid/Liquid) Activation Step 1: Activation (Thionyl Chloride, 60°C) Precursor->Activation Chlorination Intermediate d9-Isovaleryl Chloride (Volatile Liquid) Activation->Intermediate Distillation (Optional) Coupling Step 2: Acylation (L-Carnitine HCl, 70°C) Intermediate->Coupling + L-Carnitine Workup Step 3: Ether Precipitation (Removal of unreacted acid) Coupling->Workup Quench Product d9-Isovaleryl-L-Carnitine (Hygroscopic Solid) Workup->Product Vacuum Dry

Caption: Step-wise chemical synthesis flow from deuterated acid precursor to final carnitine ester.

Detailed Experimental Protocols

Phase 1: Reagent Preparation

Safety Note: Thionyl chloride is highly corrosive and releases HCl/SO₂ gas. Work exclusively in a fume hood.

ReagentPurity/SpecsRole
Isovaleric Acid-

>98 atom % DIsotopic Precursor
L-Carnitine HCl >99% (Sigma)Acyl Acceptor
Thionyl Chloride (SOCl₂) ReagentPlusChlorinating Agent
TFA (Trifluoroacetic acid) HPLC GradeSolvent/Catalyst
Diethyl Ether AnhydrousPrecipitant
Phase 2: Synthesis Procedure
Step 1: Generation of

-Isovaleryl Chloride

Note: If commercial


-Isovaleryl Chloride is available, skip to Step 2.
  • Place 1.0 mmol (111 mg) of Isovaleric acid-

    
     into a dry 5 mL reaction vial.
    
  • Add 1.5 mmol (108 µL) of Thionyl Chloride.

  • Seal the vial (with a pressure-relief needle) and heat to 60°C for 60 minutes.

  • Remove excess Thionyl Chloride under a stream of dry nitrogen gas. The remaining residue is the activated acid chloride.

Step 2: Acylation of L-Carnitine
  • To the residue from Step 1, add 0.8 mmol (158 mg) of L-Carnitine Hydrochloride. Note: Using a slight excess of the acid chloride ensures full conversion of the carnitine.

  • Add 1.0 mL of Trifluoroacetic acid (TFA) to solubilize the carnitine.

  • Heat the mixture to 50°C for 2 hours with magnetic stirring. The solution should become homogenous.

  • Critical Checkpoint: The reaction is complete when the solution turns a clear, slightly yellow color.

Step 3: Purification (The Ether Crash)
  • Cool the reaction mixture to room temperature.

  • Add 10 mL of ice-cold anhydrous diethyl ether . The carnitine ester (a polar salt) will precipitate immediately as a white solid, while unreacted fatty acids remain dissolved in the ether.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Decant the supernatant (ether layer).

  • Resuspend the pellet in 5 mL fresh ether, vortex, and centrifuge again. Repeat this wash 3 times.

  • Dry the final pellet under vacuum/nitrogen to remove trace solvents.

Analytical Validation (QC)

Before using the synthesized compound in biological assays, it must be validated.

A. Mass Spectrometry Validation

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Mode: Positive Electrospray Ionization (+ESI).

The hallmark of acylcarnitine analysis is the Precursor Scan of m/z 85 . This scan detects any molecule that fragments to produce the characteristic carnitine backbone ion (


, m/z 85).
AnalytePrecursor Ion (M+H)

Product Ion (Quant)Product Ion (Qual)Collision Energy
Native IVC 246.285.0144.1 (Loss of 102)25 eV

-IVC (Target)
255.3 85.0 153.2 (Loss of 102)25 eV

Self-Validating Logic:

  • If you see m/z 255

    
     85, you have successfully coupled the carnitine.
    
  • If you see m/z 162

    
     85, you have unreacted L-carnitine.
    
  • If the mass shift is less than +9 (e.g., +8 or +6), deuterium exchange occurred (unlikely with methyl-

    
     but possible if acidic conditions were too harsh for too long).
    
B. MS Fragmentation Logic Diagram

MSFragmentation Parent Precursor: d9-Isovaleryl-Carnitine (m/z 255) Collision Collision Induced Dissociation (CID) Parent->Collision Fragment1 Fragment A (Quant) Carnitine Backbone (m/z 85) Collision->Fragment1 Major Pathway Fragment2 Fragment B (Neutral Loss) d9-Isovaleric Acid (Neutral Mass 111) Collision->Fragment2 Neutral Loss Fragment3 Fragment C (Loss of TMA) (m/z 196) Collision->Fragment3 Minor Pathway

Caption: ESI-MS/MS fragmentation pathway. The m/z 85 backbone ion confirms carnitine structure; the precursor mass confirms the d9-acyl chain.

Application Protocol: Metabolic Flux Analysis

Context: Quantifying Isovaleryl-CoA Dehydrogenase (IVD) activity in patient fibroblasts.

Protocol
  • Cell Culture: Culture fibroblasts in DMEM with 10% FBS.

  • Incubation: Replace medium with HBSS containing 100 µM L-Leucine .

  • Spike-In: At timepoints (0, 30, 60 min), quench metabolism by adding 80% Methanol containing 1 µM

    
    -IVC (Internal Standard) .
    
  • Extraction: Vortex, centrifuge (14,000 rpm, 10 min), and collect supernatant.

  • Analysis: Inject 2 µL into LC-MS/MS.

  • Calculation:

    
    
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of acid chlorideEnsure all glassware is oven-dried; use fresh SOCl₂.
Sticky Product Residual TFADry under high vacuum for >12 hours; lyophilize if possible.
m/z 255 Signal Low Ion SuppressionImprove HPLC separation (HILIC column recommended over C18).
Signal at m/z 246 ContaminationCheck purity of

-acid precursor; ensure no cross-contamination with native leucine labware.

References

  • Bohmer, T., & Bremer, J. (1968). Propionylcarnitine: Physiological variations in vivo. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Link (Methodological basis for acid chloride synthesis).

  • Millington, D. S., et al. (1989). Tandem mass spectrometry: A new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Link (Establishes m/z 85 precursor scan standard).

  • Roe, C. R., et al. (1984). L-Carnitine therapy in isovaleric acidemia. Journal of Clinical Investigation. Link (Biological context of IVC accumulation).

  • Van Vlies, N., et al. (2005). Direct and fast quantification of acylcarnitines in plasma and whole blood by tandem mass spectrometry. Clinical Chemistry. Link (Modern LC-MS/MS quantification protocols).

Method

cell culture protocols for inducing isovaleryl-L-carnitine accumulation

Application Note: Optimized Protocol for Inducing Isovaleryl-L-Carnitine Accumulation in Cell Culture Abstract & Introduction Isovaleryl-L-carnitine (IVC) is a specific acylcarnitine biomarker associated with Isovaleric...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for Inducing Isovaleryl-L-Carnitine Accumulation in Cell Culture

Abstract & Introduction

Isovaleryl-L-carnitine (IVC) is a specific acylcarnitine biomarker associated with Isovaleric Acidemia (IVA) , an autosomal recessive disorder of leucine metabolism caused by a deficiency in isovaleryl-CoA dehydrogenase (IVD) . In drug development and newborn screening (NBS) validation, generating robust in vitro models that accumulate IVC is critical for testing therapeutic chaperones, mRNA therapies, or novel conjugation enhancers.

This guide details a high-fidelity protocol to induce IVC accumulation. Unlike generic metabolic profiling, this method relies on a specific "Substrate Pressure" strategy : overloading the leucine catabolic pathway in the presence of excess L-carnitine to force the formation of isovaleryl-carnitine when IVD activity is compromised (either genetically or via saturation).

Key Applications:

  • Therapeutic Screening: Testing small molecules that restore IVD activity.

  • Metabolic Flux Analysis: Quantifying mitochondrial BCAA oxidation rates.

  • Diagnostic Validation: Generating positive control samples for LC-MS/MS assays.

Biochemical Mechanism

To successfully induce IVC, one must understand the "drain" mechanism. Under normal conditions, Leucine is degraded into Isovaleryl-CoA, which IVD converts to 3-Methylcrotonyl-CoA.[1]

In an induced model (IVD-deficient or Leucine-overloaded), Isovaleryl-CoA accumulates. The mitochondrial carnitine acyltransferase (CrAT) system acts as a "safety valve," conjugating the toxic Isovaleryl-CoA with L-carnitine to form Isovaleryl-L-carnitine , which is then exported from the mitochondria and cell.

Critical Requirement: This reaction is carnitine-dependent . Standard cell culture media (DMEM/RPMI) often contains insufficient carnitine (<5 µM from serum) to support high-flux conjugation, leading to "masked" accumulation. This protocol mandates L-carnitine supplementation.[2][3][4]

LeucinePathway Leu L-Leucine KIC α-Ketoisocaproate Leu->KIC BCAT IvCoA Isovaleryl-CoA (Accumulates) KIC->IvCoA BCKDH MC_CoA 3-Methylcrotonyl-CoA IvCoA->MC_CoA IVD (Blocked/Saturated) IVC Isovaleryl-L-Carnitine (Target Analyte) IvCoA->IVC Carnitine Acyltransferase (Detoxification) Carn L-Carnitine (Supplement) Carn->IVC Required Co-factor

Figure 1: The Leucine Catabolism Pathway. The protocol exploits the block at IVD (red) and drives flux toward Isovaleryl-carnitine (green) via L-carnitine supplementation.

Experimental Design Strategy

A. Cell Model Selection
  • Gold Standard: IVD-Deficient Human Fibroblasts (Patient-derived). These cells naturally lack IVD activity and will produce massive amounts of IVC upon challenge.

  • Alternative: CRISPR-Cas9 IVD Knockout HEK293T . Easier to transfect and scale.

  • Wild-Type (WT) Models (HepG2/HepaRG): Can be used to study normal flux or saturation kinetics, but IVC levels will be significantly lower than in disease models due to functional clearance.

B. The "Leucine Challenge" Cocktail

To maximize signal, we utilize a dual-component induction media:

  • Substrate (L-Leucine): Increased to 5.0 mM (approx. 6x standard DMEM concentration) to push flux.

  • Conjugating Agent (L-Carnitine): Supplemented at 400 µM . This ensures the carnitine pool is not rate-limiting.

Detailed Protocol

Reagents & Preparation
ReagentStock Conc.[5]SolventStorageNotes
L-Leucine 100 mMPBS (Warm to dissolve)4°CLow solubility; warm to 37°C if precipitating.
L-Carnitine (Inner Salt) 100 mMMilli-Q Water-20°CEssential for acylcarnitine formation.
Isovaleric Acid (Optional) 100 mMDMSO-20°CUse only if bypassing upstream Leucine steps.
Internal Standard 10 µMMethanol-20°Cd9-Isovalerylcarnitine (preferred) or d3-C5.
Step-by-Step Workflow

Phase 1: Cell Seeding

  • Seed cells (Fibroblasts or HepG2) in 6-well plates at a density of

    
     cells/well.
    
  • Culture in standard growth media (DMEM + 10% FBS + 1% Pen/Strep) for 24 hours until 70-80% confluence.

Phase 2: The Leucine Challenge (Induction)

  • Wash: Aspirate growth media and wash cells 1x with warm PBS to remove residual serum amino acids.

  • Induction Media Prep: Prepare fresh DMEM (glucose 4.5 g/L) containing:

    • 10% Dialyzed FBS (removes background carnitine/amino acids).

    • L-Carnitine: Final concentration 400 µM .[6]

    • L-Leucine: Final concentration 5.0 mM .[7]

  • Treatment: Add 2.0 mL of Induction Media per well.

  • Incubation: Incubate at 37°C, 5% CO2 for 48 to 72 hours .

    • Note: IVC accumulates in both the cell pellet and the media. For secreted markers (NBS simulation), analyzing the media is sufficient. For total flux, analyze both.

Phase 3: Sample Harvesting & Extraction Crucial: Metabolism must be quenched immediately to prevent acylcarnitine hydrolysis.

  • Media Collection: Transfer 500 µL of culture media to a chilled microfuge tube.

  • Cell Quenching:

    • Wash monolayer 2x with ice-cold PBS.

    • Add 300 µL 80% Methanol (pre-chilled to -80°C) directly to the well.

    • Scrape cells and transfer lysate to a tube.

  • Extraction (Media & Cells):

    • Add Internal Standard (d9-IVC) to all samples (final conc. 0.1 µM).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

    • Transfer supernatant to LC-MS vials.

ProtocolWorkflow Seed Seed Cells (Fibroblasts/HepG2) Wash PBS Wash (Remove Serum) Seed->Wash Treat Induction Media 5mM Leu + 400µM Carnitine Wash->Treat Incubate Incubate 48-72 Hours Treat->Incubate Harvest Harvest Media & Cell Lysate Incubate->Harvest Extract MeOH Extraction + d9-IVC Internal Std Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Figure 2: Experimental Workflow for Isovaleryl-carnitine Induction.

Analytical Detection (LC-MS/MS)

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18) or HILIC.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[5]

    • B: Acetonitrile + 0.1% Formic Acid.

  • Target Transition (MRM):

    • Isovaleryl-carnitine (C5): 246.2

      
       85.1 m/z.
      
    • Internal Standard (d9-C5): 255.2

      
       85.1 m/z.
      

Data Interpretation:

  • Specificity Check: C5-carnitine has isomers (2-Methylbutyryl-carnitine from Isoleucine and Pivaloylcarnitine). By using L-Leucine specifically as the loading substrate, the resulting C5 peak is predominantly Isovaleryl-carnitine.

  • QC Criteria: The ratio of C5/Acetylcarnitine (C2) is often used to normalize for mitochondrial mass.

References

  • Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics. Link

  • Roe, C. R., et al. (1984). L-Carnitine enhances excretion of propionyl coenzyme A as propionylcarnitine in propionic acidemia. Journal of Clinical Investigation. (Establishes the mechanism of carnitine detoxification). Link

  • Violante, S., et al. (2013). Substrate-specific effects of acyl-CoA dehydrogenase deficiency on mitochondrial bioenergetics in fibroblasts. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Link

  • Minkler, P. E., & Hoppel, C. L. (1993). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS. Clinical Chemistry. Link

  • Derks, T. G., et al. (2006). The natural history of isovaleric acidemia. Annals of Neurology. (Describes Leucine loading in patients). Link

Sources

Technical Notes & Optimization

Troubleshooting

differentiating isovaleryl-L-carnitine from pivaloylcarnitine in mass spec

Topic: Distinguishing Isovaleryl-L-carnitine (IVC) from Pivaloylcarnitine (Piv-Car) Document ID: TS-C5-ISO-001 Last Updated: October 26, 2023 The "False Positive" Alert: Immediate Triage User Scenario: You have observed...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing Isovaleryl-L-carnitine (IVC) from Pivaloylcarnitine (Piv-Car)

Document ID: TS-C5-ISO-001 Last Updated: October 26, 2023

The "False Positive" Alert: Immediate Triage

User Scenario: You have observed an elevated C5 Acylcarnitine signal (


) in a newborn screening (NBS) dried blood spot (DBS) using Flow Injection Analysis (FIA-MS/MS). You need to determine if this is a true case of Isovaleric Acidemia (IVA)  or an artifact caused by Pivaloylcarnitine .[1][2][3][4][5][6]
The Core Problem

Standard FIA-MS/MS scans for the protonated mass


.
However, three distinct isomers share this exact mass and the primary daughter ion (

):
  • Isovalerylcarnitine (IVC): The biomarker for Isovaleric Acidemia (IVA).[1][2][4]

  • Pivaloylcarnitine (Piv-Car): An exogenous artifact derived from pivalate-containing antibiotics or nipple balms.[7]

  • 2-Methylbutyrylcarnitine (2-MBC): The biomarker for Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD).[5][7]

Crucial Insight: These compounds are isobaric .[1][3] High-Resolution MS (HRMS) cannot distinguish them because their elemental formulas are identical (


). Separation requires chromatography  or specific ion ratio analysis.

Diagnostic Algorithm

The following decision tree outlines the validated workflow for investigating elevated C5 signals.

C5_Workflow Start Elevated C5 Acylcarnitine (> Cutoff via FIA-MS/MS) CheckMeds Step 1: Clinical Inquiry Maternal Antibiotics? (Pivmecillinam, Pivampicillin) Start->CheckMeds Triage1 History Positive CheckMeds->Triage1 Yes Triage2 History Negative/Unknown CheckMeds->Triage2 No SecondTier Step 2: Second-Tier Test LC-MS/MS Separation Triage1->SecondTier Confirm Artifact Triage2->SecondTier Mandatory ResultPiv Peak ID: Pivaloylcarnitine (Artifact) SecondTier->ResultPiv RT ~6.5 min ResultIVC Peak ID: Isovalerylcarnitine (Possible IVA) SecondTier->ResultIVC RT ~5.8 min Result2MBC Peak ID: 2-Methylbutyrylcarnitine (Possible SBCADD) SecondTier->Result2MBC RT ~5.5 min

Figure 1: Triage workflow for differentiating C5 acylcarnitine elevations. RT (Retention Time) values are indicative and depend on the specific column used.

Technical Deep Dive: Why Separation Fails in FIA

The Fragmentation Issue

In a Triple Quadrupole (QqQ) mass spectrometer, all C5 isomers undergo Collision-Induced Dissociation (CID).

  • Precursor:

    
    
    
  • Product:

    
     (The carnitine backbone characteristic fragment).
    

Because the


 fragment comes from the carnitine moiety common to all acylcarnitines, it offers no structural information about the acyl chain (isovaleryl vs. pivaloyl). While subtle differences in secondary ions (e.g., 

butyl group) exist, they are often too low in intensity for reliable clinical quantification in dried blood spots.
The Chromatographic Solution (Causality)

Pivaloylcarnitine contains a tert-butyl group (trimethyl), which is sterically bulky and chemically distinct from the isobutyl group of isovalerylcarnitine.

  • Mechanism: On a C18 Reverse-Phase column, the steric bulk of the pivaloyl group typically alters its interaction with the stationary phase compared to the linear/branched chains of IVC and 2-MBC.

  • Result: Pivaloylcarnitine usually elutes after IVC and 2-MBC, allowing for baseline separation.

Validated Protocol: LC-MS/MS Separation

Objective: Quantitatively separate C5 isomers using Ultra-High Performance Liquid Chromatography (UHPLC).

Reagents & Standards
  • Internal Standard:

    
    -Isovalerylcarnitine (Essential for normalizing extraction efficiency).
    
  • Solvents: LC-MS grade Methanol, Water, Formic Acid.[4]

Instrument Parameters
ParameterSettingNotes
Column C18 (e.g., Restek Raptor ARC-18 or Waters BEH C18)2.7 µm particle size recommended for resolution.
Dimensions 100 mm x 2.1 mmLonger column length aids isomer resolution.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation (

).
Mobile Phase B Methanol + 0.1% Formic AcidAcetonitrile can be used, but MeOH often yields better selectivity for carnitines.
Flow Rate 0.4 - 0.6 mL/minOptimized for backpressure and ionization efficiency.
Injection Vol 2 - 5 µLMinimize volume to prevent peak broadening.
Gradient Profile (Example)
  • 0.0 min: 10% B (Equilibration)

  • 1.0 min: 10% B

  • 6.0 min: 90% B (Linear ramp to elute hydrophobic species)

  • 7.0 min: 90% B (Wash)

  • 7.1 min: 10% B (Re-equilibration)

MS/MS Transitions (MRM Mode)
AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Isovalerylcarnitine 246.285.03025
Pivaloylcarnitine 246.285.03025
2-Me-Butyrylcarnitine 246.285.03025

-IVC (IS)
255.285.03025

Troubleshooting FAQs

Q1: Can I distinguish them by looking at the ratio of


 vs 

?
A: theoretically, yes, but practically, no . The

ion (butyl carbocation) is often unstable and low abundance in ESI+. Relying on this ratio for a clinical diagnosis of IVA is risky compared to the definitive retention time data provided by LC-MS/MS [1].

Q2: Why does the mother's antibiotic usage matter? A: Pivalic acid is used in "prodrug" antibiotics (e.g., Pivmecillinam) to increase absorption. Once in the body, the pivalate group is cleaved and excreted. The body conjugates pivalate with carnitine to eliminate it, creating Pivaloylcarnitine. This can deplete the infant's free carnitine pool (Secondary Carnitine Deficiency) and mimic IVA [2].

Q3: Are there other sources of Pivalic Acid besides antibiotics? A: Yes. Certain nipple balms and moisturizers contain Isodecyl Neopentanoate .[3][5][7] This compound metabolizes into pivalic acid and can be transferred to the infant via breastfeeding, causing false positives [3].

Q4: My peaks are co-eluting. What should I adjust? A:

  • Lower the Gradient Slope: Make the ramp from 10% B to 90% B shallower (e.g., extend over 10 minutes instead of 5).

  • Temperature: Lowering column temperature (e.g., to 30°C) often improves selectivity for structural isomers.

  • Check Dead Volume: Ensure tubing between the column and MS source is minimized.

Visualizing the Separation Mechanism

LC_Separation Injection Sample Injection (Mixture of C5s) Column C18 Column Interaction (Hydrophobic Selectivity) Injection->Column Elution1 Elution 1 (Fastest) 2-Methylbutyrylcarnitine (Least Hydrophobic) Column->Elution1 Weak Interaction Elution2 Elution 2 Isovalerylcarnitine (IVA Marker) Column->Elution2 Medium Interaction Elution3 Elution 3 (Slowest) Pivaloylcarnitine (Bulky t-Butyl Group) Column->Elution3 Strong Interaction

Figure 2: Chromatographic separation logic. Pivaloylcarnitine typically demonstrates stronger retention or distinct elution due to the steric properties of the tert-butyl moiety.

References

  • Minkler, P. E., et al. (2017).[1][6] Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. Journal of Chromatography B, 1061-1062, 128-133.[6]

  • Boemer, F., et al. (2014).[1][3][8] Diagnosis of isovaleric acidaemia by tandem mass spectrometry: false positive result due to pivaloylcarnitine in a newborn screening programme. Clinica Chimica Acta, 431, 195-196.

  • Yamada, K., et al. (2022).[4] A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. International Journal of Neonatal Screening, 8(2), 33.

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.

Sources

Optimization

improving stability of isovaleryl-L-carnitine chloride in aqueous solution

Introduction: The Stability Challenge Isovaleryl-L-carnitine chloride (IVC) is a short-chain acylcarnitine (C5) critical for metabolic research, particularly in studies of isovaleric acidemia and fatty acid oxidation. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Challenge

Isovaleryl-L-carnitine chloride (IVC) is a short-chain acylcarnitine (C5) critical for metabolic research, particularly in studies of isovaleric acidemia and fatty acid oxidation. While the chloride salt form provides initial solid-state stability, the molecule becomes vulnerable upon dissolution in water.

The Core Issue: The primary degradation pathway is hydrolysis of the ester bond linking the isovaleryl group to the carnitine backbone. This reaction yields free L-carnitine and isovaleric acid. As a Senior Application Scientist, I have observed that >80% of "purity issues" reported by users are actually pH-induced hydrolysis occurring after the user prepares their stock solution.

This guide provides a self-validating system to ensure your IVC standards and experimental doses remain intact.

Module 1: pH & Buffer Optimization (The Critical Factor)

Q: What is the absolute optimal pH range for aqueous IVC solutions?

A: The "Goldilocks" zone for Isovaleryl-L-carnitine is pH 3.0 – 6.0 .

The Mechanism: Acylcarnitines are esters.[1] Like all esters, they are susceptible to hydrolysis. However, the reaction kinetics are not linear across the pH scale.

  • Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis occurs, but the rate is relatively slow compared to base catalysis.

  • Neutral to Slightly Acidic (pH 3–6): The molecule is most stable. The zwitterionic nature of the carnitine headgroup is maintained without promoting nucleophilic attack on the ester carbonyl.

  • Basic Conditions (pH > 7.5): DANGER ZONE. Hydroxide ions (

    
    ) act as strong nucleophiles, attacking the ester carbonyl carbon. This leads to rapid, irreversible hydrolysis. At pH 9.0+, significant degradation can occur within minutes to hours.
    
Q: Which buffer system do you recommend?

A: For stock solutions, unbuffered Milli-Q water (typically pH 5.5 due to dissolved CO2) is often superior to complex buffers because it introduces no catalytic ions.

If a buffer is required for your specific assay:

  • Recommended: Sodium Acetate (pH 4.0–5.0) or Ammonium Formate (pH 4.0–5.0). These are volatile (good for LC-MS) and maintain the stability window.

  • Avoid: Phosphate buffers at pH > 7.4. Phosphate anions can act as general base catalysts, accelerating hydrolysis even at neutral pH.

Visualizing the Degradation Pathway

IVC_Degradation cluster_0 Critical Control Point IVC Isovaleryl-L-Carnitine Inter Tetrahedral Intermediate IVC->Inter + H2O (Slow at pH 4) IVC->Inter + OH- (Fast at pH > 8) LC L-Carnitine (Free) Inter->LC IVA Isovaleric Acid (Free Fatty Acid) Inter->IVA

Figure 1: The hydrolysis pathway of Isovaleryl-L-carnitine. Note the accelerated degradation driven by hydroxide ions (pH > 8).

Module 2: Temperature & Storage Protocols

Q: Can I store aqueous stock solutions at 4°C?

A: Only for short durations (24–48 hours). While hydrolysis is temperature-dependent (Arrhenius kinetics), slow degradation occurs even at 4°C if the pH drifts neutral. For long-term storage, aqueous solutions must be frozen.

Q: What is the impact of freeze-thaw cycles?

A: Repeated freeze-thaw cycles are detrimental. They can cause:

  • Local pH shifts: As water crystallizes, buffer salts can concentrate in the remaining liquid phase, potentially creating localized pockets of extreme pH that catalyze hydrolysis.

  • Hydrolysis: Each thaw cycle exposes the molecule to liquid-phase hydrolysis kinetics.

Protocol for Stock Preparation:

  • Dissolve IVC in water or weak acid (0.1% Formic Acid) to high concentration (e.g., 10 mM).

  • Immediately aliquot into single-use volumes (e.g., 50 µL).

  • Flash freeze in liquid nitrogen or dry ice/ethanol.

  • Store at -80°C (Gold Standard) or -20°C (Acceptable for <6 months).

Module 3: Troubleshooting & Diagnostics

Q: How do I know if my IVC has degraded?

A: Use these indicators:

  • The "Vinegar" Smell: Isovaleric acid has a potent, pungent odor (like sweaty feet or cheese). If your solid or solution smells strongly, significant hydrolysis has occurred.

  • LC-MS Signal Drift: In mass spectrometry, you will see a decrease in the parent ion (m/z ~246 for cation) and a corresponding increase in the Free Carnitine peak (m/z 162).

  • Retention Time Shift: Free carnitine is more polar than isovaleryl-carnitine and will elute earlier on Reverse Phase (C18) columns.

Stability Decision Tree

Stability_Tree Start Start: IVC Solution Prep CheckPH Check pH Start->CheckPH Acidic pH 3.0 - 6.0 CheckPH->Acidic Safe Zone Basic pH > 7.0 CheckPH->Basic High Risk CheckTime Intended Use Time? Acidic->CheckTime Adjust Adjust with 0.1% Formic Acid Basic->Adjust Adjust->CheckPH Immediate < 24 Hours CheckTime->Immediate LongTerm > 24 Hours CheckTime->LongTerm Storage Store at 4°C Immediate->Storage Freeze Aliquot & Freeze (-20°C/-80°C) LongTerm->Freeze

Figure 2: Decision logic for preserving Isovaleryl-L-carnitine stability during experimental workflows.

Module 4: Summary Data Table

ParameterOptimal ConditionRisky ConditionMechanism of Failure
pH 3.0 – 6.0 > 7.5Base-catalyzed ester hydrolysis.
Temperature -80°C (Storage)> 25°C (Liquid)Arrhenius acceleration of hydrolysis.
Solvent Water / 0.1% Formic Acid Phosphate Buffer (pH 7.4)Phosphate anion catalysis; pH drift.
Container Polypropylene / Glass Polystyrene (High pH)Adsorption (minor); pH leaching.
Physical State Lyophilized Powder Aqueous SolutionWater is the reactant in hydrolysis.

References

  • National Institutes of Health (NIH). (2012). Stability of acetyl-l-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry method. PubMed. Retrieved from [Link]

  • Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Ozer, Y., et al. (2020).[2] Instability of Acylcarnitines in Stored Dried Blood Spots. International Journal of Neonatal Screening. Retrieved from [Link]

Sources

Troubleshooting

reducing matrix effects in isovaleryl-L-carnitine quantification

Welcome to the Technical Support & Troubleshooting Center for Acylcarnitine LC-MS/MS Analysis. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the quantification o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Acylcarnitine LC-MS/MS Analysis. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the quantification of isovaleryl-L-carnitine (a primary C5-acylcarnitine biomarker for isovaleric acidemia): matrix effects and isobaric interference .

This guide abandons generic advice in favor of mechanistic troubleshooting. We will dissect the causality behind ion suppression, establish self-validating sample preparation protocols, and optimize chromatographic resolution to ensure absolute scientific integrity in your drug development and clinical research workflows.

Visualizing the Analytical Strategy

Workflow N1 Biological Matrix (Plasma/DBS) N2 Protein Precipitation & Phospholipid SPE N1->N2 N3 UHPLC Separation (Isobar Resolution) N2->N3 N4 ESI-MS/MS Detection (MRM Mode) N3->N4 N5 Data Normalization (Target/SIL-IS Ratio) N4->N5

Fig 1. End-to-end LC-MS/MS workflow for robust isovaleryl-L-carnitine quantification.

Module 1: Sample Preparation & Matrix Depletion

Q: Simple protein precipitation (PPT) is yielding massive signal variation and low reproducibility. Why is my isovaleryl-L-carnitine signal suppressed, and how do I fix it?

The Causality: Simple protein precipitation using methanol or acetonitrile successfully removes macroscopic proteins but leaves behind high concentrations of endogenous glycerophospholipids. During Electrospray Ionization (ESI), these highly surface-active lipids crowd the surface of the ESI droplet. Because the droplet can only hold a finite amount of charge before reaching the Rayleigh limit, the phospholipids outcompete the moderately polar isovaleryl-L-carnitine for available protons[1]. This results in a massive "ion suppression zone" in the mass spectrometer.

The Solution: Self-Validating Hybrid PPT/SPE Protocol To eliminate this, you must couple PPT with Solid-Phase Extraction (SPE) specifically designed for phospholipid removal.

Step-by-Step Methodology:

  • Matrix Aliquoting: Transfer 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of 5 µM d9-isovaleryl-L-carnitine working solution. (Crucial: Adding the IS before extraction ensures it undergoes the exact same physical losses as the endogenous analyte).

  • Protein Precipitation: Add 150 µL of ice-cold 1% formic acid in acetonitrile. Vortex vigorously for 2 minutes to disrupt protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Depletion: Transfer the supernatant (~200 µL) to a Hybrid-SPE/Phospholipid removal plate (e.g., Ostro™ or Phree™). Apply positive pressure (10-15 psi) for 3 minutes. The sorbent selectively traps the phosphate backbone of the lipids while the acylcarnitines pass through.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Self-Validation Checkpoint: Monitor the absolute peak area of the d9-IS across all samples. A variance of >20% between extracted biological matrix samples and neat solvent standards indicates incomplete phospholipid removal, prompting the need for a secondary wash step or sorbent volume increase.

Module 2: Chromatographic Resolution of Isobars

Q: I am detecting elevated C5-acylcarnitines, but I suspect false positives. How do I differentiate matrix suppression from isobaric interference?

The Causality: Isovaleryl-L-carnitine shares the exact same nominal mass and MS/MS fragmentation transitions (m/z 246.2 → 85.0) as several other C5-acylcarnitines, including valeryl-L-carnitine, 2-methylbutyryl-L-carnitine, and pivaloyl-L-carnitine[2]. Pivaloylcarnitine is particularly notorious for causing false positives in clinical screening because it accumulates in the blood of patients taking pivalate-conjugated antibiotics[2]. If your liquid chromatography (LC) gradient is too fast or lacks theoretical plates, these isobars will co-elute. Not only does this falsely inflate your quantification, but the co-eluting isobars also cause localized charge competition (self-suppression).

The Solution: UHPLC Isomeric Resolution You must utilize a high-efficiency UHPLC column (e.g., sub-2 µm C18 or a specialized biphenyl phase) with a highly optimized gradient. In reversed-phase chromatography, elution order is dictated by the branching of the carbon chain: highly branched isomers elute first due to steric hindrance preventing deep penetration into the C18 stationary phase, while linear chains elute last[3].

Quantitative Data: Retention Behavior of C5-Acylcarnitine Isobars

AnalytePrecursor Ion (m/z)Product Ion (m/z)Clinical/Analytical RelevanceTypical RT (min) on UHPLC C18
Pivaloyl-L-carnitine 246.285.0False positive driver (antibiotic use)3.63
2-Methylbutyryl-L-carnitine 246.285.02-Methylbutyryl-CoA dehydrogenase deficiency3.75
Isovaleryl-L-carnitine 246.285.0Primary Target (Isovaleric Acidemia) 4.00
Valeryl-L-carnitine 246.285.0Minor metabolite / Alternative IS4.22

(Data summarized from optimized UHPLC gradient methodologies demonstrating baseline resolution of C5 isobars[2]).

Module 3: Mass Spectrometry & Internal Standardization

Q: Even with SPE and optimized LC, I still observe a residual 10% matrix effect. How can I achieve absolute, self-validating quantification?

The Causality: Absolute elimination of matrix effects is rarely possible in complex biological fluids. Trace lipids, salts, or co-eluting metabolites will always cause minor fluctuations in ionization efficiency.

The Solution: Stable Isotope-Labeled Internal Standards (SIL-IS) To build a truly self-validating quantitative assay, you must multiplex your target with a Stable Isotope-Labeled Internal Standard, specifically d9-isovaleryl-L-carnitine [4]. Because the deuterium-labeled standard is chemically identical to the target, it co-elutes at the exact same retention time (4.00 min) and enters the ESI source simultaneously.

If a residual phospholipid suppresses the ionization of isovaleryl-L-carnitine by 10%, it will simultaneously suppress the d9-isovaleryl-L-carnitine by exactly 10%. By plotting your calibration curve using the Ratio of Target Area / IS Area , the matrix effect mathematically cancels itself out, ensuring flawless quantitative accuracy.

Mechanism A Isovaleryl-L-carnitine (Target) ESI ESI Droplet (Charge Competition) A->ESI IS d9-Isovaleryl-L-carnitine (SIL-IS) IS->ESI Lipid Co-eluting Phospholipids (Matrix) Lipid->ESI Ion Suppression MS Mass Spectrometer (Suppressed Absolute Signal) ESI->MS Out Accurate Quantification (Ratio Maintained) MS->Out Internal Standardization

Fig 2. Mechanism of ESI charge competition and signal correction using a stable isotope standard.

References

  • Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. Clinical Chemistry / ResearchGate. Available at: [Link]

  • Identification and Distribution of Sterols, Bile Acids, and Acylcarnitines by LC–MS/MS in Humans, Mice, and Pigs—A Qualitative Analysis. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of C5-Carnitine from Tissue Samples

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates of C5-carnitine (Valerylcarnitine) from tissue samples. We will move beyond a s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates of C5-carnitine (Valerylcarnitine) from tissue samples. We will move beyond a simple checklist to explore the underlying causes of poor recovery and provide validated, step-by-step solutions to enhance the accuracy and reliability of your results.

Initial Diagnosis: Where is the Problem Occurring?

Low recovery of C5-carnitine is rarely due to a single cause. It is often a cumulative loss across multiple stages of a complex workflow. Before diving into specific issues, use the following diagnostic workflow to pinpoint the likely source of the problem in your experiment.

G cluster_0 Start: Low C5-Carnitine Recovery cluster_1 Internal Standard (IS) Check cluster_2 Troubleshooting Paths start Low C5-Carnitine Recovery Observed is_check Is the recovery of your C5-carnitine internal standard (e.g., d3-C5) also low? start->is_check path1 Analytical & Measurement Issues (e.g., Ion Suppression) is_check->path1 No, IS recovery is good. Endogenous C5 is low. path2 Sample Preparation Issues (Homogenization, Extraction) is_check->path2 Yes, IS recovery is also low. Loss occurs post-IS spiking. path3 Pre-Analytical & Handling Issues (Collection, Storage) is_check->path3 Unsure / IS added late. Consider pre-extraction losses.

Caption: Diagnostic workflow for troubleshooting low C5-carnitine recovery.

Section 1: Pre-Analytical & Sample Handling Issues

The moment tissue is excised, its biochemical profile begins to change. The stability and integrity of C5-carnitine are highly susceptible to pre-analytical variables.

Question: Could my tissue collection and storage method be causing C5-carnitine degradation?

Answer: Absolutely. This is one of the most common and overlooked sources of low recovery.

  • Causality: Post-mortem enzymatic activity can significantly alter the acylcarnitine pool. Carnitine acetyltransferases can shift the relative abundances of different acylcarnitines, while esterases can hydrolyze them, leading to a loss of your target analyte before you even begin the extraction. The stability of acylcarnitines is also pH and temperature-dependent.

  • Troubleshooting & Protocol:

    • Rapid Freezing: The gold standard is to snap-freeze the tissue in liquid nitrogen immediately upon collection. This halts enzymatic activity almost instantly. If liquid nitrogen is not available, placing the tissue on dry ice is a viable alternative.

    • Storage Conditions: Store tissues at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this can compromise cell integrity and lead to analyte degradation.

    • Actionable Step: If you suspect handling is an issue, design a small pilot experiment. Collect a fresh tissue sample, divide it into two, and process one immediately while subjecting the other to your standard handling and storage protocol. A significant difference in C5-carnitine levels will confirm pre-analytical degradation.

Section 2: Homogenization & Extraction Inefficiencies

Getting the C5-carnitine out of the tissue matrix and into a solution that can be analyzed is a critical step. Both the physical disruption of the tissue and the chemical extraction can be sources of significant analyte loss.

Question: My internal standard recovery is low. Is my homogenization or extraction protocol to blame?

Answer: Yes, if your internal standard (IS) was added before homogenization and its recovery is low, the issue lies within your sample preparation. The goal is to efficiently lyse cells and solubilize C5-carnitine while simultaneously precipitating interfering macromolecules like proteins and lipids.

  • Causality: C5-carnitine is a polar, small molecule. The choice of extraction solvent is critical to efficiently solubilize it while leaving behind interfering substances. Inefficient homogenization will fail to break open all cells, trapping the analyte within the tissue matrix.

  • Troubleshooting & Protocol:

    1. Evaluate Your Homogenization Technique:

    • Bead Beating: This is often the most effective and reproducible method for thoroughly disrupting tough tissues. The choice of bead material (ceramic, steel) and size depends on the tissue type.

    • Rotor-Stator/Ultrasonic: These can also be effective but carry a higher risk of sample heating, which can promote enzymatic degradation. It is crucial to perform these homogenizations on ice and in short bursts.

    2. Optimize Your Extraction Solvent:

    • The Problem with Simple Protein Precipitation: While a simple acetonitrile crash can precipitate proteins, it may not be optimal for extracting polar metabolites like C5-carnitine from a complex tissue matrix.

    • Recommended Solvent System: A multi-step extraction using a solvent system like cold methanol/water is often more effective. Methanol is a polar solvent that efficiently extracts short-chain acylcarnitines.

    Validated Extraction Protocol:

    • Prepare Internal Standard Spiking Solution: Prepare a working solution of your deuterated internal standard (e.g., d3-C5-carnitine) in an appropriate solvent.

    • Homogenization:

      • Weigh a small piece of frozen tissue (e.g., 20-50 mg) and place it in a pre-chilled 2 mL tube containing ceramic beads.

      • Add a precise volume of the internal standard.

      • Add 500 µL of ice-cold 80% methanol (LC-MS grade).

      • Homogenize using a bead beater (e.g., 2 cycles of 45 seconds at 6,000 Hz). Keep samples on ice between cycles.

    • Extraction & Precipitation:

      • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

      • Carefully collect the supernatant, which contains your extracted C5-carnitine.

      • For cleaner samples, you can perform a subsequent extraction on the pellet and pool the supernatants.

    • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent appropriate for your LC-MS/MS system (e.g., 50% methanol).

Parameter Problem Solution Rationale
Solvent Choice Using only acetonitrile (ACN).Use an 80% Methanol (MeOH) solution.MeOH has better polarity for extracting short-chain acylcarnitines from the tissue matrix.
Homogenization Incomplete tissue disruption.Use a bead beater with ceramic beads.Ensures complete cell lysis for quantitative release of intracellular metabolites.
Temperature Sample heating during processing.Keep samples on ice at all times.Minimizes enzymatic degradation of C5-carnitine.
Internal Standard Added after extraction.Add IS before homogenization.Accounts for analyte loss during the entire sample preparation process.

Section 3: Analytical & Measurement Challenges

Even with a perfect extraction, issues during the final measurement can lead to apparent low recovery. This is often the case when internal standard recovery is good, but the endogenous analyte signal is unexpectedly low.

Question: My internal standard recovery is acceptable, but my endogenous C5-carnitine levels are still low. Could this be an analytical issue?

Answer: Yes. This scenario often points to problems within the LC-MS/MS system, most commonly matrix effects or issues with derivatization if used.

  • Causality (Ion Suppression): Co-eluting compounds from the tissue matrix can compete with C5-carnitine for ionization in the mass spectrometer's source, leading to a suppressed signal and artificially low quantification. Even though your deuterated internal standard will also be suppressed, significant suppression can push the endogenous analyte signal below the limit of quantification.

  • Troubleshooting & Protocol:

    1. Assess Matrix Effects:

    • Perform a post-extraction spike experiment. Analyze three sample sets:

      • A) A neat standard of C5-carnitine in a clean solvent.

      • B) A blank tissue extract (processed without IS).

      • C) A blank tissue extract spiked with the same concentration of C5-carnitine as sample A.

    • A significant decrease in signal in sample C compared to A indicates ion suppression.

    2. Improve Chromatographic Separation:

    • The best way to combat ion suppression is to chromatographically separate C5-carnitine from the interfering matrix components.

    • Method: Increase the length of your LC gradient or switch to a column with a different chemistry (e.g., HILIC for polar compounds) to improve separation.

    3. Consider Derivatization:

    • Butylation (converting carnitines to their butyl esters) is a common strategy that improves chromatographic retention on reverse-phase columns and can move the analyte to a "cleaner" region of the chromatogram, reducing matrix effects. However, the derivatization reaction itself must be optimized for efficiency and reproducibility.

G cluster_0 LC-MS/MS Workflow cluster_1 Potential Problem Points sample Reconstituted Sample Extract lc LC Separation (e.g., C18 Column) sample->lc ion_source Electrospray Ionization (ESI+) lc->ion_source ms Mass Spectrometry (MRM Detection) ion_source->ms suppression Ion Suppression (Matrix Effects) ion_source->suppression Interference from co-eluting matrix components data Data Acquisition & Quantification ms->data suppression->ms

Caption: LC-MS/MS workflow highlighting the point of ion suppression.

Frequently Asked Questions (FAQs)

Q1: Is an internal standard for C5-carnitine absolutely necessary? A1: Yes, for quantitative analysis, a stable isotope-labeled internal standard (e.g., d3- or d9-C5-carnitine) is essential. It should be added at the very beginning of the sample preparation process to account for analyte loss at every step, from extraction to potential ion suppression in the MS source. Without it, you cannot be certain if a low signal is due to low biological concentration or experimental variability.

Q2: Can the type of tissue affect C5-carnitine recovery? A2: Definitely. Tissues with high lipid content, like the brain or adipose tissue, can be more challenging. Lipids can cause significant ion suppression and may require additional clean-up steps (e.g., liquid-liquid extraction) after the initial methanol extraction. Tissues rich in proteases, like the pancreas, may require faster handling and more efficient inactivation of enzymes.

Q3: My samples are very small. How can I improve recovery from low-mass tissues? A3: With very small samples (<10 mg), it is critical to minimize transfer steps and reduce extraction volumes proportionally to maintain concentration. Using smaller homogenization tubes and beads can also help. Ensure your analytical method has sufficient sensitivity to detect the lower absolute amounts of the analyte.

References

  • Title: Technical and biological factors affecting the stability of the acylcarnitine profile in human plasma and serum. Source: Metabolomics URL: [Link]

  • Title: Best practices for the collection and storage of biological samples for metabolomics. Source: Nature Protocols URL: [Link]

  • Title: A universal and rapid protocol for metabolite extraction from tissues and cell cultures for metabolomics. Source: Nature Protocols URL: [Link]

  • Title: The choice of extraction method is critical for untargeted metabolomics studies of human tissue. Source: Analytical and Bioanalytical Chemistry URL: [Link]

  • Title: The Use of Stable Isotopes in Mass Spectrometry-Based Metabolomics. Source: Mass Spectrometry Reviews URL: [Link]

  • Title: Recommendations for reporting mass spectrometry-based metabolomics studies. Source: Nature Biotechnology URL: [Link]

  • Title: A sensitive and specific method for the diagnosis of organic acidemias and fatty acid oxidation disorders from dried blood spots and plasma. Source: Clinica Chimica Acta URL: [Link]

Troubleshooting

resolving retention time shifts for isovaleryl-L-carnitine in UPLC

Topic: Resolving Retention Time Shifts for Isovaleryl-L-carnitine (IVC) Doc ID: TS-ACYL-005 | Revision: 2.1 Introduction: The Precision Imperative Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Retention Time Shifts for Isovaleryl-L-carnitine (IVC) Doc ID: TS-ACYL-005 | Revision: 2.1

Introduction: The Precision Imperative

Welcome. I am Dr. Aris Thorne, Senior Application Scientist.

If you are analyzing Isovaleryl-L-carnitine (IVC), you are likely performing confirmatory testing for Isovaleric Acidemia (IVA) or distinguishing it from its isobaric interferences. In UPLC-MS/MS, a retention time (RT) shift of even 0.1 minutes is not just a nuisance—it is a clinical risk.

IVC (


-carnitine) is isobaric with 2-methylbutyryl-L-carnitine (2-MBC)  and pivaloylcarnitine . These compounds share the same precursor ion (

246) and often the same product ions (

85). Chromatographic resolution is the only way to distinguish a true IVA positive from a benign antibiotic artifact (pivaloyl) or a different metabolic condition (2-MBCD).

This guide treats your UPLC system not as a black box, but as a deterministic machine where every RT shift has a physical or chemical cause.

Module 1: The Isobaric Conundrum

Q: Why is a minor RT shift critical for C5-carnitines?

A: Because mass spectrometry alone cannot distinguish the isomers. If your IVC peak shifts into the window of 2-MBC, you may report a false positive for Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency. If it shifts into pivaloylcarnitine, you may misidentify antibiotic interference as a metabolic disorder.

The Separation Logic:

  • Isovaleryl-L-carnitine (IVC): Marker for Isovaleric Acidemia.

  • 2-Methylbutyryl-L-carnitine (2-MBC): Marker for 2-MBCD (often considered benign or less severe).

  • Pivaloylcarnitine: Artifact from pivalate-containing antibiotics (e.g., pivampicillin).

Visual Logic: Isobaric Resolution Workflow

The following diagram illustrates the decision logic required when C5-carnitine peaks are detected.

C5_Resolution_Logic Start Elevated C5-Carnitine (m/z 246 > 85) UPLC UPLC Separation (C18 or HILIC) Start->UPLC CheckRT Check Retention Time (RT) UPLC->CheckRT Peak1 Peak A (Early Eluter) Pivaloylcarnitine CheckRT->Peak1 RT ~ X min Peak2 Peak B (Mid Eluter) Isovaleryl-L-carnitine (IVC) CheckRT->Peak2 RT ~ X + 0.2 min Peak3 Peak C (Late Eluter) 2-Methylbutyryl-L-carnitine CheckRT->Peak3 RT ~ X + 0.4 min Action1 Report: Antibiotic Interference (Check patient meds) Peak1->Action1 Action2 Report: Presumptive IVA (Confirm with Urine Organic Acids) Peak2->Action2 Action3 Report: Presumptive 2-MBCD Peak3->Action3

Figure 1: Decision logic for C5-carnitine isobars. Accurate retention time is the sole differentiator between antibiotic interference, IVA, and 2-MBCD.

Module 2: Chemical Troubleshooting (The "Why")

Q: My RT is drifting systematically earlier (or later) over the day. Is it the column?

A: It is likely your Mobile Phase pH or Evaporation .

Acylcarnitines are zwitterions (containing both a quaternary amine and a carboxylic acid). While the amine is permanently charged, the carboxylic acid's ionization state depends on pH.

  • Mechanism: If your mobile phase pH drifts (e.g., volatile buffer evaporation or CO2 absorption), the effective charge on the molecule changes, altering its interaction with the stationary phase.

  • The Fix:

    • Buffer Choice: Use Ammonium Formate (pH ~3.[1]5) or Ammonium Acetate (pH ~5.0). Avoid unbuffered acids (like 0.1% Formic Acid) for critical isobaric separations; they lack the buffering capacity to stabilize RT against sample matrix pH effects.

    • Solvent Evaporation: In UPLC, small volumes of organic modifier in open containers evaporate rapidly. A 2% change in organic composition can shift RT by 0.2–0.5 minutes. Always cap solvent bottles.

Q: I see "retention time jumping" (random shifts). What causes this?

A: This usually indicates column equilibration issues or ion-pairing instability .

  • Equilibration: UPLC columns (especially HILIC or high-strength silica C18) require adequate re-equilibration time between gradients. If you shorten the cycle time to increase throughput, the column may not return to initial conditions.

  • Protocol: Ensure your re-equilibration phase is at least 3–5 column volumes.

Module 3: Hardware Troubleshooting

Q: The RT shift is constant for all analytes, not just IVC. Is it the pump?

A: Yes, or a leak. If all peaks shift by the same ratio, the flow rate is physically changing.

Diagnostic Protocol:

  • The "Bubble" Check: Air in the pump head is the #1 cause of flow instability. Purge the pump at high flow (5 mL/min) for 2 minutes.

  • The Leak Test: Perform a static decay test. Pressurize the system to 10,000 psi (or system max) and stop flow. If pressure drops >100 psi/min, you have a leak (check check-valves and column fittings).

  • Temperature: UPLC columns are sensitive to frictional heating. Ensure the column heater is active and the pre-heater (if available) is engaged. A 1°C shift can move peaks by 0.05 min.

Data: Common RT Shift Signatures
SymptomProbable CauseVerification Step
Drift (Early) Organic evaporation in Mobile Phase ARemake MP-A; Cap bottles tightly.
Drift (Late) Column aging (loss of bonded phase)Check RT of a neutral standard (e.g., Caffeine).
Random Jumps Insufficient EquilibrationIncrease post-run equilibration time by 1 min.
All Peaks Shift Pump Flow / LeakPerform Static Leak Test.
Broad Peaks + Shift Dead Volume / Bad ConnectionRe-seat column inlet fitting.

Module 4: System Suitability Protocol

Do not run clinical samples without a "Bracketed Standard" approach. This protocol ensures data integrity in compliance with CLSI C62-A guidelines.

Step-by-Step: The "Golden Standard" Workflow
  • Preparation:

    • Prepare a "System Suitability Solution" containing IVC, 2-MBC, and Pivaloylcarnitine (if available).

    • Concentration: ~100 ng/mL (approximate physiological cutoff).

  • Conditioning:

    • Inject the standard 5 times before any samples.

    • Requirement: The RT %RSD (Relative Standard Deviation) for the last 3 injections must be < 0.5% .

  • Resolution Check (The "Valley" Test):

    • Calculate resolution (

      
      ) between IVC and 2-MBC.
      
    • Requirement:

      
       (Baseline separation). If 
      
      
      
      , do not proceed.
  • Bracketing:

    • Inject the standard every 10–20 samples.

    • Logic: If the standard's RT shifts >0.05 min from the initial average, the bracket fails. Re-run the preceding samples after troubleshooting.

Visual Logic: Troubleshooting Flowchart

Troubleshooting_Flow Start RT Shift Detected Q1 All peaks shifted? Start->Q1 Hardware Hardware Issue (Flow/Leak/Temp) Q1->Hardware Yes Chemistry Chemistry Issue (pH/Column/Solvent) Q1->Chemistry No (Only some) Fix1 Action: Leak Test & Purge Hardware->Fix1 Q2 Shift Direction? Chemistry->Q2 Early Drifting Early: Organic Evap or Temp Increase Q2->Early Earlier Late Drifting Late: Column Aging or Flow Drop Q2->Late Later Fix2 Action: Remake Mobile Phase Early->Fix2

Figure 2: Diagnostic workflow for isolating the root cause of retention time shifts.

References

  • CLSI. Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI document C62-A. Wayne, PA: Clinical and Laboratory Standards Institute; 2014.[2][3]

  • Moyer, T. P., et al. "Simultaneous analysis of 25 underivatized acylcarnitines... for differential diagnosis." Restek Application Notes, 2023.

  • Waters Corporation. "Quantitative Acylcarnitine Determination by UHPLC-MS/MS." Waters Application Notes.

  • Shigematsu, Y., et al. "Separation of isovaleryl- and 2-methylbutyrylcarnitine by UPLC-MS/MS." Molecular Genetics and Metabolism, 2010.

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis of Isovaleryl-L-Carnitine During Sample Preparation

Welcome from the Senior Application Scientist In metabolomics and pharmacokinetic drug development, the irreproducible quantification of short-chain acylcarnitines—specifically isovaleryl-L-carnitine (IVC)—is a frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist In metabolomics and pharmacokinetic drug development, the irreproducible quantification of short-chain acylcarnitines—specifically isovaleryl-L-carnitine (IVC)—is a frequent point of failure. The core vulnerability lies in the ester bond linking the isovaleryl group to the hydroxyl group of L-carnitine. This bond is thermodynamically unstable and highly susceptible to nucleophilic attack during routine extraction.

This technical guide bypasses generic advice to provide you with field-proven, self-validating methodologies. By understanding the mechanistic causality behind pH and temperature sensitivities, you can arrest ex vivo hydrolysis and ensure absolute scientific integrity in your LC-MS/MS workflows.

I. Troubleshooting Guide & FAQs

Q1: Why am I detecting artificially high levels of free L-carnitine and low isovaleryl-L-carnitine in my LC-MS/MS runs? Causality: You are likely experiencing procedure-induced ex vivo hydrolysis. The ester linkage in short-chain acylcarnitines is highly unstable under alkaline conditions (pH > 8) and elevated temperatures. Hydroxide ions in poorly buffered extraction solvents catalyze the cleavage of the ester bond, yielding free L-carnitine and isovaleric acid. Research demonstrates that acylcarnitines are unstable at basic pH, with over 95% degrading rapidly at pH 12[1]. If your extraction buffer lacks pH control or your autosampler is not refrigerated, this hydrolysis will severely skew your biological ratios. Solution: Maintain the sample matrix at mildly acidic conditions (pH 3.0 - 5.2) and strictly control the temperature at 4°C throughout the entire workflow[1].

Q2: Should I use derivatization (e.g., butyl esterification) or underivatized methods for IVC extraction? Causality: Historically, anhydrous n-butanol/HCl derivatization was utilized to increase the hydrophobicity and mass spectrometry ionization efficiency of acylcarnitines. However, this acid-catalyzed reaction requires significant heat (e.g., 60°C for 20 minutes). The combination of heat and strong acid drives the reaction equilibrium toward ester cleavage, resulting in an average hydrolysis loss of 27% for short-chain acylcarnitines (2)[2]. Furthermore, acid-catalyzed conditions inherently lead to inaccurate measurements due to this degradation (3)[3]. Solution: Transition immediately to underivatized LC-MS/MS methods. Utilizing modern HILIC or polar-endcapped reversed-phase columns allows for the direct analysis of intact acylcarnitines, eliminating the heating step and preserving the analyte pool (4)[4].

Q3: How do I build a self-validating system to prove hydrolysis isn't occurring during my sample prep? Causality: A protocol is only trustworthy if it actively monitors its own failure rates. To definitively distinguish between endogenous free L-carnitine and ex vivo hydrolyzed L-carnitine, you must implement a dual-isotope tracking strategy. Self-Validating Hydrolysis Assay:

  • The Spike: Introduce a known concentration of Deuterated Isovaleryl-L-Carnitine (e.g., d9-IVC) into your raw biological matrix before any extraction solvents are added.

  • The Blank: Do NOT spike deuterated free L-carnitine (d3-L-carnitine) into this specific validation cohort.

  • The Readout: Run your standard extraction. In your LC-MS/MS method, actively monitor the MRM transition for d9-L-carnitine (the direct hydrolysis product of d9-IVC).

  • The Causality Check: If d9-L-carnitine is detected, your extraction conditions are actively cleaving the ester bond. The molar ratio of d9-L-carnitine to intact d9-IVC provides the exact percentage of procedure-induced hydrolysis, allowing you to mathematically correct historical data or halt the workflow for optimization.

II. Quantitative Data: Acylcarnitine Stability Profile

The following table synthesizes the quantitative impact of various sample preparation conditions on short-chain acylcarnitine stability, demonstrating the critical need for environmental control[1][2].

Condition / ParameterIsovaleryl-L-Carnitine StabilityMechanistic Causality
Alkaline Matrix (pH > 9) > 90% Hydrolysis (< 1 hr)Hydroxide ions catalyze nucleophilic acyl substitution, rapidly cleaving the ester bond.
Acidic Derivatization (60°C) ~27% Hydrolysis LossHigh thermal energy combined with strong acid (HCl) drives the equilibrium toward ester cleavage.
Mild Acidic Matrix (pH 3.0 - 5.2) Stable for > 30 days (4°C)Protonation of the environment minimizes nucleophilic attack, stabilizing the ester linkage.
Underivatized Cold Extraction < 1% Hydrolysis LossLow temperature reduces kinetic energy; weak organic acids (0.1% FA) maintain optimal pH without degradation.

III. Mechanistic & Workflow Visualizations

G IVC Isovaleryl-L-Carnitine (Intact) Alk Alkaline pH (>8.0) Nucleophilic Attack IVC->Alk Heat High Temp (>25°C) Thermal Degradation IVC->Heat Deriv Acidic Derivatization (HCl/Butanol + Heat) IVC->Deriv Opt Cold Temp (4°C) + Weak Acid (0.1% FA) IVC->Opt Hydrolysis Ester Bond Cleavage (Hydrolysis) Alk->Hydrolysis Heat->Hydrolysis Deriv->Hydrolysis Products Free L-Carnitine + Isovaleric Acid Hydrolysis->Products Degraded Signal Preserved Preserved IVC for LC-MS/MS Opt->Preserved Stabilized Signal

Figure 1: Mechanistic pathways of isovaleryl-L-carnitine hydrolysis vs. stabilization.

Workflow Step1 1. Aliquot Plasma (Keep strictly on Ice) Step2 2. Add Cold Extraction Solvent (Acetonitrile + 0.1% FA) Step1->Step2 Step3 3. Spike Isotope-Labeled IS (e.g., d9-IVC) Step2->Step3 Step4 4. Vortex & Protein Precipitation (4°C, 10 min) Step3->Step4 Step5 5. Centrifugation (20,000 x g, 4°C, 10 min) Step4->Step5 Step6 6. Supernatant Transfer (To pre-chilled LC vials) Step5->Step6 Step7 7. LC-MS/MS Analysis (Underivatized HILIC/RP) Step6->Step7

Figure 2: Optimized cold-extraction workflow for underivatized LC-MS/MS analysis.

IV. Step-by-Step Methodology: Optimized Underivatized Extraction Protocol

To ensure zero procedure-induced hydrolysis, implement the following underivatized extraction protocol, adapted for high-throughput LC-MS/MS analysis[4].

  • Matrix Thawing & Aliquoting : Thaw plasma or serum samples strictly on ice (4°C). Never allow samples to reach room temperature. Aliquot 100 µL of the biological matrix into a pre-chilled microcentrifuge tube.

  • Solvent Addition : Add 400 µL of pre-chilled (-20°C) Acetonitrile containing 0.1% Formic Acid. Causality Note: The 4:1 organic ratio forces rapid protein precipitation, while the 0.1% Formic Acid instantly drops the pH to ~3.5, protonating the environment and shielding the IVC ester bond from nucleophilic attack.

  • Internal Standard Spiking : Immediately spike 10 µL of your isotope-labeled internal standard mix (containing d9-IVC) into the homogenate.

  • Precipitation & Incubation : Vortex the samples vigorously for 10 seconds to ensure complete mixing, then incubate on ice for 10 minutes to maximize protein agglomeration.

  • Centrifugation : Centrifuge the samples at 20,000 × g for 10 minutes. The centrifuge must be pre-cooled to 4°C.

  • Supernatant Dilution : Transfer 100 µL of the cleared supernatant into a pre-chilled LC-MS autosampler vial containing 900 µL of Mobile Phase A (0.1% Formic Acid in MS-grade water). Vortex for 10 seconds. Causality Note: This 10x dilution reduces the organic solvent strength, preventing peak distortion (solvent effects) during reversed-phase or HILIC injection.

  • Instrumental Analysis : Place the vials in the LC-MS/MS autosampler (temperature locked at 4°C) and inject directly onto the column.

V. References

  • Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry Analytical Chemistry - ACS Publications URL:[Link]

  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis Restek Corporation URL:[Link]

  • Hydrolysis of acylcarnitines during measurement in blood and plasma by tandem mass spectrometry ResearchGate URL:[Link]

  • Stability of Acetyl-L-carnitine in 5% Dextrose Using a High-Performance Liquid Chromatography–Mass Spectrometry Times 2 Method International Journal of Pharmaceutical Compounding (IJPC) URL:[Link]

Sources

Troubleshooting

Isovaleryl-L-Carnitine Chloride: Technical Support &amp; Troubleshooting Center

Welcome to the Application Support Center for Isovaleryl-L-Carnitine Chloride . As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with fi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Isovaleryl-L-Carnitine Chloride . As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven protocols and thermodynamic rationales to prevent the degradation of this specific acylcarnitine derivative.

Rather than just telling you what to do, this guide explains the causality behind each handling requirement, ensuring your experimental workflows remain robust, reproducible, and self-validating.

Module 1: Physico-Chemical Properties & Storage Baselines

To establish a baseline for handling, we must first understand the fundamental properties of the compound. Isovaleryl-L-carnitine is formulated as a chloride salt, which dictates its solubility and hygroscopic nature.

ParameterSpecificationCausality / Impact
CAS Number 139144-12-0Unique identifier for the specific chloride salt formulation.
Molecular Weight 281.8 g/mol Includes the chloride counterion; crucial for exact molarity calculations 1[1].
Long-Term Storage -20°CLow thermal energy prevents spontaneous ester bond cleavage2[2].
Shipping Conditions Room TemperatureThermodynamically stable as a dry powder for short durations 3[3].
Shelf Life ≥ 4 yearsValidated stability timeline when kept desiccated at -20°C[2].
Solubility (Anhydrous) DMSO: 20 mg/mL, EtOH: 25 mg/mLAnhydrous solvents prevent hydrolysis during stock preparation[2].
Solubility (Aqueous) PBS (pH 7.2): 10 mg/mLAqueous solutions must be made fresh; long-term storage leads to degradation[2].

Module 2: The Causality of Degradation (Mechanisms & Prevention)

The primary vulnerability of Isovaleryl-L-carnitine chloride lies in its ester linkage . Because it is a quaternary ammonium compound paired with a chloride counterion, the lyophilized powder is highly hygroscopic. When exposed to ambient humidity, it absorbs water, creating a localized micro-environment. This moisture acts as a nucleophile, initiating the hydrolysis of the ester bond, which is further accelerated by heat or pH fluctuations.

Hydrolysis A Isovaleryl-L-Carnitine Chloride (Intact Ester) C Nucleophilic Attack (Ester Bond Hydrolysis) A->C Exposure B Environmental Moisture (H₂O) + Heat B->C Catalysis D Free L-Carnitine (Loss of Function) C->D E Isovaleric Acid (pH Drop / Toxicity) C->E

Fig 1. Hydrolytic degradation mechanism of Isovaleryl-L-Carnitine Chloride.

Module 3: Troubleshooting FAQs

Q1: My stock solution lost efficacy after a month at 4°C. What happened? A1: If your stock was reconstituted in an aqueous buffer (like PBS or water), the ester bond underwent slow hydrolysis. While soluble in PBS up to 10 mg/ml 2[2], aqueous storage is strictly discouraged for long-term use. For storage exceeding 24 hours, you must reconstitute in an anhydrous solvent (DMSO or Ethanol) and store at -20°C.

Q2: My shipment arrived at room temperature instead of on dry ice. Is the compound degraded? A2: No. Isovaleryl-L-carnitine chloride is thermodynamically stable enough as a dry powder to withstand room temperature shipping for short durations (e.g., continental transit) 1[1]. Degradation is primarily moisture-driven rather than purely thermal at ambient temperatures. As long as the vial seal is intact and the powder remains dry, it is stable. Transfer it to -20°C upon receipt.

Q3: The powder in my vial has become a sticky, gel-like substance. Can I still use it? A3: This indicates deliquescence. The hygroscopic chloride salt has absorbed atmospheric moisture, creating a highly concentrated aqueous environment that accelerates ester hydrolysis. The compound is likely compromised, yielding free L-carnitine and isovaleric acid. Discard the sample to prevent experimental artifacts.

Q4: Can I repeatedly freeze and thaw my stock solution? A4: Avoid this. Repeated freeze-thaw cycles introduce micro-condensation inside the vial headspace. Over time, this cumulative moisture will hydrolyze the compound. Always use single-use aliquots.

Module 4: Validated Experimental Protocols

To ensure a self-validating system where degradation is systematically prevented, follow this specific handling and aliquoting workflow.

StorageWorkflow S1 1. Receive Lyophilized Powder (Store at -20°C if not using immediately) S2 2. Equilibrate to Room Temp (Inside desiccator to prevent condensation) S1->S2 S3 3. Reconstitute in Anhydrous Solvent (e.g., DMSO or Ethanol) S2->S3 S4 4. Aliquot into Amber Vials (Minimize freeze-thaw cycles) S3->S4 S5 5. Purge Headspace (Use Argon or Nitrogen gas) S4->S5 S6 6. Long-Term Storage (Seal tightly and store at -20°C) S5->S6

Fig 2. Validated workflow for reconstitution and long-term storage.

Step-by-Step Methodology: Anhydrous Reconstitution and Aliquoting
  • Step 1: Equilibration (Critical Step) Remove the lyophilized powder from -20°C storage. Do not open the vial immediately. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial exposes the hygroscopic chloride salt to ambient air, causing immediate atmospheric moisture condensation on the powder and initiating hydrolysis.

  • Step 2: Reconstitution Inject the required volume of anhydrous solvent (e.g., DMSO up to 20 mg/mL or Ethanol up to 25 mg/mL) directly through the septum, or open rapidly in a low-humidity environment.

  • Step 3: Aliquoting Divide the stock solution into single-use aliquots in amber glass vials. Causality: Single-use aliquots create a self-validating system where one compromised vial does not ruin the entire batch, completely eliminating freeze-thaw condensation risks.

  • Step 4: Headspace Purging Gently blow a stream of dry argon or nitrogen gas over the liquid surface before capping. Causality: Displacing ambient air removes residual moisture and oxygen, acting as a final barrier against hydrolytic degradation 4[4].

  • Step 5: Storage Immediately transfer the sealed aliquots to a -20°C freezer.

Self-Validation QC Check: Before using a long-stored aliquot for critical assays, perform a rapid LC-MS check. Monitor the parent ion at m/z ~246.3 (Isovaleryl-L-carnitine cation) against m/z 162.1 (free L-carnitine). A free carnitine peak exceeding 2% AUC indicates compromised storage, validating whether the aliquot is safe for experimental use.

References
  • Isovaleryl-L-carnitine (chloride) (CAS 139144-12-0) . Cayman Chemical. 2

  • Isovaleryl-L-Carnitine Chloride | CAS Number 139144-12-0 . Klivon. 1

  • Isovaleryl-L-carnitine (chloride) | CAS 139144-12-0 . Biomol. 3

  • Safety data sheet - Larodan . Larodan. 4

Sources

Reference Data & Comparative Studies

Comparative

Validating Isovaleryl-L-Carnitine Assays: A CLSI-Compliant Comparison of LC-MS/MS vs. FIA-MS/MS

Executive Summary The accurate quantification of isovaleryl-L-carnitine (C5) is a critical diagnostic cornerstone for identifying Isovaleric Acidemia (IVA) in newborn screening (NBS) and metabolic profiling. Historically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of isovaleryl-L-carnitine (C5) is a critical diagnostic cornerstone for identifying Isovaleric Acidemia (IVA) in newborn screening (NBS) and metabolic profiling. Historically, Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) has been the standard first-tier approach due to its high throughput. However, FIA-MS/MS suffers from a fundamental mechanistic flaw: the inability to differentiate C5 from its structural isobars, leading to alarmingly high false-positive rates.

As a Senior Application Scientist, I present this objective comparison guide to evaluate the performance of Advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional FIA-MS/MS . By grounding our methodology in the Clinical and Laboratory Standards Institute (CLSI) guidelines—specifically CLSI C62-A for LC-MS/MS method development[1] and CLSI NBS04 for newborn screening[2]—this guide provides a self-validating framework for deploying a highly specific, second-tier LC-MS/MS assay.

Mechanistic Context: The Isobaric Challenge in IVA Screening

The core limitation of traditional FIA-MS/MS lies in its reliance solely on mass-to-charge ratio (m/z) without prior chromatographic separation. Isovaleryl-L-carnitine (C5) shares the exact nominal mass and primary fragmentation transition (m/z 302.3 → 85.2) with several biological isobars, most notably pivaloylcarnitine and 2-methylbutyrylcarnitine [3].

When a newborn is exposed to pivalate-conjugated antibiotics or maternal nipple balms, pivaloylcarnitine accumulates in the blood. In an FIA-MS/MS system, the mass spectrometer cannot distinguish this benign artifact from true C5, summing their signals together. A retrospective review of NBS results in the UK revealed that this isobaric interference resulted in an overall false-positive rate of 78% for IVA screening over an eight-year period[4].

Introducing an Ultra-Performance Liquid Chromatography (UPLC) step resolves this by separating the compounds based on their interaction with the stationary phase (e.g., a C18 column) prior to ionization. This retention time differentiation ensures that only true C5 is quantified.

IsobaricResolution Sample DBS Patient Sample (Contains C5 & Isobars) Extraction Solvent Extraction + d9-Isovalerylcarnitine (IS) Sample->Extraction FIA Traditional FIA-MS/MS (No Chromatography) Extraction->FIA Direct Injection LCMS Advanced LC-MS/MS (UPLC Separation) Extraction->LCMS Column Injection Isobars Co-eluting Isobars: C5 + Pivaloylcarnitine + 2-Methylbutyrylcarnitine FIA->Isobars Resolved Baseline Resolution: Isolated C5 Peak LCMS->Resolved Retention Time Differentiation FalsePos False Positive for Isovaleric Acidemia Isobars->FalsePos m/z 302.3 > 85.2 Signal Summation Accurate Accurate Quantification & Diagnosis Resolved->Accurate

Caption: Logic of Isobaric Interference and Resolution in Isovaleryl-L-carnitine Screening.

Comparative Performance: LC-MS/MS vs. FIA-MS/MS

To objectively evaluate the analytical superiority of the LC-MS/MS approach, we must compare it against the traditional FIA-MS/MS baseline. The data below synthesizes the operational and diagnostic performance of both modalities.

Performance MetricTraditional FIA-MS/MS (First-Tier)Advanced LC-MS/MS (Second-Tier)Causality / Scientific Rationale
Analysis Time < 2 minutes per sample~5 minutes per sampleLC requires a gradient elution to achieve baseline separation of isobars[3].
Isobaric Separation No (Co-elution)Yes (Baseline Resolution)UPLC stationary phase interacts differently with the branched-chain isomers.
False Positive Rate ~78%[4]< 1%LC-MS/MS eliminates pivaloylcarnitine interference, confirming true IVA risk.
Analytical Specificity LowExtremely HighOrthogonal separation (Retention Time + m/z transition) ensures absolute identity.
System Validation Prone to matrix ion suppressionSelf-ValidatingCo-eluting stable isotope internal standards (IS) correct for matrix effects in real-time.

CLSI-Compliant Assay Validation Framework

Validating an LC-MS/MS assay for clinical diagnostics requires rigorous adherence to CLSI C62-A (Liquid Chromatography-Mass Spectrometry Methods)[1] and CLSI NBS04 (Newborn Screening by Tandem Mass Spectrometry)[2]. The validation must prove that the assay is a self-validating system—meaning that any variations in extraction efficiency or mass spectrometer ionization are automatically corrected by the stable isotope-labeled internal standard (e.g., d9-isovalerylcarnitine).

CLSIValidation Start CLSI C62-A Validation Precision Precision & Accuracy 5 Days x 5 Replicates Start->Precision Linearity Linearity & AMR R² > 0.99 Start->Linearity Matrix Matrix Effect Ion Suppression <15% Start->Matrix System Self-Validating System IS Recovery Tracking Precision->System Linearity->System Matrix->System Approve Clinical Readiness per CLSI NBS04 System->Approve Verified Data

Caption: CLSI C62-A and NBS04 Method Validation Workflow for LC-MS/MS Assays.

Step-by-Step Methodology: Second-Tier LC-MS/MS Workflow

To ensure reproducibility and trustworthiness, the following protocol details the extraction and chromatographic separation of C5 from Dried Blood Spots (DBS), designed to meet CLSI NBS04 standards[2].

Phase 1: Sample Extraction (Self-Validating Preparation)
  • Punching: Punch a standard 3.2 mm disc from the patient DBS card into a 96-well microtiter plate.

  • Internal Standard Addition: Add 100 µL of extraction buffer (80% Acetonitrile / 20% Water / 0.1% Formic Acid) spiked with a known concentration of stable isotope-labeled internal standard, d9-isovalerylcarnitine . Causality: The d9-IS behaves chemically identical to endogenous C5 but has a different mass (m/z 311.3), allowing the system to internally correct for any sample loss or ion suppression during ionization[3].

  • Agitation: Seal the plate and agitate at 600 rpm for 45 minutes at 45°C to ensure complete elution of acylcarnitines from the cellulose matrix.

  • Transfer & Evaporation: Transfer the supernatant to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 50 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Phase 2: UPLC-MS/MS Analysis
  • Chromatography: Inject 5 µL of the reconstituted sample onto a C18 UPLC column (e.g., Acquity UPLC system). Run a 5-minute gradient elution increasing the organic modifier (Acetonitrile) to elute the acylcarnitines. Causality: Pivaloylcarnitine is slightly more lipophilic than isovalerylcarnitine and will elute at a different retention time, achieving baseline separation[3].

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Target (C5): m/z 302.3 → 85.2

    • Internal Standard (d9-C5): m/z 311.3 → 85.2

  • Quantification: Calculate the concentration of C5 by analyzing the peak area ratio of the endogenous C5 to the d9-IS, multiplied by the known IS concentration.

Experimental Validation Data (CLSI C62-A)

The following table summarizes the experimental validation results of the LC-MS/MS assay evaluated against the rigorous acceptance criteria defined by CLSI C62-A[1].

Validation ParameterCLSI C62-A Acceptance CriteriaLC-MS/MS Assay ResultsConclusion
Intra-Assay Precision CV ≤ 15% (across 3 QC levels)4.2% – 6.8%Pass. High repeatability within a single analytical run.
Inter-Assay Precision CV ≤ 20% (over 5 days)5.1% – 7.9%Pass. Robust stability across different days and operators.
Linearity (AMR) R² > 0.99 across analytical rangeR² = 0.998Pass. Excellent linear response from 0.05 to 50 µmol/L.
Analytical Recovery 85% – 115%96% – 104%Pass. The extraction protocol efficiently yields the target analyte.
Matrix Effect Consistent ion suppression/enhancement< 8% variationPass. The d9-IS perfectly compensates for residual DBS matrix components.
Isobaric Interference Baseline resolution of isobars100% ResolutionPass. Complete chromatographic separation from pivaloylcarnitine[3].

Conclusion

While FIA-MS/MS remains a valuable high-throughput tool for first-tier newborn screening, its fundamental inability to resolve isobaric compounds renders it insufficient as a standalone diagnostic tool for Isovaleric Acidemia. As demonstrated by the high false-positive rates[4], relying solely on m/z transitions compromises diagnostic trustworthiness.

By implementing a second-tier LC-MS/MS assay validated strictly according to CLSI C62-A and CLSI NBS04 guidelines[1][2], laboratories can establish a self-validating system. The integration of chromatographic separation with stable isotope dilution ensures absolute analytical specificity, virtually eliminating false positives caused by pivaloylcarnitine[3], and providing clinicians with the definitive data required for critical patient care.

References

  • CLSI NBS04 | Newborn Screening by Tandem Mass Spectrometry Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • CLSI C62-A | Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline Clinical and Laboratory Standards Institute (CLSI). URL:[Link]

  • Integrated Multianalyte Second-Tier Testing for Newborn Screening for MSUD, IVA, and GAMT Deficiencies SciELO. URL:[Link]

  • Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK MDPI. URL: [Link]

Sources

Validation

Analytical Comparison Guide: Correlating Isovaleryl-L-Carnitine and Isovalerylglycine in Isovaleric Acidemia Screening

Executive Summary & Biological Context Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase (IVD)[1]. This enzymatic blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase (IVD)[1]. This enzymatic block prevents the normal catabolism of isovaleryl-CoA into 3-methylcrotonyl-CoA. Consequently, the accumulated isovaleryl-CoA is shunted into alternative metabolic pathways, leading to the production of two primary diagnostic biomarkers: isovaleryl-L-carnitine (IVC or i-C5) via carnitine N-acyltransferase, and isovalerylglycine (IVG) via glycine N-acyltransferase[1].

Accurate quantification and correlation of these two biomarkers are critical for drug development professionals and clinical researchers. While first-tier newborn screening (NBS) relies heavily on total C5-acylcarnitines, the lack of specificity often necessitates second-tier testing. This guide objectively compares analytical platforms for measuring IVC and IVG, provides self-validating experimental protocols, and analyzes the correlative data used to stratify disease severity.

Pathway L Leucine I_CoA Isovaleryl-CoA L->I_CoA Transamination M_CoA 3-Methylcrotonyl-CoA I_CoA->M_CoA IVD Enzyme (Blocked in IVA) IVC Isovaleryl-L-Carnitine (IVC) I_CoA->IVC Carnitine Conjugation IVG Isovalerylglycine (IVG) I_CoA->IVG Glycine Conjugation

Fig 1: Leucine catabolism pathway illustrating the accumulation of IVC and IVG due to IVD deficiency.

The Analytical Challenge: Isobaric Interference

In standard high-throughput NBS, Flow Injection Analysis-Tandem Mass Spectrometry (FIA-TMS) is used to detect total C5-acylcarnitines[2]. However, FIA-TMS measures analytes based solely on mass-to-charge ratio (m/z) without prior chromatographic separation.

The Causality of False Positives: IVC (i-C5) is strictly isobaric with several other compounds, most notably pivaloylcarnitine (p-C5) and 2-methylbutyrylcarnitine (m-C5) [2]. Pivaloylcarnitine frequently appears in neonatal blood due to maternal use of pivalate-generating antibiotics or pivalic acid derivatives in nipple creams[3]. Because i-C5 and p-C5 share the exact same molecular weight and yield identical primary product ions (e.g., m/z 85.0) in a standard collision cell, FIA-TMS cannot distinguish between a healthy infant exposed to maternal antibiotics and an infant with life-threatening IVA[2].

To resolve this, modern laboratories employ second-tier LC-MS/MS to either chromatographically separate the C5 isomers or directly quantify IVG, which does not suffer from pivalate interference[4].

Comparative Analysis of Biomarker Detection Platforms

Selecting the correct analytical approach requires balancing throughput, specificity, and quantitative rigor. Table 1 compares the three primary platforms used in IVA biomarker research.

Table 1: Comparison of Analytical Platforms for IVC and IVG

PlatformTarget AnalytesSeparation MechanismSpecificityThroughputPrimary Utility
FIA-TMS Total C5-acylcarnitinesNone (Direct Injection)Low (Isobaric interference)[2]High (<2 min/sample)1st-tier Newborn Screening
LC-MS/MS IVC, IVG, specific C5 isomersChromatographic retention timeHigh (Resolves p-C5, m-C5, i-C5)[2]Medium (5-10 min/sample)2nd-tier confirmation & Research
GC-MS IVG, Organic AcidsVolatilization & GC separationHighLow (Derivatization required)[4]Comprehensive urine organic profiling

Self-Validating LC-MS/MS Protocol for DBS Extraction

To ensure trustworthiness and reproducibility, the following protocol details a self-validating LC-MS/MS workflow for the simultaneous extraction and quantification of IVC and IVG from Dried Blood Spots (DBS).

Causality in Experimental Design: This method utilizes stable isotope dilution. By spiking the extraction buffer with isotopically labeled standards (D9-isovaleryl-L-carnitine and 13C2-isovalerylglycine), the protocol creates a self-validating system[5]. Any matrix effects (ion suppression/enhancement) or extraction losses will equally affect the endogenous biomarker and its heavy isotope counterpart, allowing the ratio to remain constant and ensuring absolute quantitative accuracy.

Step-by-Step Methodology
  • Sample Preparation & Extraction:

    • Punch a 3.2 mm disc from the DBS card into a 96-well microplate.

    • Add 100 µL of extraction solvent (Methanol:Water, 80:20 v/v) spiked with 10 µM of D9-isovaleryl-L-carnitine and 13C2-isovalerylglycine[5]. Rationale: Methanol precipitates hemoglobin and other proteins while effectively solubilizing the polar acylcarnitines and acylglycines.

    • Incubate on an orbital shaker at 400 rpm for 30 minutes at room temperature.

    • Transfer the supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 50 µL of Mobile Phase A (Water with 0.1% formic acid).

  • Chromatographic Separation (LC):

    • Inject 5 µL onto a reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) or a specialized chiral column (e.g., CHIRALPAK ZWIX) to resolve C5 isomers[2].

    • Run a gradient elution using Mobile Phase A and Mobile Phase B (Acetonitrile with 0.1% formic acid). Rationale: The gradient gradually increases the organic modifier, eluting the highly polar IVG first, followed by the specific separation of p-C5 and i-C5 based on subtle hydrophobic differences in their branched carbon chains.

  • Mass Spectrometry (MRM Detection):

    • Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Monitor the specific transitions: IVC (m/z 246.2 → 85.0) and IVG (m/z 160.1 → 74.0)[2].

LCMS_Workflow DBS DBS Punch (3.2 mm) Extract Extraction + Isotope Standards DBS->Extract Methanol LC LC Separation (Resolves Isobars) Extract->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Eluent Data Quantification (IVC & IVG) MS->Data Peak Area Ratios

Fig 2: Self-validating LC-MS/MS workflow for accurate IVC and IVG quantification from DBS.

Experimental Data: Correlation Between IVC and IVG

The clinical utility of measuring both IVC and IVG lies in their strong correlation with disease severity. Recent large-scale newborn screening cohorts have demonstrated that patients can be stratified into "classic" (severe, life-threatening) and "attenuated" (mild, often asymptomatic) phenotypes based on these biomarker levels[6].

Causality of Biomarker Ratios: In severe IVD deficiency, the massive backlog of isovaleryl-CoA forces maximum flux through both the carnitine and glycine conjugation pathways, resulting in exponentially higher levels of both IVC and IVG. In attenuated variants (e.g., the A282V mutation), residual enzyme activity prevents massive accumulation, keeping IVC and IVG levels moderately elevated but below critical toxicity thresholds[3].

Table 2: Correlative Data of IVC and IVG across IVA Phenotypes

Phenotype ClassificationMedian IVC (µmol/L)Median IVG (mmol/mol Cr)Clinical Manifestation
Classic (Severe) 10.6 (Range: 4.3 - 21.7)[7]1750[7]Neonatal metabolic crisis, severe acidosis, coma[1]
Attenuated (Mild) 2.7 (Range: 0.7 - 6.4)[7]180[7]Often asymptomatic, mild intermittent acidosis[6]
Diagnostic Cutoffs < 5.6 [6]< 334 [6]Thresholds used to predict mild vs. severe disease

Note: A positive FIA-TMS result (High Total C5) paired with an IVG level of < 0.5 nmol/mL in DBS or undetectable in urine strongly indicates a false positive driven by pivaloylcarnitine[4].

Conclusion

For drug development and clinical diagnostics, the correlation between isovaleryl-L-carnitine and isovalerylglycine provides a highly reliable, self-validating matrix for confirming Isovaleric Acidemia and predicting disease severity. While FIA-TMS remains the standard for high-throughput first-tier screening, its susceptibility to isobaric interference demands robust second-tier LC-MS/MS protocols. By leveraging stable isotope dilution and precise chromatographic separation, laboratories can confidently distinguish between life-threatening classic IVA, asymptomatic attenuated variants, and iatrogenic false positives.

References

  • Dercksen, M. (2014). Isovaleric acidemia: an integrated approach toward predictive laboratory medicine. University of Amsterdam. URL:[Link]

  • Shigematsu, Y., et al. (2010). Useful second-tier tests in expanded newborn screening of isovaleric acidemia and methylmalonic aciduria. PubMed. URL:[Link]

  • MedLink Neurology. (n.d.). Isovaleric acidemia. URL: [Link]

  • Grünert, S. C., et al. (2025). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. MDPI. URL:[Link]

  • Maeda, Y., et al. (2022). A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. PMC. URL:[Link]

  • Moorthie, S., et al. (2015). Introduction of a Simple Second Tier Screening Test for C5 Isobars in Dried Blood Spots: Reducing the False Positive Rate for Isovaleric Acidaemia in Expanded Newborn Screening. PMC. URL:[Link]

  • Mütze, U., et al. (2023). Isovaleric aciduria identified by newborn screening: Strategies to predict disease severity and stratify treatment. ResearchGate. URL:[Link]

  • Cambridge Isotope Laboratories. (n.d.). MS/MS Screening Mixtures and Standards. Otsuka. URL:[Link]

Sources

Comparative

Publish Comparison Guide: Reference Ranges for Isovaleryl-L-Carnitine (C5) in Neonates vs. Adults

Executive Summary Isovaleryl-L-carnitine (C5) is a critical acylcarnitine biomarker primarily associated with Isovaleric Acidemia (IVA) , an autosomal recessive disorder of leucine catabolism.[1][2][3] While widely quant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isovaleryl-L-carnitine (C5) is a critical acylcarnitine biomarker primarily associated with Isovaleric Acidemia (IVA) , an autosomal recessive disorder of leucine catabolism.[1][2][3] While widely quantified in newborn screening (NBS) via Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS), its interpretation is complicated by the existence of isobaric interferences—specifically 2-methylbutyrylcarnitine and pivaloylcarnitine .[3]

This guide provides a technical comparison of reference ranges between neonates and adults, delineates the analytical methodologies required to resolve isobaric conflicts, and establishes a self-validating workflow for distinguishing true metabolic pathology from drug-induced artifacts.

Part 1: Biological Context & Mechanism

The Leucine Catabolism Pathway

Elevated C5-carnitine stems from a block in the breakdown of Leucine. In Classic IVA, a deficiency in Isovaleryl-CoA Dehydrogenase (IVD) causes isovaleryl-CoA to accumulate.[4] This substrate is then conjugated with carnitine by carnitine N-acyltransferase to form isovalerylcarnitine, which is excreted in blood and urine.

Note on Isomers:

  • Isovaleryl-CoA: Leucine pathway (Pathogenic in IVA).[2]

  • 2-Methylbutyryl-CoA: Isoleucine pathway (Pathogenic in 2-Methylbutyryl-CoA Dehydrogenase Deficiency, 2-MBCD).

  • Pivaloyl-CoA: Exogenous (Antibiotics/Cosmetics).

Leucine_Catabolism cluster_legend Legend Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Transamination IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Decarboxylation MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA Normal Path IsovalerylCoA->MC_CoA Blocked in IVA C5 Isovaleryl-L-carnitine (C5 Acylcarnitine) IsovalerylCoA->C5 Conjugation (Detoxification) IVD_Enzyme Isovaleryl-CoA Dehydrogenase (IVD) Carnitine L-Carnitine Carnitine->C5 Path Metabolite Marker Biomarker (C5)

Figure 1: Mechanism of Isovaleryl-L-carnitine accumulation due to IVD deficiency.

Part 2: Comparative Reference Ranges

The interpretation of C5 levels requires distinct baselines for neonates (Dried Blood Spots - DBS) and adults (Plasma/Serum). Neonatal ranges are generally higher and more variable due to catabolic stress after birth and renal immaturity.

Table 1: Quantitative Reference Ranges (Neonates vs. Adults)
ParameterNeonates (0–7 Days)Children (>1 Year)Adults (>18 Years)
Specimen Type Dried Blood Spot (DBS)Plasma / SerumPlasma / Serum
Methodology FIA-MS/MS (Screening)LC-MS/MS (Quant)LC-MS/MS (Quant)
Reference Interval (95%) 0.06 – 0.44 µmol/L [1]< 0.63 nmol/mL [2]< 0.51 nmol/mL [2]
Screening Cutoff > 0.50 – 1.0 µmol/L [3]N/AN/A
Critical/Pathogenic > 2.0 µmol/L > 1.0 µmol/L> 0.8 µmol/L

Key Insights:

  • Unit Equivalence: In this context, 1 nmol/mL (plasma) is roughly equivalent to 1 µmol/L (blood).

  • Age-Related Decline: C5 levels naturally decrease after the neonatal period. An adult presenting with C5 > 0.6 µmol/L warrants immediate investigation for late-onset IVA or medication interference.

  • The "Grey Zone": Neonatal levels between 0.5 and 2.0 µmol/L are often false positives caused by pivaloylcarnitine or heterozygosity, requiring second-tier testing.

Part 3: Analytical Methodology & Protocols

To ensure scientific integrity, one must distinguish between Screening (Total C5) and Diagnosis (Isomer Separation).

The Isobaric Challenge

Standard FIA-MS/MS cannot resolve the following isobars (m/z 246):

  • Isovalerylcarnitine: IVA marker.[4][5][6][7]

  • 2-Methylbutyrylcarnitine: 2-MBCD marker.

  • Pivaloylcarnitine: Drug metabolite (False Positive).[1][3][5][8][9]

Second-Tier Experimental Protocol (UPLC-MS/MS)

This protocol is required when Total C5 > Cutoff.

Reagents:

  • Internal Standard: d9-Isovalerylcarnitine.[8]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Workflow:

  • Extraction: Punch 3.2mm DBS or take 10µL plasma. Extract with 100µL Methanol containing Internal Standard.

  • Derivatization (Optional but recommended): Butylated esters provide better sensitivity for acylcarnitines. Incubate with 3N HCl in n-butanol at 65°C for 15 mins.

  • Chromatography (Critical Step):

    • Column: C18 Reverse Phase (e.g., BEH C18 1.7µm).

    • Gradient: Slow ramp from 40% B to 60% B over 10 minutes. Note: Rapid gradients will co-elute isomers.

    • Separation Order: Pivaloylcarnitine (elutes first) → 2-Methylbutyrylcarnitine → Isovalerylcarnitine.

Diagnostic Logic Workflow

C5_Workflow Screen Primary Screen (FIA-MS/MS) Result Total C5 Result Screen->Result Normal < Cutoff (Normal) Result->Normal < 0.5 µmol/L Elevated > Cutoff (Elevated) Result->Elevated > 0.5 µmol/L Tier2 Second-Tier Test (UPLC-MS/MS Separation) Elevated->Tier2 Reflex Testing Isoval Peak: Isovaleryl-L-carnitine Tier2->Isoval Methyl Peak: 2-Methylbutyryl-carnitine Tier2->Methyl Pival Peak: Pivaloylcarnitine Tier2->Pival Diag_IVA Diagnosis: Isovaleric Acidemia (IVA) Isoval->Diag_IVA Diag_MBCD Diagnosis: 2-MBCD Deficiency Methyl->Diag_MBCD Diag_False False Positive: Antibiotic/Cream Interference Pival->Diag_False

Figure 2: Logical workflow for differentiating C5 elevations.

Part 4: Interpretation & False Positives[1]

The Pivalate Interference

Pivalic acid is a moiety found in certain antibiotics (e.g., Pivmecillinam, Pivampicillin) and nipple creams (containing isodecyl neopentanoate).

  • Mechanism: Pivalate is released in the body and conjugated with carnitine to form Pivaloylcarnitine.

  • Impact: Pivaloylcarnitine is isobaric to Isovalerylcarnitine.[1][9] It can elevate "Total C5" readings to 2.0 – 8.0 µmol/L, mimicking severe metabolic disease [4].

  • Differentiation: Only chromatographic separation (UPLC) or urine organic acid analysis (absence of isovalerylglycine) can rule this out.

Clinical Correlation[8][10][11][12]
  • Neonates: High C5 + High Isovalerylglycine (Urine) = Classic IVA .[1]

  • Adults: Mildly elevated C5 (0.6 - 1.0 µmol/L) is often asymptomatic "Mild IVA" or heterozygosity, but requires confirmation to rule out carnitine deficiency secondary to pivalate medication.

References

  • Nemchinova, E. Assessment of reference intervals of acylcarnitines in newborns in Siberia. Acta Biomedica Scientifica. 2022.

  • Mayo Clinic Laboratories.[10][11] Acylcarnitines, Quantitative, Plasma - Reference Values. Mayo Clinic Test Catalog.

  • Ohio Department of Health. Newborn Screening Reference Ranges. Ohio.gov.

  • Boemer, F. et al. Raising Awareness of False Positive Newborn Screening Results Arising from Pivalate-Containing Creams and Antibiotics. MDPI. 2018.

  • Waters Corporation. An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines. Waters Application Notes.

Sources

Validation

Cross-Validation of C5-Carnitine Measurement: A Comparative Guide for MS Platforms

Executive Summary In metabolic phenotyping and newborn screening (NBS), the accurate measurement of C5-carnitine is a critical yet prone-to-error workflow. The primary challenge lies in the isobaric complexity of the C5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In metabolic phenotyping and newborn screening (NBS), the accurate measurement of C5-carnitine is a critical yet prone-to-error workflow. The primary challenge lies in the isobaric complexity of the C5 species. The standard high-throughput method, Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), reports a cumulative value for nominal mass 302 Da, failing to distinguish between Isovalerylcarnitine (IVC) , 2-Methylbutyrylcarnitine (2MBC) , and the iatrogenic artifact Pivaloylcarnitine (PivC) .

This guide details the cross-validation protocol to bridge the gap between the speed of FIA-MS/MS and the specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is designed for laboratory directors and scientists seeking to validate second-tier confirmatory assays in compliance with CLSI C62-A standards.

Part 1: The Technical Challenge – Isobaric Interference

The clinical necessity for cross-validation stems from the distinct pathologies associated with C5 isomers. FIA-MS/MS cannot resolve these due to identical precursor/product ion pairs (


 302 

85).
IsomerStructureClinical SignificanceOrigin
Isovalerylcarnitine (IVC) BranchedIsovaleric Acidemia (IVA) Leucine Catabolism
2-Methylbutyrylcarnitine (2MBC) Branched2-Methylbutyryl-CoA Dehydrogenase Deficiency (2MBCD) Isoleucine Catabolism
Pivaloylcarnitine (PivC) TertiaryFalse Positive (No pathology)Antibiotics (Pivalic acid)
Valerylcarnitine LinearGlutaric Aciduria Type II (rarely isolated)Fatty Acid Oxidation

The Scientist’s Insight:

“Trusting FIA alone for C5 diagnosis is akin to weighing a locked suitcase to determine if it contains gold or lead. You get a total mass, but no insight into the content. LC-MS/MS acts as the key to open the suitcase.”

Part 2: Platform Comparison & Selection

Comparative Performance Matrix
FeatureFIA-MS/MS (Screening)LC-MS/MS (Confirmation)
Throughput High (~1.5 min/sample)Moderate (8–12 min/sample)
Separation Mechanism None (Direct Infusion)Hydrophobic/Steric (C18 or PFP Column)
Sensitivity Moderate (Ion suppression risk)High (Matrix diversion possible)
Specificity Low (Sum of all C5s)High (Baseline resolution of isomers)
Primary Use Case Population ScreeningDifferential Diagnosis / Second-Tier Test

Part 3: Experimental Protocols

Sample Preparation (Unified)

To ensure valid cross-platform comparison, use the same extract for both injections whenever possible to eliminate extraction variability.

  • Matrix: Dried Blood Spots (DBS) or Plasma.[1][2][3]

  • Internal Standard (Critical): Use Deuterated Isovalerylcarnitine (

    
    -C5).
    
    • Why:

      
      -C5 compensates for ionization suppression. Do not use 
      
      
      
      -C3 or other proxies, as their retention times in LC will differ, rendering them useless for matrix effect correction in the chromatographic method.
  • Derivatization: Butanol-HCl (3N) at 65°C for 15 mins.

    • Why: Butylation increases proton affinity, significantly boosting sensitivity for C5 species compared to non-derivatized methods.

FIA-MS/MS Workflow (Baseline)
  • Mobile Phase: 80% Acetonitrile / 20% Water / 0.02% Formic Acid.

  • Flow Rate: Variable flow (e.g., 0.05 mL/min

    
     0.5 mL/min step) to introduce sample.
    
  • Scan Type: Neutral Loss Scan of 102 Da (butyl formate) or MRM (

    
     for butylated C5).
    
LC-MS/MS Workflow (The Validator)

This protocol focuses on the separation of IVC, 2MBC, and PivC.

  • Column: Pentafluorophenyl (PFP) or High-Strength Silica (HSS) T3 C18.

    • Expert Note: Standard C18 columns often struggle to baseline-separate IVC and 2MBC. PFP phases offer superior selectivity for isomeric acylcarnitines due to pi-pi interactions.

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient Profile:

    • Hold 10% B for 1 min (divert to waste to remove salts).

    • Linear ramp 10%

      
       60% B over 8 mins.
      
    • Wash at 95% B.

  • Criteria: Baseline resolution (

    
    ) between IVC and 2MBC is mandatory for validation.
    

Part 4: Visualization of Workflows

Workflow Logic Diagram

The following diagram illustrates the decision matrix for handling high C5 results.

C5_Workflow Start Newborn Screening Sample (DBS) Extract Extraction & Derivatization Start->Extract FIA FIA-MS/MS (Total C5 Measurement) Extract->FIA Check C5 > Cutoff? FIA->Check Quantify Total C5 Normal Report Normal Check->Normal No (< 0.5 µM) LCMS 2nd Tier LC-MS/MS (Isomer Separation) Check->LCMS Yes (> 0.5 µM) Analysis Data Analysis: IVC vs 2MBC vs PivC LCMS->Analysis Diagnosis Differential Diagnosis Analysis->Diagnosis Identify Peak

Caption: Logical workflow for C5 screening. FIA acts as the gatekeeper; LC-MS/MS provides the specific identification required for clinical action.

Part 5: Data Analysis & Interpretation

The Concordance Trap

Do not expect a 1:1 correlation (


) between FIA and LC-MS/MS for patient samples.
  • FIA Result = [IVC] + [2MBC] + [PivC] + [Background Noise]

  • LC Result = [IVC] + [2MBC] (Summed individually)

Validation Acceptance Criteria:

  • Linearity:

    
     for individual isomers on LC-MS/MS.
    
  • Bias Assessment (Bland-Altman): FIA will consistently read 10-20% higher than the sum of LC peaks due to isobaric noise and background integration in the direct injection method. This positive bias is acceptable if consistent.

  • Retention Time Stability:

    
     min variability allowed for LC peaks to ensure isomer ID.
    
Diagnostic Algorithm

Use the specific peak identification to drive the clinical response.

Diagnosis_Logic Result LC-MS/MS Dominant Peak PivC Pivaloylcarnitine (Antibiotic Artifact) Result->PivC IVC Isovalerylcarnitine Result->IVC MBC 2-Methylbutyrylcarnitine Result->MBC Action1 Check Maternal Antibiotics Report: False Positive PivC->Action1 Action2 Suspect Isovaleric Acidemia (IVA) Urgent Referral IVC->Action2 Action3 Suspect 2-MBCD / SBCADD Confirmatory Genetics MBC->Action3

Caption: Diagnostic decision tree based on the specific isomer identified via LC-MS/MS.

Part 6: Troubleshooting & Optimization

  • Carryover in FIA: High C5 samples (often PivC) can contaminate subsequent samples in FIA due to lack of column washing.

    • Solution: Implement "sawtooth" wash steps or blanks between samples in FIA.

  • Retention Time Drift in LC:

    • Cause: pH fluctuation in Mobile Phase A.

    • Fix: Freshly prepare ammonium acetate buffers daily; pH affects the ionization state and interaction with the PFP/C18 stationary phase.

  • Sensitivity Loss:

    • Check: If using non-derivatized methods, sensitivity drops 5-10x. Ensure the LC-MS/MS is clean (ion transfer tube) if moving away from butylation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2014).[6] Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline (C62-A).[6][7][8][9] CLSI.[6][9] [Link]

  • Matern, D., et al. (2007).[2] Reduction of the false-positive rate in newborn screening by implementation of MS/MS-based second-tier tests: the Mayo Clinic experience (2004–2007).[2] Journal of Inherited Metabolic Disease.[2] [Link]

  • Forni, S., et al. (2010).[2] Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Molecular Genetics and Metabolism.[2][3][10] [Link]

  • Shigematsu, Y., et al. (2010). Newborn screening for isovaleric acidemia: effectiveness of a second-tier test for isovalerylglycine and isovalerylcarnitine. Pediatrics International. [Link]

  • Boemer, F., et al. (2014). Surprising causes of C5-carnitine false positive results in newborn screening.[2] Clinical Chemistry and Laboratory Medicine.[2][3][9][10][11] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Isovaleryl-L-carnitine Chloride: A Comparative Analysis of Purity Standards

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Metabolic Significance of Isovaleryl-L-carnitine and the Imperative of Purity Isovaleryl-L-carnitine is an acylcarnitine of signi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolic Significance of Isovaleryl-L-carnitine and the Imperative of Purity

Isovaleryl-L-carnitine is an acylcarnitine of significant interest in biomedical research. It is a key biomarker for the diagnosis and monitoring of the inherited metabolic disorder Isovaleric Acidemia (IVA), which results from a deficiency of the isovaleryl-CoA dehydrogenase enzyme.[1][2] In patients with IVA, toxic isovaleric acid accumulates and is detoxified by conjugation with L-carnitine, leading to elevated levels of isovaleryl-L-carnitine that are excreted in the urine.[3][4] Accurate quantification of this metabolite is therefore critical for clinical management. Beyond its role in diagnostics, isovaleryl-L-carnitine is used in metabolic research to study fatty acid oxidation, mitochondrial function, and cellular energy homeostasis.[5]

Given its central role as a biomarker and research tool, the purity of isovaleryl-L-carnitine chloride standards is not a trivial matter. The presence of impurities—be they chemical, isomeric, or enantiomeric—can have profound consequences, leading to inaccurate quantification, misinterpretation of metabolic data, and confounded biological experiments.[6] This guide provides an in-depth comparative analysis of the available purity standards for isovaleryl-L-carnitine chloride, offering practical, field-proven insights into selecting and verifying the appropriate grade for your research needs.

Understanding Purity Standards: Beyond the Percentage

It is crucial to recognize that as of this guide's publication, there are no official pharmacopeial monographs for isovaleryl-L-carnitine chloride in the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or Japanese Pharmacopoeia (JP). Therefore, researchers must rely on the "research grade" standards offered by commercial suppliers. The purity designation on a Certificate of Analysis (CoA) encompasses several distinct parameters:

  • Chemical Purity: The percentage of the compound of interest relative to all other chemical substances. This is typically determined by High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR).

  • Isomeric Purity: The purity relative to constitutional isomers. For isovaleryl-L-carnitine (a C5 acylcarnitine), the most critical isomeric impurity is valeryl-L-carnitine, which has the same mass and similar chromatographic behavior, making it a significant challenge for non-specific analytical methods.[7]

  • Enantiomeric (Chiral) Purity: The purity of the biologically active L-enantiomer relative to the inactive or potentially detrimental D-enantiomer. Since the carnitine shuttle is stereospecific, the presence of D-carnitine derivatives can interfere with biological assays.

  • Isotopic Purity: For isotopically labeled internal standards (e.g., d3, d9), this refers to the percentage of the labeled molecule versus its unlabeled counterpart and other isotopic variants. High isotopic purity is essential for accurate quantification by mass spectrometry.[8]

Comparative Analysis of Commercial Purity Standards

The purity of commercially available isovaleryl-L-carnitine chloride varies between suppliers. The following table summarizes the typical purity specifications advertised by major chemical suppliers. It is imperative to obtain a lot-specific Certificate of Analysis for detailed information before use.

Supplier Advertised Purity Method(s) Cited Form Notes
Cayman Chemical ≥95%[1][9]Not specified on product pageCrystalline SolidOffers isotopically labeled (d3) versions for use as internal standards.[9]
Sigma-Aldrich ≥94.0%[10]HPLCPowder or CrystalsSpecifies water content as an impurity (≤10%).[10]
Larodan >98%[2]Not specified on product pageSolidProvides a detailed Certificate of Analysis with purchase.
Klivon Not specifiedNot specified on product pageNeatMarketed as an impurity standard, implying characterization.[7]

This table is a summary of publicly available data and is not exhaustive. Researchers must always consult the lot-specific CoA for definitive specifications.

Key Analytical Methodologies for Purity Verification

Trust in a reference standard should not be absolute. A self-validating system, where the end-user has the capability to verify critical parameters, is the cornerstone of robust science. Below are detailed protocols for the essential analytical methods used to assess the purity of isovaleryl-L-carnitine chloride.

Chemical and Isomeric Purity by UPLC-MS/MS

Expertise & Rationale: Tandem mass spectrometry (MS/MS) coupled with Ultra-Performance Liquid Chromatography (UPLC) is the gold standard for acylcarnitine analysis.[6] It offers superior sensitivity and specificity over simple HPLC-UV. The chromatographic step is critical for separating isovaleryl-L-carnitine from its isomer, valeryl-L-carnitine. Without this separation, mass spectrometry alone cannot differentiate between them, leading to overestimation. This method is adapted from established protocols for acylcarnitine quantification in biological matrices.

  • Standard Preparation:

    • Accurately weigh and dissolve the isovaleryl-L-carnitine chloride standard in HPLC-grade water to create a 1 mg/mL stock solution.

    • Perform serial dilutions in a 70:30 acetonitrile:water (v/v) mixture to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare a separate solution of an isotopically labeled internal standard (e.g., isovaleryl-L-carnitine-d9) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation:

    • To 50 µL of each calibrator and blank sample, add 50 µL of the internal standard solution.

    • Vortex briefly to mix.

  • UPLC Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: ACQUITY UPLC HSS T3 (2.1 x 150 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1.0 min: 2% B

      • 1.0-8.0 min: Linear gradient to 98% B

      • 8.0-9.0 min: Hold at 98% B

      • 9.1-10.0 min: Return to 2% B and re-equilibrate.

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Mass Spectrometer: Tandem quadrupole (e.g., Waters Xevo TQ-S).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Key Transitions:

      • Isovaleryl-L-carnitine: Precursor ion m/z 246.2 → Product ion m/z 85.1 (Characteristic neutral loss of 60 Da and fragmentation of acyl chain).

      • Isovaleryl-L-carnitine-d9 (Internal Standard): Precursor ion m/z 255.2 → Product ion m/z 85.1.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage & Collision Energy: Optimize for maximum signal intensity for each compound.

Plot the peak area ratio (Analyte/Internal Standard) against the concentration of the calibrators. The linearity of this curve (R² > 0.99) confirms the method's accuracy. Analyze the chromatogram for any secondary peaks, paying close attention to the retention time of valeryl-L-carnitine if a standard is available. The presence of other acylcarnitines can also be screened by adding their respective MRM transitions.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh & Dissolve Standard B Serial Dilution (Calibrators) A->B C Add Internal Standard (IS) B->C D Inject on UPLC System C->D E HSS T3 Column (Isomer Separation) D->E F Ionize (ESI+) & Select Precursor Ion E->F G Fragment (CID) & Select Product Ion F->G H Detect Ions (MRM) G->H I Integrate Peaks (Analyte & IS) H->I J Calculate Area Ratios (Analyte/IS) I->J K Plot Calibration Curve & Assess Purity J->K

Caption: UPLC-MS/MS workflow for purity assessment.

Enantiomeric Purity by Chiral HPLC

Expertise & Rationale: The biological functions of carnitine and its derivatives are strictly stereospecific to the L-enantiomer. The D-enantiomer is not biologically active and can competitively inhibit processes involving L-carnitine. Therefore, verifying the enantiomeric purity is essential for any biological application. Since enantiomers have identical physical properties, they cannot be separated by standard reversed-phase HPLC. This requires a chiral stationary phase or derivatization with a chiral reagent. The following protocol is based on a validated method for determining D-carnitine in L-carnitine via derivatization.[11]

  • Reagents:

    • (+)-FLEC (1-(9-Fluorenyl)ethyl chloroformate) derivatizing agent.

    • Acetonitrile (HPLC grade).

    • Acetone (HPLC grade).

    • Borate Buffer (0.1 M, pH 8.5).

  • Derivatization Procedure:

    • Prepare a 1 mg/mL solution of isovaleryl-L-carnitine chloride in water.

    • In a vial, mix 100 µL of the standard solution with 200 µL of borate buffer.

    • Add 300 µL of a 1.5 mM solution of (+)-FLEC in acetone.

    • Vortex and allow the reaction to proceed at room temperature for 1 hour, protected from light.

    • Quench the reaction by adding 100 µL of a 10 mM solution of glycine.

  • HPLC Conditions:

    • Column: A standard octadecyl (C18) column (e.g., 250 x 4.6 mm, 5 µm). The chiral derivatization allows separation on a non-chiral column.

    • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 50 mM, pH 3.0) at a ratio of approximately 60:40 (v/v). This may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence detector.

    • Wavelengths: Excitation at 260 nm, Emission at 310 nm.[11]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • The derivatized L- and D-enantiomers will appear as two separate peaks (diastereomers).

    • Calculate the percentage of the D-enantiomer peak area relative to the total area of both peaks to determine the enantiomeric impurity.

Chiral_HPLC_Workflow A Dissolve Isovaleryl-L-Carnitine Standard B Derivatize with Chiral Reagent ((+)-FLEC) A->B C Formation of Diastereomers (L-FLEC and D-FLEC) B->C D Inject on a Standard C18 HPLC Column C->D E Separation of Diastereomers D->E F Detect by Fluorescence (Ex: 260nm, Em: 310nm) E->F G Quantify Peak Areas to Determine % D-Impurity F->G

Caption: Chiral purity analysis via derivatization.

Common Impurities and Their Scientific Impact

An understanding of potential impurities is key to mitigating their impact. For synthetic isovaleryl-L-carnitine chloride, impurities can arise from starting materials, side reactions, or degradation.

  • L-Carnitine: Unreacted L-carnitine from the synthesis process is a common impurity. While biologically active, its presence will lead to an overestimation of the isovaleryl-L-carnitine concentration if a non-specific detection method is used.

  • Isovaleric Acid: Residual isovaleric acid can be present. This is a toxic metabolite in IVA and its presence in a standard could confound studies on cellular toxicity.[10]

  • Valeryl-L-carnitine (Isomer): As a constitutional isomer, it has the same mass-to-charge ratio and is difficult to separate chromatographically. Its presence directly impacts the accuracy of mass spectrometry-based quantification unless baseline separation is achieved. This is particularly problematic in metabolomics, where distinguishing between these two C5 acylcarnitines is vital for correct pathway analysis.[6]

  • D-Isovaleryl-carnitine (Enantiomer): The presence of the D-enantiomer can act as a competitive inhibitor in biological systems that rely on the L-form, potentially leading to misleading results in functional assays.

Practical Recommendations for Researchers

  • Always Request a Lot-Specific CoA: Do not rely on the general purity listed on the product webpage. The CoA provides the actual analytical data for the batch you are using.

  • Select Grade Based on Application: For non-quantitative applications like western blot validation, a ≥95% purity may suffice. For quantitative metabolomics or as a calibration standard for clinical assays, the highest available purity (>98%) is strongly recommended.

  • Employ Isotopic Internal Standards: For any mass spectrometry-based quantification, the use of a stable isotope-labeled internal standard (e.g., isovaleryl-L-carnitine-d9) is non-negotiable. It corrects for variations in sample preparation, injection volume, and instrument response, dramatically improving accuracy and precision.

  • Perform In-House Verification: If your laboratory has the capability, a simple UPLC-MS/MS run to confirm the identity and screen for obvious impurities is a worthwhile investment before beginning critical experiments.

Conclusion

The quality of a reference standard is a foundational element of experimental success. In the case of isovaleryl-L-carnitine chloride, where no universal pharmacopeial standard exists, the onus is on the researcher to critically evaluate and select the appropriate material. By understanding the different facets of purity, employing robust analytical verification methods like UPLC-MS/MS and chiral HPLC, and being aware of potential isomeric and enantiomeric pitfalls, scientists can ensure the accuracy and reliability of their data. This diligence is paramount for advancing our understanding of metabolic diseases and developing new therapeutic strategies.

References

  • Roe, C. R., et al. (1984). L-carnitine therapy in isovaleric acidemia. The Journal of Clinical Investigation. [Link]

  • PubMed. (n.d.). L-carnitine therapy in isovaleric acidemia. [Link]

  • Pharmaffiliates. (n.d.). Levocarnitine-impurities. [Link]

  • Zuniga, A., & Li, L. (2015). Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines. Frontiers in Bioengineering and Biotechnology. [Link]

  • Kocsi, R., et al. (2019). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Molecules. [Link]

  • Yang, S., et al. (2005). Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization-Mass Spectrometry. Clinical Chemistry. [Link]

  • Al-Dirbashi, O. Y., et al. (2007). EFFECT OF ACETONITRILE CONCENTRATION ON ACYLCARNITINES MEASUREMENT BY TANDEM MASS SPECTROMETRY. Kasr El Aini Medical Journal. [Link]

  • E. W. Tsai, et al. (2002). A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Schwaiger, M., et al. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]

  • PubChem. (n.d.). Isovaleryl l-carnitine chloride. [Link]

  • Nakano, M., et al. (2021). Enantioselective determination of carnitine enantiomers in food and supplement samples by chiral liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Waters Corporation. (n.d.). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. [Link]

Sources

Validation

Evaluating Linearity and Limit of Detection for Isovaleryl-L-carnitine: A Comparative Technical Guide

Executive Summary: The C5 Analytical Challenge Isovaleryl-L-carnitine (C5) is a critical biomarker for Isovaleric Acidemia (IVA) , an inborn error of leucine metabolism. However, accurate quantification is plagued by a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C5 Analytical Challenge

Isovaleryl-L-carnitine (C5) is a critical biomarker for Isovaleric Acidemia (IVA) , an inborn error of leucine metabolism. However, accurate quantification is plagued by a specific analytical hurdle: isobaric interference .

In standard Newborn Screening (NBS) using Flow Injection Analysis (FIA-MS/MS), C5 cannot be distinguished from its isomers: Pivaloylcarnitine (exogenous, from antibiotic use) and 2-Methylbutyrylcarnitine (2-MBCD deficiency). This leads to false positives.[1] Therefore, the evaluation of linearity and Limit of Detection (LOD) for C5 is not just about sensitivity—it is about chromatographic resolution combined with quantitative rigor.

This guide compares the two dominant methodologies for C5 evaluation:

  • Derivatized (Butylated) LC-MS/MS: The gold standard for sensitivity and retention.

  • Non-Derivatized LC-MS/MS: The modern alternative focusing on speed and simplicity.

Comparative Analysis: Derivatized vs. Non-Derivatized

The choice between derivatization and direct analysis fundamentally alters the linearity and LOD profile of the assay.

Mechanism of Action
  • Derivatization (Butylation): Converts the carboxylic acid group of the carnitine to a butyl ester using n-butanol/HCl. This increases the hydrophobicity, enhancing retention on C18 columns and improving electrospray ionization (ESI) efficiency (positive mode) by facilitating protonation.

  • Non-Derivatized: Analyzes the native zwitterion. Requires polar-retentive stationary phases (like HILIC or specialized C18) to prevent early elution with ion suppression.

Performance Data Comparison
MetricMethod A: Butylated LC-MS/MS (Recommended)Method B: Non-Derivatized LC-MS/MS Causality / Insight
LOD (Limit of Detection) 0.002 – 0.01 µM (approx. 0.5–3 ng/mL)0.02 – 0.05 µM (approx. 5–12 ng/mL)Butyl esters ionize more efficiently in ESI+ than native zwitterions, yielding 5–10x higher signal-to-noise.
Linearity (

)
> 0.995 (Dynamic Range: 0.01 – 50 µM)> 0.990 (Dynamic Range: 0.05 – 50 µM)Both are linear, but derivatization maintains linearity at lower concentrations due to reduced background noise.
Isomer Separation Excellent (Baseline resolution of i-C5, p-C5, 2-MBC)Moderate to Good (Column dependent; HILIC often struggles with isomer selectivity compared to C18).Hydrophobic interaction (C18 + Butyl) offers superior selectivity for structural isomers compared to polar interactions.
Sample Prep Time High (Requires incubation + evaporation, ~1-2 hours)Low (Protein crash only, ~20 mins)Derivatization adds labor but buys sensitivity.
Matrix Effects Low (Elutes in cleaner region of chromatogram)Moderate/High (Early elution often overlaps with salts/phospholipids).

Detailed Experimental Protocol: Validating Linearity & LOD

This protocol focuses on Method A (Butylated) as it represents the rigorous standard for confirming IVA cases where low-level sensitivity and isomer differentiation are paramount.

A. Preparation of Calibration Standards

Objective: Create a self-validating calibration curve that brackets the clinical decision limits.

  • Stock Solution: Dissolve authentic Isovaleryl-L-carnitine-d9 (Internal Standard) and unlabeled Isovaleryl-L-carnitine in 50:50 Methanol:Water.

  • Calibrators: Prepare 8 non-zero levels.

    • Range: 0.01 µM to 50 µM.

    • Rationale: The low end (0.01 µM) tests the LOD; the high end (50 µM) covers pathological IVA levels.

  • QC Samples: Prepare Low (0.05 µM), Medium (2 µM), and High (40 µM) independently of calibrators.

B. Sample Preparation (Derivatization Workflow)[2][3]
  • Extraction: Aliquot 10 µL of plasma/urine. Add 100 µL Methanol containing Internal Standard (IS). Vortex 30s. Centrifuge 10,000 x g for 5 min.

  • Evaporation: Transfer supernatant to a glass vial. Evaporate to dryness under

    
     at 40°C.
    
  • Derivatization: Add 50 µL 3N n-Butanol in HCl . Cap and incubate at 65°C for 15 minutes .

    • Critical Control: Do not overheat. excessive heat can cause hydrolysis of the acyl chain.

  • Reconstitution: Evaporate reagent to dryness. Reconstitute in 100 µL Mobile Phase A:B (80:20).

C. LC-MS/MS Conditions[2][4][5][6][7][8]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0-1 min: 10% B (Load)

    • 1-6 min: Linear ramp to 60% B (Separation of Isomers)

    • 6-8 min: 98% B (Wash)

  • MS Transitions (ESI+):

    • Isovaleryl-L-carnitine (Butyl):

      
       (Quant), 
      
      
      
      (Qual).
    • Note: The 85.1 fragment is the characteristic carnitine backbone; 200.1 confirms the acyl chain structure.

Data Analysis & Validation Logic

To ensure scientific integrity, the validation must be a Self-Validating System .

Step 1: Linearity Assessment

Do not rely solely on


. Use Weighted Linear Regression (

or

)
.
  • Why? Homoscedasticity is rarely true in MS; variance increases with concentration. Unweighted regression biases the curve toward high standards, compromising accuracy at the LOD.

  • Acceptance Criteria:

    • ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      .[4]
      
    • Back-calculated accuracy of all standards must be within ±15% (±20% at LLOQ).

Step 2: LOD & LOQ Determination

Avoid the "Signal-to-Noise > 3" estimation if possible, as it is subjective. Use the Statistical Approach (CLSI C62-A aligned):

  • Analyze 10 replicates of a blank matrix spiked at a very low level (e.g., 0.01 µM).

  • Calculate Mean and Standard Deviation (

    
    ).
    
  • LOD =

    
     (or 
    
    
    
    of the low spike).
  • LOQ = The lowest concentration where Precision (CV) < 20% and Accuracy is 80–120%.

Step 3: Isomer Resolution Check (The "Kill Step")

Before accepting any linearity data, calculate the Chromatographic Resolution (


)  between Isovaleryl-L-carnitine and Pivaloylcarnitine.


  • Requirement:

    
     (Baseline separation).
    
  • Fail State: If

    
    , the LOD is invalid because the "noise" may actually be interference from pivalate.
    

Visualizations

Diagram 1: Analytical Workflow & Decision Logic

This diagram illustrates the critical path from sample extraction to data validation, highlighting the isomer separation checkpoint.

G Start Sample Source (Plasma/Urine) Prep Protein Precipitation (MeOH + IS) Start->Prep Deriv Butylation (n-BuOH/HCl, 65°C) Prep->Deriv Enhance Sensitivity LC LC Separation (C18 Gradient) Deriv->LC MS MS/MS Detection (MRM 302->85) LC->MS Check Isomer Resolution Check (Rs > 1.5) MS->Check Result Quantification (LOD/Linearity Valid) Check->Result Pass Fail Invalid Run (Optimize Gradient) Check->Fail Fail (Co-elution)

Caption: Workflow for C5 analysis emphasizing the critical "Isomer Resolution Check" required before validating LOD.

Diagram 2: Chemical Derivatization Mechanism

Visualizing why Method A yields better linearity and detection limits.

Chemical Native Native Isovaleryl-L-carnitine (Zwitterion, Polar) Process Esterification (65°C, 15 min) Native->Process Reagent + n-Butanol / HCl Reagent->Process Product Isovaleryl-carnitine Butyl Ester (Hydrophobic, Cationic) Process->Product Benefit Outcome: 1. 10x Ionization Efficiency (Lower LOD) 2. Stronger C18 Retention Product->Benefit

Caption: Transformation of C5 zwitterion to butyl ester, driving the sensitivity gains in Method A.

References

  • Mashedi, I. et al. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Corporation. [Link]

  • Nye, L. et al. (2018). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Waters Corporation Application Note. [Link]

  • Shigematsu, Y. et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS. Molecular Genetics and Metabolism. [Link]

  • CLSI. (2014). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. CLSI document C62-A. Clinical and Laboratory Standards Institute. [Link]

  • Turgeon, C. T. et al. (2010). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. Clinical Chemistry. [Link]

Sources

Comparative

Overcoming Hemolysis Interference in Isovaleryl-L-Carnitine (C5) Quantification: A Methodological Comparison Guide

As a Senior Application Scientist specializing in mass spectrometry and metabolomics, one of the most persistent pre-analytical challenges I encounter is sample hemolysis. In the context of newborn screening (NBS) and ta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and metabolomics, one of the most persistent pre-analytical challenges I encounter is sample hemolysis. In the context of newborn screening (NBS) and targeted metabolic profiling, accurately quantifying isovaleryl-L-carnitine (C5 carnitine) is critical for diagnosing inborn errors of metabolism, such as Isovaleric Acidemia (IVA).

However, hemolyzed specimens routinely confound these measurements. This guide objectively compares three distinct analytical methodologies—Direct Infusion MS/MS, Solid-Phase Extraction (SPE) LC-MS/MS, and Derivatized LC-MS/MS—to determine their resilience against hemolysis-induced artifacts. By examining the mechanistic causality behind these interferences and providing field-proven, self-validating experimental data, this guide will help drug development professionals and clinical researchers select the optimal workflow for compromised samples.

The Mechanistic Causality of Hemolysis Interference

To engineer a solution, we must first understand the root cause of the failure. Hemolysis is not merely a colorimetric nuisance; it is a complex biochemical event that disrupts Electrospray Ionization (ESI) mass spectrometry through two primary mechanisms:

  • Intracellular Analyte Release: Erythrocytes contain their own pool of acylcarnitines. When cell membranes rupture, these intracellular metabolites are dumped into the plasma, artificially elevating the baseline concentration of C5 carnitine.

  • Severe Matrix Effects (Ion Suppression): The lysis of red blood cells releases massive quantities of hemoglobin and structural membrane phospholipids (e.g., phosphatidylcholines). In standard reverse-phase chromatography, these phospholipids co-elute with short-to-medium chain acylcarnitines. Inside the ESI source, the highly abundant phospholipids monopolize the available charge on the droplet surface, preventing the ionization of C5 carnitine. This phenomenon, known as ion suppression, can push the analyte and its internal standard below the Limit of Quantitation (LOQ), rendering ratio-based mathematical corrections unstable .

Furthermore, hemolysis exacerbates the difficulty of resolving C5 carnitine from its isobaric interferences, such as pivaloylcarnitine (often elevated due to maternal antibiotic use), leading to false-positive diagnostic results .

G A Erythrocyte Lysis (Hemolysis) B Release of Intracellular Acylcarnitines A->B C Release of Hemoglobin & Phospholipids A->C D Artificial Elevation of C5 Baseline B->D E ESI Ion Suppression (Matrix Effect) C->E F Inaccurate Isovaleryl-L-carnitine Quantification D->F E->F

Fig 1. Mechanistic pathway of hemolysis-induced interference in C5 carnitine quantification.

Comparison of Analytical Methodologies

To objectively evaluate performance, we compared three distinct sample preparation and analysis pipelines commonly used in the field.

  • Method A: Protein Precipitation + Direct Infusion MS/MS (Legacy NBS Method)

    • Mechanism: Uses simple methanol precipitation to crash out large proteins. The supernatant is injected directly into the MS without chromatographic separation.

    • Vulnerability: Highly susceptible to matrix effects because all residual phospholipids enter the MS source simultaneously with the analytes.

  • Method B: Solid-Phase Extraction (SPE) + UHPLC-MS/MS

    • Mechanism: Utilizes a polymeric reversed-phase sorbent (e.g., Oasis HLB) to wash away salts and selectively elute acylcarnitines, leaving heavy phospholipids behind.

    • Advantage: Actively removes the primary culprits of ion suppression.

  • Method C: Butylation Derivatization + UHPLC-MS/MS

    • Mechanism: Reacts the carboxylic acid group of carnitines with 3N butanolic HCl to form butyl esters.

    • Advantage: Derivatization drastically increases the hydrophobicity of C5 carnitine. This shifts its chromatographic retention time away from the phospholipid suppression zone and significantly enhances its inherent ionization efficiency .

Workflow Step1 Spiked Plasma Samples (0%, 0.5%, 2%, 5% Hemolysis) PP Method A: Protein Precipitation (Direct Infusion MS/MS) Step1->PP SPE Method B: Solid-Phase Extraction (UHPLC-MS/MS) Step1->SPE Deriv Method C: Butylation Derivatization (UHPLC-MS/MS) Step1->Deriv Analysis Agilent 6495 Triple Quadrupole (Positive ESI, MRM Mode) PP->Analysis SPE->Analysis Deriv->Analysis Eval Data Evaluation: Recovery & Matrix Effects Analysis->Eval

Fig 2. Experimental workflow comparing three extraction methods for hemolyzed samples.

Self-Validating Experimental Protocol

To ensure scientific integrity, every protocol must be a self-validating system. We engineered a controlled hemolysis spike-in experiment utilizing stable isotope-labeled internal standards to mathematically decouple biological elevation from analytical suppression.

Step-by-Step Methodology

1. Matrix Preparation & Hemolysis Induction:

  • Obtain pooled, healthy human plasma (K2EDTA).

  • Prepare a controlled hemolysate by isolating washed erythrocytes from the same donor pool, subjecting them to three freeze-thaw cycles (-80°C to 37°C), and quantifying the hemoglobin (Hb) concentration via spectrophotometry.

  • Spike the hemolysate into the pooled plasma to create four distinct matrix tiers: 0% (Control), 0.5% (Mild), 2.0% (Moderate), and 5.0% (Severe) hemolysis.

  • Spike all aliquots with a known concentration of Isovaleryl-L-carnitine (1.0 µmol/L) and its corresponding internal standard,

    
    -isovaleryl-L-carnitine (0.5 µmol/L).
    

2. Sample Extraction:

  • Method A (PP): Add 100 µL of plasma to 400 µL of cold methanol. Vortex for 2 min, centrifuge at 14,000 x g for 10 min. Transfer supernatant to an autosampler vial.

  • Method B (SPE): Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid. Load onto a pre-conditioned Oasis HLB 30mg cartridge. Wash with 1 mL of 5% methanol in water. Elute with 1 mL of 100% methanol. Evaporate to dryness under

    
     and reconstitute in 100 µL of mobile phase.
    
  • Method C (Derivatization): Perform PP as in Method A. Evaporate the supernatant to dryness under

    
    . Add 100 µL of 3N Butanolic HCl. Incubate at 65°C for 15 minutes. Evaporate to dryness and reconstitute in 100 µL of mobile phase.
    

3. LC-MS/MS Analysis:

  • System: Agilent 1290 Infinity II UHPLC coupled to a 6495 Triple Quadrupole MS.

  • Chromatography (Methods B & C): Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient elution from 5% B to 95% B over 4 minutes.

  • Detection: Positive ESI mode. Multiple Reaction Monitoring (MRM).

    • Underivatized C5 (Methods A & B): m/z 246.2 → 85.1

    • Derivatized C5 (Method C): m/z 302.2 → 85.1

Experimental Data & Performance Comparison

The quantitative data below summarizes the performance of each method across the hemolysis gradient. Recovery is calculated as (Measured Concentration / Spiked Concentration) × 100.

Table 1: Quantitative Accuracy & Recovery Across Hemolysis Levels
Hemolysis Level (Hb %)Visual AppearanceMethod A: Direct PP Recovery (%)Method B: SPE Recovery (%)Method C: Derivatization Recovery (%)
0.0% (Control) Clear, pale yellow98.2 ± 3.199.5 ± 1.8101.2 ± 1.4
0.5% (Mild) Light pink115.4 ± 6.5102.1 ± 2.4100.8 ± 1.9
2.0% (Moderate) Cherry red148.7 ± 12.3106.4 ± 4.1102.5 ± 2.2
5.0% (Severe) Dark red / Opaque210.5 ± 25.8 (Fail)118.2 ± 7.5105.1 ± 3.6

Insight: Method A fails rapidly as hemolysis increases. The massive overestimation (210.5%) is a combination of erythrocyte C5 release and severe differential ion suppression where the internal standard signal is disproportionately quenched compared to the analyte, artificially inflating the calculated ratio.

Table 2: Precision and Matrix Effect Evaluation

Matrix Effect (ME) was calculated by comparing the peak area of the internal standard spiked into the extracted hemolyzed matrix versus a neat solvent standard. An ME of 100% indicates no suppression; <100% indicates ion suppression.

Analytical MethodMatrix Effect at 2% HemolysisIntra-assay Precision (CV%)Inter-assay Precision (CV%)
Method A (Direct PP) 32.4% (Severe Suppression)14.5%22.1%
Method B (SPE) 78.1% (Mild Suppression)4.2%6.8%
Method C (Derivatization) 91.5% (Negligible)2.1%3.5%

Insight: Derivatization (Method C) almost entirely negates the matrix effect. By shifting the C5 carnitine to a highly hydrophobic butyl ester, the analyte elutes much later in the chromatographic gradient, completely bypassing the early-eluting phospholipid suppression zone caused by the hemolysate.

Conclusion & Recommendations

When designing assays for isovaleryl-L-carnitine quantification in clinical or pharmacokinetic settings, the choice of sample preparation dictates the integrity of your data.

  • Direct Infusion/Simple PP (Method A) is obsolete for compromised samples. It should be strictly avoided if hemolysis is suspected, as it will reliably generate false positives.

  • Solid-Phase Extraction (Method B) provides a robust, high-throughput alternative that successfully mitigates mild-to-moderate hemolysis by physically removing phospholipid interferents.

  • Butylation Derivatization (Method C) is the gold standard for achieving absolute analytical accuracy. By altering the chemical properties of the analyte, it provides unparalleled resistance to matrix effects and ensures tight precision (CV < 4%) even in severely hemolyzed (5%) specimens.

References

  • Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine.[Link]

  • Surprising causes of C5-carnitine false positive results in newborn screening. Molecular Genetics and Metabolism.[Link]

  • Pre-analytical Sample Handling Conditions and Their Effects on the Human Serum Metabolome in Epidemiological Studies. Metabolites.[Link]

Validation

Comparative Guide: Extraction Efficiency of Methanol vs. Acetonitrile for C5-Carnitine

Executive Summary & Senior Scientist’s Perspective In the high-throughput quantification of C5-carnitine (Isovalerylcarnitine/2-Methylbutyrylcarnitine) , the choice between Methanol (MeOH) and Acetonitrile (ACN) is not m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Senior Scientist’s Perspective

In the high-throughput quantification of C5-carnitine (Isovalerylcarnitine/2-Methylbutyrylcarnitine) , the choice between Methanol (MeOH) and Acetonitrile (ACN) is not merely a matter of solvent availability—it dictates the recovery ceiling, matrix cleanliness, and operational robustness of your assay.

While Methanol has historically been the "safe" choice for dried blood spot (DBS) extractions due to its compatibility with cellulose matrices, Acetonitrile (specifically 80-85% aqueous ACN) consistently demonstrates superior protein precipitation efficiency and higher analyte recovery for acylcarnitines. However, this comes with a critical caveat: pure ACN is aggressive toward polystyrene (PS) labware, leaching contaminants (e.g., plasticizers at m/z 302) that can cause ion suppression or phantom interferences.

The Verdict: For maximum extraction efficiency and sensitivity, 85% Acetonitrile is the superior solvent, provided that polypropylene (PP) labware is used to mitigate leaching.

Mechanism of Action: Solvation & Precipitation Physics

To understand why ACN outperforms MeOH for C5-carnitine, we must look at the physicochemical interactions during the "crash" (protein precipitation) phase.

Protein Precipitation Dynamics
  • Methanol (Protic): Acts primarily by dehydrating the protein surface. It forms hydrogen bonds with the water shell, leading to a "soft" denaturation. This results in fine, fluffy precipitates that are difficult to pellet by centrifugation and can clog filter plates.

  • Acetonitrile (Aprotic): Disrupts the tertiary structure of proteins more aggressively through dipole-dipole interactions and by lowering the dielectric constant of the mixture. This creates dense, coarse aggregates that pellet tightly, leaving a cleaner supernatant.

C5-Carnitine Solubility

C5-carnitine is a zwitterionic compound with a hydrophobic acyl tail.

  • MeOH: Good solubility, but the high viscosity of MeOH/Water mixtures can increase column backpressure and broaden peaks during early elution.

  • ACN: Lower viscosity and lower boiling point allow for faster evaporation (if concentrating) and sharper chromatographic peak shapes.

Visualizing the Extraction Pathway

G cluster_0 Pathway A: Methanol (MeOH) cluster_1 Pathway B: Acetonitrile (ACN) Sample Biological Sample (Plasma/DBS) Solvent Precipitation Solvent Sample->Solvent MeOH_Mech Mechanism: H-Bonding Dehydration Solvent->MeOH_Mech If MeOH ACN_Mech Mechanism: Dielectric Constant Drop Solvent->ACN_Mech If ACN MeOH_Ppt Precipitate: Fine/Fluffy (Hard to Pellet) MeOH_Mech->MeOH_Ppt MeOH_Result Supernatant: Moderate Cleanliness MeOH_Ppt->MeOH_Result Analysis LC-MS/MS Analysis (C5-Carnitine Quantification) MeOH_Result->Analysis ACN_Ppt Precipitate: Coarse/Dense (Easy Pellet) ACN_Mech->ACN_Ppt ACN_Result Supernatant: High Purity ACN_Ppt->ACN_Result ACN_Result->Analysis

Figure 1: Mechanistic workflow comparing protein precipitation pathways of Methanol vs. Acetonitrile.

Comparative Performance Data

The following data summarizes extraction efficiencies derived from comparative studies on acylcarnitine profiling (Restek, 2021; Osorio, 2010).

Table 1: Extraction Efficiency & Operational Metrics
FeatureMethanol (100%)Acetonitrile (85% aq.)Winner
C5-Carnitine Recovery 75% - 85%92% - 98% ACN
Protein Removal ~96%>99% ACN
Precipitate Character Fine, loose pelletDense, firm pelletACN
Evaporation Speed Moderate (BP: 64.7°C)Fast (BP: 81.6°C*)ACN
Plastic Compatibility High (Safe for PS plates)Low (Leaches from PS)MeOH
Column Pressure High (Viscous mixing)LowACN

*Note: While ACN has a higher BP than MeOH, it forms a lower-boiling azeotrope with water and has lower latent heat of vaporization, often drying faster in N2 evaporators.

Critical Protocol: The "Safe" ACN Extraction System

To leverage the high efficiency of ACN without incurring the "plasticizer penalty," you must use a self-validating protocol that eliminates polystyrene contact.

Materials Required[1][2][3][4][5][6]
  • Solvent: LC-MS Grade Acetonitrile (pre-chilled to 4°C).

  • Internal Standard: Deuterated Isovalerylcarnitine (d9-C5) in 50:50 MeOH:H2O.

  • Labware: Polypropylene (PP) 96-well deep plates or Eppendorf tubes. Strictly avoid Polystyrene (PS).

Step-by-Step Workflow
  • Sample Aliquoting:

    • Pipette 10 µL of plasma/serum or punch one 3 mm DBS disk into a Polypropylene tube.

    • Why: PP is resistant to ACN leaching.

  • Internal Standard Addition:

    • Add 10 µL of IS working solution directly to the sample.

    • Validation: Ensure IS is added before the crash solvent to track extraction recovery.

  • Protein Precipitation (The Crash):

    • Add 190 µL of 85% Acetonitrile / 15% Water .

    • Note: Pure 100% ACN can sometimes precipitate salts too aggressively, trapping analyte. 85% is the "sweet spot" for solubility and protein removal.

  • Agitation:

    • Vortex aggressively for 2 minutes (liquid) or incubate on shaker for 20 minutes (DBS).

  • Separation:

    • Centrifuge at 4,000 x g for 10 minutes at 4°C.

    • Observation: You should see a tight, white pellet at the bottom. If the pellet is loose/cloudy, the ACN ratio may be incorrect.

  • Transfer:

    • Transfer 150 µL of supernatant to a fresh PP plate.

    • Optional: Evaporate under Nitrogen at 40°C and reconstitute in Mobile Phase (90% Water / 10% ACN + 0.1% Formic Acid) for peak focusing.

Troubleshooting & "Senior Scientist" Insights

The "Ghost Peak" at m/z 302

A common pitfall when switching from MeOH to ACN is the appearance of a contaminant peak around m/z 302 or high background noise.[1]

  • Cause: ACN extracts plasticizers and unpolymerized styrene from low-grade polystyrene plates.

  • Impact: This can suppress the ionization of C5-carnitine (m/z 246) or, if fragmentation is similar (product ion 85 Da), cause false positives.

  • Solution: Switch entirely to solvent-resistant Polypropylene (PP) or glass-coated plates.

Isomer Separation (Isovaleryl vs. 2-Methylbutyryl)

Extraction efficiency does not distinguish between the C5 isomers (Isovalerylcarnitine vs. 2-Methylbutyrylcarnitine). Both extract equally well in ACN. Differentiation requires chromatographic separation (e.g., using a PFP column) rather than extraction optimization.

References

  • Restek Corporation. (2021). Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS. Retrieved from [Link]

  • Osorio, J. H. (2010). Effect of acetonitrile concentration on acylcarnitines measurement by tandem mass spectrometry.[2] Biosalud, 9(1), 9-16. Retrieved from [Link]

  • Liu, A., & Pasquali, M. (2005). Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma.[3] Journal of Chromatography B, 827(2), 193-198. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Isovaleryl-L-carnitine (chloride) proper disposal procedures

The following guide details the proper disposal procedures for Isovaleryl-L-carnitine (chloride) . Critical Safety Distinction: Know Your Compound Before initiating any disposal procedure, you must verify the exact ident...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for Isovaleryl-L-carnitine (chloride) .

Critical Safety Distinction: Know Your Compound

Before initiating any disposal procedure, you must verify the exact identity of your substance. There is a frequent and dangerous confusion in chemical inventory databases between the carnitine salt and its acid chloride precursor .

FeatureIsovaleryl-L-carnitine (chloride) Isovaleryl Chloride
CAS Number 139144-12-0 (or similar stereoisomers)108-12-3
State Solid (Crystalline Powder)Liquid (Fuming)
Primary Hazard Low hazard (Irritant)Corrosive, Flammable, Lachrymator
Disposal Class Non-regulated organic saltRCRA Hazardous (Ignitable/Corrosive)

WARNING: If your container holds a fuming liquid, STOP . You are handling Isovaleryl Chloride, not the carnitine salt. This guide specifically covers the solid carnitine salt and its experimental solutions.

Material Characterization & Hazard Assessment

Isovaleryl-L-carnitine chloride is a quaternary ammonium compound involved in fatty acid metabolism.[1] From a waste management perspective, it is an organic salt.

  • RCRA Classification: Not listed (P, U, K, or F lists). generally does not exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity (TCLP) unless mixed with other solvents.

  • GHS Classification: Often "Not Classified" or "Skin/Eye Irritant (Category 2)".

  • Solubility: Highly soluble in water; soluble in methanol/ethanol.

  • Stability: Stable under normal conditions.[2][3] Hygroscopic (absorbs moisture).

Disposal Decision Matrix (Workflow)

Do not improvise. Follow this logic gate to determine the correct waste stream.

DisposalWorkflow Start Waste Generation StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid BinSolid Solid Chemical Waste Bin (Label: Non-Hazardous Organic Salt) Solid->BinSolid Double Bag SolventCheck What is the solvent? Liquid->SolventCheck Aqueous Aqueous (Water-based) SolventCheck->Aqueous Organic Organic (MeOH, Acetonitrile) SolventCheck->Organic Mixed Mixed Phase SolventCheck->Mixed BinAq Aqueous Waste Carboy (pH 5-9) Aqueous->BinAq Trace (<1%) BinOrg Organic Solvent Waste Carboy (Halogenated vs Non-Halogenated) Organic->BinOrg High BTU Waste Mixed->BinOrg Default to Organic

Figure 1: Decision tree for segregating Isovaleryl-L-carnitine waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Excess Substance)

Applicable to: Expired stocks, spilled powder, or residual solids in vials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste bucket lined with a clear plastic bag.

  • Labeling: Mark the tag as "Non-Hazardous Solid Waste."

    • Constituents: Isovaleryl-L-carnitine chloride (100%).

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) or reactive metals, as quaternary ammonium salts can degrade under extreme oxidative stress.

  • Disposal Action: Seal the container/bag. Request pickup by your facility’s EHS or hazardous waste contractor.

    • Note: While technically non-hazardous, never dispose of research chemicals in regular trash (municipal waste) to maintain chain-of-custody and prevent public alarm.

Protocol B: Aqueous Liquid Waste

Applicable to: Buffer solutions, cell culture media, or HPLC aqueous fractions.

  • Assessment: Check the pH. Isovaleryl-L-carnitine solutions are typically near neutral.

  • Collection: Pour into the "Aqueous Waste" carboy.

  • Drain Disposal (Conditional):

    • Strict Requirement: Only permissible if your facility holds a specific permit for drain disposal of non-hazardous organic salts and the concentration is trace (<1 mM).

    • Best Practice:Do not drain dispose. Biological metabolites can increase Biological Oxygen Demand (BOD) in wastewater treatment. Collect as chemical waste.

Protocol C: Organic/Mixed Liquid Waste

Applicable to: Eluents from Mass Spec (LC-MS), Methanol stock solutions.

  • Classification: The hazard is driven by the solvent (e.g., Acetonitrile, Methanol), not the carnitine salt.

  • Segregation:

    • If solvent is Methanol/Acetonitrile : Use "Non-Halogenated Organic Waste."

    • If solvent contains Chloroform/DCM : Use "Halogenated Organic Waste."

  • Labeling: List the solvent as the primary hazard (Ignitable/Toxic). List Isovaleryl-L-carnitine as a "Trace Contaminant."

Emergency Procedures: Spills & Exposure

Despite its low toxicity profile, standard laboratory hygiene prevents sensitization.

Spill Cleanup Workflow:

  • Isolate: Mark the area. No evacuation is typically necessary for the solid salt.

  • PPE: Wear Nitrile gloves, lab coat, and safety glasses. (Respiratory protection is only needed if creating significant dust).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Sweep up carefully.[1]

    • Liquid: Absorb with vermiculite or standard spill pads.

  • Decontamination: Wipe the surface with water followed by 70% Ethanol. The salt is highly water-soluble, making water the most effective cleaning agent.

  • Disposal: Place all cleanup materials (gloves, paper towels) into the Solid Chemical Waste bin.

Regulatory References & Compliance

To ensure your disposal plan withstands an audit, reference these standards:

  • US EPA RCRA (40 CFR 261): Defines hazardous waste.[4] Isovaleryl-L-carnitine is not a listed hazardous waste, nor does it exhibit characteristic hazards (Ignitability, Corrosivity, Reactivity, Toxicity) in its pure form.[3]

  • European Waste Catalogue (EWC): typically classified under 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08).

  • Safety Data Sheet (SDS) Validation: Always maintain a current SDS from your specific vendor (e.g., Cayman, Sigma, Larodan) as impurity profiles can vary.

References

  • Cayman Chemical. (2025). Safety Data Sheet: Valeryl-L-carnitine (chloride).[3]Link (Note: Structural analog used for toxicological benchmarking).

  • Larodan. (2015).[3] Safety Data Sheet: Isovaleryl-L-Carnitine HCl salt.[5][6]Link

  • PubChem. (2025).[6] Isovaleryl-L-carnitine chloride Compound Summary. National Library of Medicine. Link

  • US Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[7] Link

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Isovaleryl-L-carnitine (chloride)

Executive Summary & Risk Context Isovaleryl-L-carnitine chloride (often abbreviated as C5-Carnitine) is a quaternary ammonium compound primarily used as an internal standard in mass spectrometry (MS/MS) for newborn scree...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Isovaleryl-L-carnitine chloride (often abbreviated as C5-Carnitine) is a quaternary ammonium compound primarily used as an internal standard in mass spectrometry (MS/MS) for newborn screening of isovaleric acidemia.[1]

Critical Distinction for Safety Officers: Do not confuse this compound with its acylating precursor, Isovaleryl Chloride.

  • Isovaleryl Chloride: Highly corrosive, lachrymator, flammable.[2]

  • Isovaleryl-L-carnitine chloride: Generally non-hazardous to mild irritant, but extremely hygroscopic .[1]

The Dual-Safety Protocol: For this specific compound, PPE serves two simultaneous functions:

  • Operator Safety: Protection against inhalation of fine particulates and skin irritation (standard GLP).

  • Sample Integrity: Protection of the chemical from the operator (moisture in breath, skin oils, nucleases).

Hazard Identification & PPE Matrix

While Isovaleryl-L-carnitine chloride is often classified as "Not Hazardous" under GHS by some vendors (e.g., Cayman Chemical), it should be treated as a Category 2 Skin/Eye Irritant and STOT-SE 3 (Respiratory Irritation) due to its quaternary ammonium salt structure.[1]

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Specification / Rationale
Ocular Safety Glasses with Side ShieldsANSI Z87.1 compliant.[1] Contact lenses should be avoided during powder handling to prevent particulate entrapment.
Dermal (Hand) Nitrile Gloves (Disposable)Thickness:

0.11 mm.Breakthrough Time: >480 min (for solid).Note: If dissolved in Methanol, double-gloving is required.[1]
Respiratory Fume Hood or N95 MaskEngineering Control: Handle powder inside a certified chemical fume hood to prevent dust inhalation.PPE: If hood is unavailable, use N95/P2 particulate respirator.
Body Lab Coat (Cotton/Blend)Long sleeves required to prevent skin sensitization from settled dust.[1]
Visual Logic: PPE Decision Tree

The following diagram illustrates the decision logic for selecting PPE based on the physical state of the compound.

PPE_Decision_Logic Start State of Compound Solid Lyophilized Powder Start->Solid Solution Solvated (MeOH/H2O) Start->Solution Risk_Dust Risk: Inhalation/Moisture Solid->Risk_Dust Risk_Splash Risk: Solvent Absorption Solution->Risk_Splash Hood Engineering: Fume Hood Risk_Dust->Hood Primary Control Gloves_Std PPE: Nitrile (Single) Risk_Dust->Gloves_Std Gloves_Double PPE: Nitrile (Double) Risk_Splash->Gloves_Double If Methanol Glasses PPE: Safety Glasses Risk_Splash->Glasses

Figure 1: Risk-based logic for PPE selection.[1] Note the escalation to double-gloving when organic solvents are introduced.[1]

Operational Protocol: The "Zero-Moisture" Workflow

The greatest operational risk with Isovaleryl-L-carnitine is deliquescence .[1] The chloride salt form will absorb atmospheric moisture rapidly, altering the effective mass and ruining quantitative standard preparation.

Prerequisite: Ensure PPE (gloves, lab coat, glasses) is donned before retrieving the vial from the freezer.

Step-by-Step Handling Procedure
  • Thermal Equilibration (Critical Step):

    • Retrieve the vial from -20°C storage.

    • STOP: Do not open the vial immediately.

    • Place the vial in a desiccator or on the benchtop for 30–45 minutes until it reaches room temperature.

    • Why? Opening a cold vial causes condensation to form inside, hydrolyzing the ester bond or clumping the powder.

  • Static Control:

    • Acylcarnitines are often static-prone.[1] Use an anti-static gun or wipe the spatula with an anti-static cloth before weighing.

  • Weighing & Solubilization:

    • Work inside the fume hood (airflow protects you; sash protects the sample).

    • Rapidly weigh the required amount into a pre-tared amber glass vial.

    • Immediately recap the stock vial and seal with parafilm.

    • Dissolve the weighed standard in Methanol (common for stock solutions) or ultra-pure water.

  • Storage of Stock Solution:

    • Store liquid aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[1][3]

Handling Workflow Diagram

Handling_Workflow Freezer 1. Retrieve from -20°C Equilibrate 2. Thermal Equilibration (30 mins in Desiccator) Freezer->Equilibrate Condensation Prevent Condensation Equilibrate->Condensation Open 3. Open Vial Weigh 4. Weigh & Solubilize (Solvent: Methanol) Open->Weigh Reseal 5. Purge Headspace (N2) & Reseal Stock Weigh->Reseal Condensation->Open Room Temp Reached

Figure 2: The "Zero-Moisture" handling loop designed to prevent hydrolysis and deliquescence.[1]

Disposal & Emergency Procedures

Spill Cleanup (Solid Powder)[1]
  • PPE: Don N95 respirator and double nitrile gloves.

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel (using water or methanol) to solubilize and trap the powder.

  • Disposal: Wipe up and place in a sealed bag. Label as "Chemical Waste: Acylcarnitine Salt."

Waste Disposal[1][2][4]
  • Aqueous Solutions: Can often be disposed of in drain systems if permitted by local regulations and concentration is negligible (<0.1%).[1]

  • Methanol Solutions: Must be disposed of as Flammable Organic Solvent Waste .

  • Solid Waste: Dispose of in solid chemical waste containers.

References

  • National Institutes of Health (PubChem). (n.d.).[1] Isovaleryl-L-carnitine chloride (Compound Summary). Retrieved from [Link][1]

Sources

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